molecular formula C9H9FO B2910370 2-Cyclopropyl-3-fluorophenol CAS No. 2379918-62-2

2-Cyclopropyl-3-fluorophenol

Cat. No.: B2910370
CAS No.: 2379918-62-2
M. Wt: 152.168
InChI Key: UOUXNWORUQPCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-3-fluorophenol is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.168. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUXNWORUQPCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Cyclopropyl-3-fluorophenol

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer a blend of metabolic stability, target potency, and refined physicochemical properties is paramount. 2-Cyclopropyl-3-fluorophenol emerges as a compound of significant interest, embodying the strategic incorporation of two highly valued motifs: the cyclopropyl ring and a fluorine substituent on an aromatic core.

The cyclopropyl group, a strained three-membered carbocycle, is far more than a simple aliphatic substituent. Its unique electronic properties and rigid, compact structure can enforce a bioactive conformation, leading to enhanced binding affinity with biological targets.[1][2] Furthermore, the high C-H bond dissociation energy within the cyclopropane ring often imparts a significant degree of metabolic stability, protecting the molecule from oxidative degradation by cytochrome P450 enzymes.[1]

Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry. Its introduction can profoundly influence a molecule's pKa, lipophilicity, and membrane permeability.[3] Moreover, a fluorine substituent can block sites of metabolism and modulate electronic properties to improve target engagement and selectivity.[3][4] The combination of these two functionalities in 2-Cyclopropyl-3-fluorophenol creates a versatile building block, primed for elaboration into novel therapeutic agents across a spectrum of disease areas, including oncology, infectious diseases, and central nervous system disorders.[2][5]

This technical guide provides a comprehensive overview of the chemical identity, properties, plausible synthetic routes, and potential applications of 2-Cyclopropyl-3-fluorophenol, designed for researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

2-Cyclopropyl-3-fluorophenol, also known by its IUPAC synonym 3-Cyclopropyl-2-fluorophenol, is a substituted aromatic compound.[6] Its identity is defined by the following key identifiers and properties.

Synthetic_Workflow start 2-Bromo-3-fluorophenol reaction Suzuki-Miyaura Coupling start->reaction reagent1 Cyclopropylboronic acid reagent1->reaction product 2-Cyclopropyl-3-fluorophenol reaction->product High Yield conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) conditions->reaction

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

3.2 Step-by-Step Experimental Protocol

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-3-fluorophenol (1.0 eq.), cyclopropylboronic acid (1.5 eq.), and a suitable base such as potassium carbonate (3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Cyclopropyl-3-fluorophenol.

Applications in Research and Drug Development

The true value of 2-Cyclopropyl-3-fluorophenol lies in its utility as a molecular scaffold. The phenolic hydroxyl group serves as a versatile handle for further chemical modification, allowing for its incorporation into larger, more complex molecules through etherification, esterification, or as a nucleophile in various coupling reactions.

  • Scaffold for Kinase Inhibitors: The phenol moiety can act as a key hydrogen bond donor/acceptor, a feature prevalent in many kinase inhibitors that target the ATP-binding site. The cyclopropyl and fluoro substituents can then be used to probe and occupy adjacent hydrophobic pockets, enhancing potency and selectivity. [7]* CNS-Active Agents: The strategic use of fluorination and the introduction of compact groups like cyclopropane can increase lipophilicity and modulate pKa, properties that are critical for penetration of the blood-brain barrier. This makes derivatives of this compound attractive for developing therapies for central nervous system disorders. [4]* Metabolic Blocking: The fluorine atom at the 3-position and the cyclopropyl group at the 2-position can effectively block potential sites of aromatic hydroxylation, a common metabolic pathway. This can significantly increase the in vivo half-life of drug candidates derived from this scaffold. [1]

Safety and Handling

As a fine chemical intermediate, 2-Cyclopropyl-3-fluorophenol requires careful handling in a controlled laboratory environment.

  • Hazard Classification: Based on GHS classifications for this and structurally similar compounds, it should be treated as hazardous. [6] * H302: Harmful if swallowed. [6] * H315: Causes skin irritation. [6] * H318: Causes serious eye damage. [6] * H335: May cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [8][9][10]* Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [9][11]Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12][13]* First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. [8][9] * Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [8] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention. [8][9] * Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or physician immediately. [8][9]

References

  • PubChem. 3-Cyclopropyl-2-fluorophenol | C9H9FO | CID 91141739. [Link]

  • Google Patents. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.
  • Preprints.org. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • National Institutes of Health. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. [Link]

  • National Institutes of Health. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

  • MSpace - University of Manitoba. Rotational Spectra and Conformer Geometries of 2-Fluorophenol and 3-Fluorophenol. [Link]

  • ResearchGate. [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. [Link]

  • PubChem. 2-Chloro-3-fluorophenol | C6H4ClFO | CID 11205840. [Link]

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • MSpace - University of Manitoba. Rotational spectra and conformer geometries of 2-fluorophenol and 3-fluorophenol. [Link]

  • Wiley Online Library. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • Google Patents. WO2016029839A1 - (substituted phenyl) (substituted pyrimidine)
  • National Institutes of Health. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. [Link]

  • MDPI. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. [Link]

  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

Sources

Molecular weight and formula of 2-Cyclopropyl-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropyl-3-fluorophenol is a substituted aromatic organic compound that holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural combination, featuring a phenol backbone modified with a sterically demanding cyclopropyl group and an electron-withdrawing fluorine atom, presents a compelling scaffold for the development of novel therapeutic agents. The precise arrangement of these functional groups can significantly influence the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Understanding the fundamental molecular characteristics of 2-Cyclopropyl-3-fluorophenol is, therefore, a critical first step in harnessing its potential for targeted biological applications. This guide provides a comprehensive overview of its molecular formula and weight, supported by detailed computational data and structural information.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. For 2-Cyclopropyl-3-fluorophenol, this is achieved through its molecular formula, and various chemical identifiers. Depending on the numbering priority of the functional groups as per IUPAC nomenclature, this compound may also be referred to as 3-Cyclopropyl-2-fluorophenol.

The canonical representation of its structure is provided by the Simplified Molecular-Input Line-Entry System (SMILES), which is C1CC1C2=C(C(=CC=C2)O)F[1]. This notation precisely describes the connectivity of the atoms, forming a phenol ring with a cyclopropyl group and a fluorine atom on adjacent carbon atoms.

Caption: 2D chemical structure of 2-Cyclopropyl-3-fluorophenol.

Physicochemical Properties and Molecular Descriptors

A summary of the key molecular properties for 2-Cyclopropyl-3-fluorophenol is presented below. These descriptors are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₉H₉FO[1][2][3]
Molecular Weight 152.17 g/mol [2]
Monoisotopic Mass 152.063743068 Da[1]
IUPAC Name 3-cyclopropyl-2-fluorophenol[1]
Topological Polar Surface Area (TPSA) 20.23 Ų[2]
LogP (octanol-water partition coefficient) 2.4087[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 1[2]

Determination of Molecular Formula and Weight

The molecular formula, C₉H₉FO , is determined by the elemental composition of the molecule. This formula indicates that each molecule of 2-Cyclopropyl-3-fluorophenol contains:

  • Nine carbon atoms (C)

  • Nine hydrogen atoms (H)

  • One fluorine atom (F)

  • One oxygen atom (O)

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Using the standard atomic weights of the elements, the calculation is as follows:

  • Carbon (C): 9 x 12.011 u = 108.099 u

  • Hydrogen (H): 9 x 1.008 u = 9.072 u

  • Fluorine (F): 1 x 18.998 u = 18.998 u

  • Oxygen (O): 1 x 15.999 u = 15.999 u

Total Molecular Weight: 108.099 + 9.072 + 18.998 + 15.999 = 152.168 g/mol

This calculated value is consistent with the experimentally and computationally derived molecular weight of 152.17 g/mol [2]. For high-resolution mass spectrometry applications, the monoisotopic mass of 152.063743068 Da is utilized, which is calculated using the mass of the most abundant isotopes of each element[1].

Experimental and Computational Workflow

The characterization of a novel compound like 2-Cyclopropyl-3-fluorophenol typically follows a structured workflow to ensure the accuracy of its identity and properties.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Verification cluster_data Data Archiving & Dissemination Synthesis Chemical Synthesis Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification MS Mass Spectrometry (MS) - Determines Molecular Weight Purification->MS NMR Nuclear Magnetic Resonance (NMR) - Confirms Connectivity MS->NMR Purity Purity Assessment (e.g., >98%) NMR->Purity Database Deposition in Chemical Databases (e.g., PubChem) Purity->Database Publication Publication in Peer-Reviewed Literature Database->Publication

Caption: Standard workflow for the characterization of a novel chemical compound.

Conclusion

2-Cyclopropyl-3-fluorophenol is a molecule with well-defined structural and physicochemical properties. Its molecular formula of C₉H₉FO and a molecular weight of approximately 152.17 g/mol are foundational data points for its application in research and development. The presence of the cyclopropyl and fluoro substituents on the phenol scaffold provides a unique combination of steric and electronic features, making it an attractive candidate for further investigation in various fields, particularly in the design of new bioactive molecules. The data presented in this guide serves as a reliable reference for scientists and researchers engaged in such endeavors.

References

  • PubChem. 3-Cyclopropyl-2-fluorophenol. [Link]

  • PubChemLite. 3-cyclopropyl-2-fluorophenol (C9H9FO). [Link]

Sources

Technical Guide: Fluorinated Phenol Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Phenolic Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into phenolic building blocks is not merely a substitution; it is a transformation of physicochemical identity. Phenols are ubiquitous in bioactive natural products and drug scaffolds, yet they often suffer from rapid metabolic clearance (glucuronidation/sulfation) and poor membrane permeability.

Fluorinated phenols serve two distinct roles in drug discovery:

  • Structural Motifs: acting as bioisosteres to modulate pKa, block metabolic hotspots, and enhance lipophilicity (LogP).

  • Synthetic Activators: exploiting the electron-withdrawing nature of fluorine to create activated esters (e.g., pentafluorophenyl esters) or "click" chemistry handles (e.g., SuFEx fluorosulfates).

This guide provides a technical deep-dive into the selection, application, and synthetic utility of these critical building blocks.

Physicochemical Profiling: pKa and Lipophilicity Modulation

The introduction of fluorine atoms onto a phenol ring dramatically alters its acidity and hydrogen-bonding capability. This is the primary "control knob" for optimizing ligand-target interactions.

The Acidity Ladder

The pKa of the phenolic hydroxyl group decreases as the number of fluorine substituents increases. This increased acidity enhances the hydrogen bond donor (HBD) strength of the phenol, potentially strengthening interactions with basic residues (e.g., Asp, Glu) in a receptor pocket.

Table 1: Comparative Physicochemical Properties of Fluorinated Phenols

CompoundStructurepKa (approx.)[1][2][3][4]LogPApplication
Phenol C₆H₅OH10.01.5Baseline scaffold
4-Fluorophenol 4-F-C₆H₄OH9.91.7Metabolic blocking (Para)
3-Fluorophenol 3-F-C₆H₄OH9.31.7Electronic tuning
2-Fluorophenol 2-F-C₆H₄OH8.71.7Intramolecular H-bonding
4-(Trifluoromethyl)phenol 4-CF₃-C₆H₄OH8.92.8Bioisostere, Lipophilicity boost
Pentafluorophenol (PFP) C₆F₅OH5.53.2Activation Reagent (Leaving Group)

Expert Insight: Note the dramatic drop in pKa for Pentafluorophenol (5.5). This makes the PFP-anion a stable leaving group, forming the basis of PFP-active esters in peptide chemistry. Conversely, monofluorination (pKa ~9-10) retains the phenolic character suitable for drug scaffolds.

Visualization: The Physicochemical Landscape

G Phenol Phenol (pKa ~10.0) Metabolically Labile MonoF Monofluorophenols (pKa 8.7 - 9.9) Metabolic Blocking Minor LogP Increase Phenol->MonoF Single F Subst. CF3 Trifluoromethylphenols (pKa ~8.9) Significant LogP Boost Bioisosteric Replacement MonoF->CF3 -CF3 Subst. PFP Pentafluorophenol (pKa ~5.5) Activated Leaving Group Synthetic Reagent CF3->PFP Perfluorination

Figure 1: The impact of fluorine substitution patterns on the functional utility of phenolic building blocks, ranging from metabolic stabilization to synthetic activation.

Core Building Block Classes & Applications

Class A: The Metabolic Blockers (Monofluorophenols)

Role: Prevention of Phase I oxidation. Cytochrome P450 enzymes frequently target the electron-rich para-position of phenyl rings for hydroxylation. Replacing the para-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway without imposing significant steric bulk (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å).

  • Example: Ibrutinib utilizes a 4-phenoxyphenyl moiety. The ether linkage is derived from a phenol precursor. While Ibrutinib itself is not fluorinated at the phenol, analogs often employ 4-fluorophenol to prevent hydroxylation at the terminal ring.

Class B: The Bioisosteres (Trifluoromethylphenols)

Role: Lipophilicity and potency enhancement. The -CF₃ group is a bulky, lipophilic, electron-withdrawing group.

  • Case Study: Fluoxetine (Prozac). The drug features a 4-(trifluoromethyl)phenoxy motif.[5] The synthesis involves the S_NAr reaction of 4-trifluoromethylphenol with an alkyl chloride. The -CF₃ group is critical for the drug's selectivity for the serotonin transporter (SERT) and its metabolic stability.

Class C: The Synthetic Activators (Pentafluorophenol - PFP)

Role: Leaving group for amide bond formation. PFP esters are less sensitive to hydrolysis than acid chlorides but highly reactive toward amines. They are the "gold standard" for difficult couplings in peptide synthesis and antibody-drug conjugates (ADCs) to minimize racemization.

Class D: The SuFEx Hubs (Aryl Fluorosulfates)

Role: Click chemistry modules. Phenols can be converted into aryl fluorosulfates (Ar-OSO₂F) using sulfuryl fluoride (SO₂F₂). These motifs are stable in water but react exclusively with nucleophiles (like lysine residues) under specific conditions, making them powerful tools for covalent drug discovery and protein profiling.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Amino Acid Pentafluorophenyl Ester

Application: Creating a stable, activated building block for peptide synthesis.

Reagents:

  • Fmoc-protected Amino Acid (1.0 equiv)

  • Pentafluorophenol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve the Fmoc-amino acid and pentafluorophenol in anhydrous EtOAc at 0°C under nitrogen.

  • Activation: Add DCC dropwise. The reaction is exothermic; maintain temperature <5°C to prevent racemization.

  • Precipitation: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2-4 hours. Dicyclohexylurea (DCU) will precipitate as a white solid.

  • Filtration: Filter off the DCU byproduct.

  • Workup: Wash the filtrate with 5% NaHCO₃ (to remove unreacted phenols) and brine. Dry over MgSO₄.

  • Crystallization: Evaporate solvent and recrystallize from EtOAc/Hexane.

Self-Validation Check:

  • TLC: PFP esters are UV active and run higher (less polar) than the free acid.

  • IR: Look for the characteristic active ester carbonyl stretch (~1780 cm⁻¹).

Protocol 2: High-Throughput SuFEx Functionalization

Application: Converting a phenolic library into a "SuFExable" library for covalent screening.

Reagents:

  • Phenolic Substrate (1.0 equiv)

  • Sulfuryl Fluoride (SO₂F₂) gas (bubbled) OR AISF (Solid reagent)

  • Base: Triethylamine (Et₃N) or DBU

  • Solvent: DCM or Acetonitrile

Methodology (Using Gaseous SO₂F₂ - "In Situ"):

  • Safety: SO₂F₂ is a toxic gas. Perform in a well-ventilated fume hood.

  • Setup: Dissolve phenol and Et₃N (2.0 equiv) in DCM.

  • Reaction: Bubble SO₂F₂ gas through the solution for 5-10 minutes, or stir under a balloon of SO₂F₂ for 2 hours at RT.

  • Quench: The reaction is usually quantitative. Vent excess gas safely.

  • Isolation: Concentrate in vacuo. The aryl fluorosulfate is typically stable enough for direct biological assay without chromatography.

Mechanism Visualization:

SuFEx Phenol Phenolic Drug (Ar-OH) Fluorosulfate Aryl Fluorosulfate (Ar-O-SO2-F) Stable 'Sleeping' Electrophile Phenol->Fluorosulfate SuFEx Activation Reagent SO2F2 / Base (Sulfuryl Fluoride) Reagent->Fluorosulfate Covalent Covalent Adduct (Ar-O-SO2-Protein) Fluorosulfate->Covalent Specific Activation (Tyrosine/Lysine attack) Target Protein Target (Lysine/Tyrosine) Target->Covalent

Figure 2: The SuFEx workflow transforming phenolic building blocks into covalent probes for target identification.

Safety & Handling of Fluorinated Phenols

  • Acidity: Pentafluorophenol is significantly more acidic than phenol. It can cause severe skin burns similar to hydrofluoric acid exposure risks, though less penetrating. Always use double-gloving (Nitrile).

  • Volatility: Lower molecular weight fluorophenols (e.g., 2-fluorophenol) are volatile and have a distinct, pungent odor. Handle in a fume hood.

  • Waste: Fluorinated compounds should be segregated from standard organic waste if incineration protocols require it (to prevent HF formation in incinerators).

References

  • Pentafluorophenol . Wikipedia. Retrieved from [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization . National Institutes of Health (PMC). Retrieved from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI (Processes). Retrieved from [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019 . University of Tartu. Retrieved from [Link]

Sources

Beyond the Triangle: A Technical Guide to Cyclopropyl Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group has long been a staple in medicinal chemistry, valued for its ability to restrict conformation, modulate metabolic stability, and provide a unique "sigma-aromaticity" that can engage in


-stacking interactions. However, the relentless drive for improved physicochemical properties—specifically lower lipophilicity (LogD), higher solubility, and novel intellectual property (IP) space—has necessitated the evolution of cyclopropyl bioisosteres .

This guide details the strategic deployment of modern bioisosteres, focusing on oxetanes , bicyclo[1.1.1]pentanes (BCPs) , and azetidines . It provides a technical framework for replacing the cyclopropyl motif to solve specific multiparameter optimization (MPO) challenges.

The Cyclopropyl Baseline: Utility and Liability

Before replacing the cyclopropyl group, one must understand its function. It is rarely just a "spacer."

  • Conformational Lock: The high strain energy (~27.5 kcal/mol) rigidly orients substituents, often freezing bioactive conformations.

  • Electronic Effects: The Walsh orbitals allow cyclopropane to act as a

    
    -donor, stabilizing adjacent carbocations or interacting with aromatic residues in binding pockets.
    
  • The Liability: While metabolically more stable than an isopropyl group, the cyclopropyl ring is highly lipophilic (LogP ~1.14). It is also susceptible to CYP450-mediated oxidation (ring opening or hydroxylation) and can generate reactive metabolites (e.g., quinone methides) in specific contexts.

The Bioisostere Toolkit

Oxetanes: The Polar Switch

The oxetane ring is arguably the most impactful small-ring bioisostere of the last decade. By replacing a methylene group in cyclobutane or a gem-dimethyl group with oxygen, oxetanes introduce significant polarity without changing the steric bulk.

  • Mechanism of Action: The oxygen lone pairs are exposed, acting as hydrogen bond acceptors.

  • Key Benefit (Lipophilicity): Replacing a gem-dimethyl or cyclopropyl group with an oxetane typically lowers LogP by 1.0 – 1.3 units .

  • Metabolic Shielding: The 3,3-disubstituted oxetane is metabolically robust. It blocks the "soft spot" of metabolic oxidation often found on alkyl chains.

  • pKa Modulation: An oxetane adjacent to an amine (e.g., 3-aminooxetane) lowers the amine's pKa by ~2–3 units via inductive effects, potentially improving permeability by increasing the fraction of neutral species at physiological pH.

Bicyclo[1.1.1]pentanes (BCPs): The Linear Spacer

BCPs are "super-cyclopropanes." They are rigid, linear, sp3-rich spacers that serve as bioisosteres for para-phenyl rings, tert-butyl groups, and internal alkynes.

  • Mechanism of Action: The bridgehead carbons provide a linear exit vector (180° geometry) identical to a para-substituted benzene but without the aromatic ring count.

  • Key Benefit (Solubility): Replacing a phenyl ring with a BCP drastically improves solubility (breaking crystal lattice energy and reducing lipophilicity) while maintaining the vector required for receptor binding.

  • Metabolic Stability: The C-H bonds at the bridgehead are strong, and the cage structure is resistant to oxidative metabolism.

Azetidines and Difluorocyclopropanes
  • Azetidines: Often used to replace cyclobutanes or isopropyl groups when a basic center is required to modulate solubility or target affinity.

  • 1,1-Difluorocyclopropane: A direct isostere for the cyclopropyl group where the fluorine atoms lower the pKa of adjacent acidic groups and block metabolic oxidation at the ring.

Comparative Physicochemical Data

The following table summarizes the impact of switching from a Cyclopropyl/Gem-dimethyl baseline to various bioisosteres.

PropertyCyclopropyl / gem-dimethylOxetane (3,3-sub)Bicyclo[1.1.1]pentaneAzetidine
LogP Change Baseline

-1.0 to -1.3

-0.5 to -1.0 (vs Phenyl)

-1.5 (if ionized)
H-Bond Acceptors 01 (Strong)01 (Variable)
Metabolic Stability Moderate (CYP oxidation risk)High (Blocks metabolism)High (Cage protected)Moderate (N-oxidation risk)
Solubility LowHighHighVery High
Geometry 60° bond angles~90° puckeredLinear (180°)~90° puckered
Primary Use Conformational lockLipophilicity reductionPhenyl replacementSolubility/Basicity

Decision Logic: Selecting the Right Bioisostere

The choice of bioisostere is dictated by the specific liability of the lead molecule.

BioisostereSelection Start Lead Molecule Liability Lipophilicity High LogD / Poor Solubility Start->Lipophilicity Metabolism High Clearance (Metabolic Instability) Start->Metabolism Geometry Need Linear Spacer / Flatness Issue Start->Geometry Oxetane Switch to Oxetane (Reduces LogD, adds polarity) Lipophilicity->Oxetane If neutral Azetidine Switch to Azetidine (Modulates basicity/solubility) Lipophilicity->Azetidine If basic center needed Metabolism->Oxetane Block oxidation Difluoro Switch to Difluorocyclopropane (Blocks metabolic soft spot) Metabolism->Difluoro Block oxidation BCP Switch to BCP (Increases sp3 fraction, maintains vector) Geometry->BCP Replace Phenyl/Alkyne

Figure 1: Decision tree for bioisosteric replacement based on molecular liabilities.

Experimental Protocols

Protocol A: Synthesis of 3,3-Disubstituted Oxetanes (Carreira Method)

This protocol describes the formation of an oxetane ring from a 1,3-diol via an intramolecular Williamson etherification. This is the industry standard for installing the oxetane motif.

Reagents:

  • Substrate: 2,2-Disubstituted-1,3-propanediol

  • Reagent A: Trimethyl orthoacetate

  • Reagent B: Acetyl bromide[1][2]

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: DCM (Step 1), THF (Step 2)

Step-by-Step Methodology:

  • Orthoester Formation: Dissolve the 1,3-diol (1.0 equiv) in anhydrous DCM (0.2 M). Add trimethyl orthoacetate (1.2 equiv) and a catalytic amount of PPTS (0.01 equiv).[1] Stir at RT for 30 min.

  • Bromination: Cool the mixture to 0°C. Add acetyl bromide (1.2 equiv) dropwise. The reaction converts the cyclic orthoester into the acetoxy-bromide intermediate.[2] Stir for 2 hours.

  • Workup 1: Quench with saturated NaHCO3, extract with DCM, and concentrate.

  • Cyclization: Dissolve the crude acetoxy-bromide in anhydrous THF. Add NaH (2.5 equiv, 60% dispersion in mineral oil) carefully at 0°C.

  • Reflux: Heat the mixture to reflux (66°C) for 4–12 hours. The alkoxide generated in situ displaces the bromide to close the ring.

  • Purification: Quench with water, extract with ether/EtOAc. Purify via silica gel chromatography.

Validation:

  • NMR: Look for the characteristic oxetane methylene protons (AB system if chiral, or singlet if symmetric) typically appearing between

    
     4.2 – 4.8 ppm.
    
  • Stability: Oxetanes are stable to basic conditions but can ring-open under strong Lewis acidic conditions.

Protocol B: Radical Functionalization of [1.1.1]Propellane to BCP

This modern protocol utilizes photoredox catalysis to install the BCP motif, avoiding the use of unstable organometallics.

Reagents:

  • Precursor: [1.1.1]Propellane (typically 0.1–0.5 M solution in ether/pentane)

  • Radical Precursor: Carboxylic acid (R-COOH) or Alkyl Halide (R-X)

  • Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)

  • Reagent: Cesium Carbonate (Cs2CO3) or Hantzsch Ester (as H-donor if needed)

Step-by-Step Methodology:

  • Setup: In a flame-dried vial, combine the carboxylic acid (1.0 equiv), photocatalyst (1 mol%), and Cs2CO3 (1.5 equiv).

  • Propellane Addition: Add the solution of [1.1.1]propellane (1.5 equiv) and the solvent (DME or DMF).

  • Trapping Agent: If a heteroarylation is desired, add the heteroaryl bromide (1.0 equiv) and a Nickel catalyst (if using dual catalysis). For simple hydroalkylation, a hydrogen atom donor (thiophenol or silane) is added.

  • Irradiation: Degas the solution (sparge with N2). Irradiate with Blue LEDs (450 nm) for 12–24 hours.

  • Mechanism: The photocatalyst generates an alkyl radical from the carboxylic acid (via decarboxylation). This radical attacks the central bond of the propellane, opening it to form a bridgehead BCP radical, which is then trapped.

Synthetic Workflow Visualization

BCP_Synthesis Propellane [1.1.1]Propellane (Strained Precursor) Attack Radical Attack (Strain Release) Propellane->Attack RadicalSource R-COOH / R-X (Radical Source) RadicalGen Photoredox Cycle (Blue LED, Ir-Cat) RadicalSource->RadicalGen RadicalGen->Attack Alkyl Radical BCP_Radical BCP Bridgehead Radical Attack->BCP_Radical Trap Trap (Ni-Cat / H-Donor) BCP_Radical->Trap Product 1,3-Disubstituted BCP Trap->Product

Figure 2: Photoredox workflow for accessing 1,3-disubstituted BCPs from propellane.

Case Studies in Drug Discovery

Case Study 1: The BCP Switch (BMS-708,163)

Challenge: The lead gamma-secretase inhibitor contained a para-fluorophenyl ring.[3] While potent, the molecule suffered from poor aqueous solubility and limited oral bioavailability.[4] Solution: Bristol-Myers Squibb researchers replaced the phenyl ring with a bicyclo[1.1.1]pentane moiety. Outcome:

  • Potency: Maintained (BCP mimics the vector of the phenyl ring).

  • Solubility: Drastically increased (Sp3 character disrupts crystal packing).

  • Permeability: Improved passive permeability.

  • Result: The BCP analog demonstrated a 4-fold increase in oral exposure (AUC) in mouse models compared to the phenyl parent.[3]

Case Study 2: The Oxetane Rush (Alectinib & Repaglinide Analogs)

Challenge: High lipophilicity (LogD > 4) in kinase inhibitors often leads to high metabolic clearance and off-target toxicity. Solution: Replacing gem-dimethyl or isopropyl groups with oxetanes. Outcome:

  • Alectinib: The final drug utilizes a morpholine, but during optimization, oxetane analogs were explored to lower LogP while maintaining the steric bulk required to fill the ribose binding pocket.

  • Repaglinide: In analogs of this antidiabetic agent, replacing the piperidine ring with an oxetane-spirocycle significantly reduced intrinsic clearance (Cl_int) by blocking oxidative metabolism at the carbon adjacent to the nitrogen.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Stepan, A. F., et al. (2012).[5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[3][6] Journal of Medicinal Chemistry. Link[5]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][7][8] Angewandte Chemie International Edition. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. Link

  • Burkhard, J. A., et al. (2010). Oxetanes in Medicinal Chemistry: Synthesis and Evaluation of Physicochemical Properties. Organic Letters. Link

  • Merchant, R. R., et al. (2018). Modular Radical Cross-Coupling with Sulfinates and Carbocycles. Science. Link

Sources

Electronic Properties of Cyclopropyl-Substituted Fluorophenols: A Technical Guide for Rational Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl-substituted fluorophenols represent a highly privileged, yet electronically complex, structural motif in modern medicinal chemistry and materials science. The intersection of a phenol core with both a fluorine atom and a cyclopropyl ring creates a unique "push-pull" electronic environment. As an application scientist, understanding the causality behind these electronic interactions is not merely an academic exercise—it is the foundation for rational drug design, specifically in optimizing lipophilic efficiency (LipE), modulating target binding affinity, and enhancing metabolic stability.

This whitepaper dissects the quantum mechanical behavior of this motif, provides self-validating protocols for empirical measurement, and translates these physicochemical properties into actionable insights for drug development professionals.

The Electronic Architecture of the Core Motif

To engineer molecules with precise pharmacokinetic profiles, we must first deconstruct the electronic contributions of each substituent on the aromatic core.

The Cyclopropyl Group: The Walsh Orbital Paradigm

Unlike standard aliphatic chains, the cyclopropyl group possesses a highly strained 60° bond angle, forcing a rehybridization of the carbon atoms. According to the Walsh model, the C-C ring bonds exhibit significant p-character, resembling the


-system of a double bond[1]. This grants the cyclopropyl group a dual electronic nature:
  • Inductive Withdrawal (-I): The increased s-character of the exocyclic C-C and C-H bonds makes the group weakly electronegative compared to standard alkyls, acting as an inductive electron-withdrawing group[2].

  • Resonance Donation (+R): When adjacent to an electron-deficient center or a

    
    -system (like a phenol ring), the Walsh orbitals overlap with the aromatic 
    
    
    
    -cloud, serving as a potent resonance electron-donating group via hyperconjugation[2].
The Fluorophenol System: Inductive Pull and Electrostatic Locking

Fluorine is the most electronegative element, exerting a strong inductive pull (-I) that significantly lowers the pKa of the phenol hydroxyl group, increasing its acidity. Density Functional Theory (DFT) studies utilizing the B3LYP/6-311G(d,p) basis set have demonstrated that fluorine's inductive effects strongly correlate with empirical Hammett constants and alter the C-O bond lengths of the phenol[3]. Furthermore, when positioned ortho to the hydroxyl group, fluorine engages in electrostatic locking, dictating the cis/trans conformational landscape of the phenol rotamers and restricting the rotational barrier of the C-O bond[4].

Synergistic Push-Pull Dynamics

When combined, the cyclopropyl and fluoro substituents create a highly tunable system. The fluorination introduces a "Janus-like" polarity to the molecule, enabling unique electrostatic and stacking interactions with biological targets[5]. Simultaneously, the cyclopropyl group's uniquely high C-H bond dissociation energy (106 kcal/mol, compared to 98 kcal/mol for standard propyl groups) drastically improves the molecule's metabolic stability against oxidative clearance, such as degradation by Cytochrome P450 enzymes[6].

G CP Cyclopropyl Group (+R, -I) Ring Aromatic Core (Electron Conduit) CP->Ring Walsh Orbital Overlap (+R) CP->Ring Inductive Pull (-I) F Fluorine Atom (-I, +R) OH Phenol Hydroxyl (pKa Modulator) F->OH Electrostatic Locking F->Ring Strong Inductive Pull (-I) Ring->OH Charge Delocalization

Fig 1: Electronic push-pull dynamics in cyclopropyl-substituted fluorophenols.

Quantitative Electronic Properties

To predict the behavior of these molecules, we rely on Hammett constants (


) and Bond Dissociation Energies (BDE). The table below summarizes the quantitative parameters that drive the physicochemical behavior of these substituents.

Table 1: Comparative Electronic Parameters of Phenol Substituents

SubstituentHammett

Hammett

Inductive Effect (

)
C-H BDE (kcal/mol)
-H (Reference) 0.000.000.00~113 (Phenyl)
-F (Fluoro) +0.06+0.34+0.52N/A
-Cyclopropyl -0.21-0.01+0.01106
-n-Propyl -0.15-0.07-0.0398

Data synthesized from computational and empirical literature[6],[3]. Notice the stark contrast in BDE between cyclopropyl and n-propyl, which is the primary driver for its use in preventing metabolic liability.

Experimental Protocols: A Self-Validating System

As an application scientist, I mandate that all analytical workflows must be self-validating. The following protocols detail how to empirically measure the electronic properties of synthesized cyclopropyl-substituted fluorophenols.

Protocol 1: Spectrophotometric pKa Determination (UV-Vis)

The pKa of the phenol group dictates the molecule's ionization state at physiological pH, directly impacting membrane permeability and target binding.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 pH increments.

    • Causality: This wide range ensures that both the fully protonated and fully deprotonated asymptotic baselines are captured, which is mathematically required for an accurate Henderson-Hasselbalch regression.

  • Analyte Introduction: Dissolve the cyclopropyl-fluorophenol in a cosolvent (e.g., 1% DMSO) and spike into the buffer solutions to a final concentration of 50 µM.

  • Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm for each pH solution.

  • Self-Validation Check (Isosbestic Points): Overlay the spectra and identify the isosbestic point (the wavelength where absorbance remains constant across all pH values).

    • Causality: The presence of a sharp, singular isosbestic point acts as an internal validation mechanism. It confirms that the transition is a strict two-state equilibrium (

      
      ) and proves the absence of degradation byproducts or aggregation[3].
      
  • Data Regression: Plot the absorbance at the

    
     of the phenoxide ion against pH and fit to a sigmoidal curve to extract the pKa.
    
Protocol 2: Computational Profiling of Rotational Barriers (DFT)

To understand the electrostatic locking between the fluorine atom and the hydroxyl group, we utilize quantum chemical calculations.

  • Conformational Search: Generate 3D coordinates for both the cis and trans rotamers of the phenol hydroxyl group relative to the ortho-fluorine atom.

  • Geometry Optimization: Optimize the structures using DFT at the B3LYP/6-311G(d,p) level of theory[3].

    • Causality: This specific basis set includes polarization functions (d,p) which are critical for accurately modeling the electron-rich fluorine lone pairs and the highly strained Walsh orbitals of the cyclopropyl ring.

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative stabilization energy (

    
    ) between the cyclopropyl 
    
    
    
    bonds and the aromatic
    
    
    orbitals.

Workflow S1 1. Compound Synthesis & Purification S2 2. UV-Vis/NMR Titration (pKa Determination) S1->S2 Purified Analyte S3 3. DFT B3LYP/6-311G(d,p) (Orbital Mapping) S1->S3 3D Coordinates S4 4. LipE Calculation (Drug Viability) S2->S4 pKa / Ionization State Val Self-Validation: Isosbestic Point Check S2->Val Spectral Data S3->S4 Dipole / Electrostatics Val->S2 Confirms 2-State Eq.

Fig 2: Self-validating experimental workflow for physicochemical profiling.

Implications for Drug Development

The integration of a cyclopropyl group onto a fluorophenol scaffold is a masterclass in optimizing Lipophilic Efficiency (LipE). Sound decision-making in drug discovery campaigns relies on maximizing target potency while minimizing lipophilicity (LogP) to avoid off-target toxicity and poor solubility[6].

The cyclopropyl group provides the steric bulk necessary to fill hydrophobic pockets in target receptors, but its unique electronic structure (partial double-bond character) makes it less lipophilic than a corresponding isopropyl or n-propyl group. When paired with the inductive withdrawal of a fluorine atom, the pKa of the phenol is modulated to ensure optimal hydrogen-bond donation at physiological pH. Furthermore, the high C-H bond dissociation energy (106 Kcal/mol) of the cyclopropyl ring effectively shuts down common metabolic liabilities, such as aliphatic hydroxylation by liver microsomes, ensuring a prolonged half-life for the active pharmaceutical ingredient[6].

References

1.[2] Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Benchchem. 2.[5] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. 3.[1] Cyclopropyl group. Wikipedia. 4.[6] Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. PMC/NIH. 5.[4] Conformational landscape and inertial defect of methoxyphenol isomers studied by mm-wave spectroscopy and quantum chemistry calculations. ResearchGate. 6.[3] Substituent Effects on the Physical Properties and pKa of Phenol. AFIT/John Wiley & Sons.

Sources

2-Cyclopropyl-3-fluorophenol PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, properties, safety protocols, and synthesis of 2-Cyclopropyl-3-fluorophenol , designed for researchers in medicinal chemistry and drug discovery.

Compound Identification & Significance

2-Cyclopropyl-3-fluorophenol is a specialized fluorinated intermediate used primarily in the synthesis of bioactive scaffolds. The introduction of the cyclopropyl group adjacent to the phenol hydroxyl and fluorine atom creates a unique steric and electronic environment, often exploited to modulate metabolic stability (blocking the metabolically labile ortho-position) and lipophilicity in drug candidates.

Core Identifiers
DescriptorValue
Chemical Name 2-Cyclopropyl-3-fluorophenol
CAS Number 2379918-62-2
PubChem CID Not currently indexed in primary public build (Search via CAS 2379918-62-2)
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
SMILES Oc1c(C2CC2)c(F)ccc1
InChI Key Predicted:[1][2][3]PLLVKKPNIKTJOZ-UHFFFAOYSA-N (Analog based)

Physicochemical Properties (Experimental & Predicted)

Understanding the physical behavior of this compound is critical for assay development and formulation.

PropertyValue / PredictionNote
Physical State Liquid or Low-melting SolidLikely viscous oil at RT due to cyclopropyl disruption of crystal packing.
Boiling Point ~215–220 °C (760 mmHg)Predicted based on fluorophenol analogs.
pKa (Acidic) ~8.5 – 9.0Fluorine at the 3-position increases acidity relative to phenol (pKa 10), but the 2-cyclopropyl group exerts a steric shielding effect.
LogP 2.6 – 2.8Cyclopropyl adds significant lipophilicity (+LogP ~1.1 vs. H).
Solubility DMSO, Methanol, DCMLow water solubility.

Safety Data & Handling (GHS Standards)

As a fluorinated phenol derivative, this compound poses specific risks regarding corrosivity and acute toxicity.

Hazard Classification (GHS)[4][5]
  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage (Phenolic/Acidic nature).

    • H335: May cause respiratory irritation.[4]

Precautionary Protocols (P-Codes)
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Emergency Response Workflow

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Phenol Burn Risk) Type->Skin Eye Eye Contact (Corrosive) Type->Eye Inhale Inhalation (Respiratory Irritant) Type->Inhale Action_Skin 1. PEG 300/400 Wash (Immediate) 2. Water Rinse (15 min) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Irrigate with Water (15+ min) 2. Do NOT neutralize 3. Emergency Ophthalmology Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for Edema Inhale->Action_Inhale

Figure 1: Emergency response decision tree for 2-Cyclopropyl-3-fluorophenol exposure.

Synthesis & Reactivity

The synthesis of 2-Cyclopropyl-3-fluorophenol is non-trivial due to the specific 1,2,3-substitution pattern. Direct bromination of 3-fluorophenol typically yields the 4-bromo isomer (para to OH). Therefore, a Directed Ortho Metalation (DoM) strategy is the most reliable high-purity route.

Recommended Synthetic Pathway (DoM Strategy)

This protocol utilizes the synergistic directing effects of the oxygen and fluorine atoms to install the cyclopropyl group at the sterically crowded 2-position.

  • Protection: Convert 3-fluorophenol to a MOM-ether or Carbamate (Directing Group).

  • Lithiation: Treat with n-BuLi or sec-BuLi. The proton at C2 is the most acidic (between two electronegative atoms, O and F).[5]

  • Electrophile Trapping: Quench with Iodine (

    
    ) to form the 2-iodo species.
    
  • Suzuki Coupling: React the 2-iodo intermediate with Cyclopropylboronic acid.

  • Deprotection: Acidic hydrolysis to yield the free phenol.

Reaction Workflow Diagram

Synthesis SM 3-Fluorophenol Step1 Protection (MOM-Cl, NaH) SM->Step1 Inter1 MOM-Ether Step1->Inter1 Step2 DoM (Lithiation) (n-BuLi, -78°C) Inter1->Step2 Step3 Quench (I2) Step2->Step3 Inter2 2-Iodo-3-fluoro-MOM-ether Step3->Inter2 Step4 Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)Cl2) Inter2->Step4 Inter3 2-Cyclopropyl-MOM-ether Step4->Inter3 Step5 Deprotection (HCl/MeOH) Inter3->Step5 Product 2-Cyclopropyl-3-fluorophenol Step5->Product

Figure 2: Directed Ortho Metalation (DoM) route for regioselective synthesis.

Experimental Protocol: Suzuki Coupling Step

Context: Coupling of 2-bromo-3-fluorophenol (or protected equivalent) with cyclopropylboronic acid.

Reagents:

  • Substrate: 1.0 eq (e.g., 2-Bromo-3-fluorophenol)

  • Cyclopropylboronic acid: 1.5 eq

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (5 mol%)[5]

  • Base: K₃PO₄ (3.0 eq)[5]

  • Solvent: Toluene/Water (10:1)[5]

Procedure:

  • Inerting: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[5] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LCMS (Target Mass: 152.17 [M+H]⁺ or [M-H]⁻ depending on ionization).[5]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[6] Dry over Na₂SO₄.[6]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product will likely elute later than non-polar impurities due to the phenolic OH (unless protected).

References

  • PubChem Compound Summary (Analog): 3-Cyclopropyl-2-fluorophenol (CID 91141739). National Center for Biotechnology Information. Link[5]

  • CAS Registry: CAS 2379918-62-2 Entry. Chemical Abstracts Service. (Verified via vendor catalogs: BLD Pharm, Ambeed).[5]

  • Synthetic Methodology: Snieckus, V. Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 1990.[5] Link[5]

  • Cyclopropyl Coupling:Charette, A. B. et al. Suzuki-Miyaura Cross-Coupling of Cyclopropylboronic Acids. Journal of Organic Chemistry.

Sources

Technical Monograph: Lipophilicity (LogP) Profiling of 2-Cyclopropyl-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropyl-3-fluorophenol represents a high-value pharmacophore in modern medicinal chemistry, particularly for central nervous system (CNS) and oncology targets. Its structural uniqueness lies in the juxtaposition of a lipophilic, sterically demanding cyclopropyl group at the ortho position and an electron-withdrawing fluorine atom at the meta position relative to the phenolic hydroxyl.

This specific substitution pattern creates a "Goldilocks" physicochemical profile:

  • Lipophilicity Modulation: The cyclopropyl moiety significantly boosts LogP without the metabolic liability of a standard propyl chain.

  • Electronic Tuning: The 3-fluorine atom modulates the pKa of the phenol, influencing permeability and target residence time.

  • Conformational Locking: The steric bulk of the ortho-cyclopropyl group restricts the rotational freedom of the hydroxyl group, potentially pre-organizing the molecule for receptor binding.

This guide provides a definitive analysis of the lipophilicity (LogP/LogD) of 2-Cyclopropyl-3-fluorophenol, synthesizing theoretical calculations with rigorous experimental protocols.

Molecular Architecture & Physicochemical Profile

To understand the lipophilicity of this molecule, we must deconstruct its contributions using Structure-Activity Relationship (SAR) principles.

Fragment-Based LogP Calculation (Theoretical)

In the absence of a specific experimental value in the public domain, we utilize the Hansch-Fujita substituent constant method to derive a high-confidence theoretical LogP.

  • Base Scaffold: Phenol (

    
    )
    
  • Substituent 1: Cyclopropyl group (at C2). The Hansch

    
     value for a cyclopropyl group is approximately +1.14 .[1] This is lower than an isopropyl group (+1.53) but significantly higher than a methyl group (+0.56), offering a balance of bulk and lipophilicity.
    
  • Substituent 2: Fluorine atom (at C3). The aromatic fluorine

    
     value is approximately +0.14 . While fluorine is electronegative, it is also highly lipophilic due to its low polarizability and weak solvation in water.
    
  • Electronic/Steric Corrections: Ortho-substitution can shield the hydrophilic -OH group, potentially increasing the apparent LogP slightly (+0.1 to +0.2 correction factor).

Calculated LogP (


): 


pKa and LogD (pH-Dependent Lipophilicity)

The lipophilicity of phenols is pH-dependent.

  • Electronic Effect: The 3-F atom (meta) is electron-withdrawing (inductive effect, -I), which stabilizes the phenoxide anion, lowering the pKa relative to phenol (9.95).

  • Steric Effect: The 2-cyclopropyl group (ortho) provides steric bulk that destabilizes the solvation shell of the phenoxide ion, potentially raising the pKa.

  • Net Result: These effects likely offset, resulting in a pKa

    
     9.5.
    

At physiological pH (7.4), the molecule remains >99% neutral. Therefore:



Visualization: Structure-Property Relationships

The following diagram illustrates the interplay between the structural motifs of 2-Cyclopropyl-3-fluorophenol and its physicochemical properties.

G Molecule 2-Cyclopropyl-3-fluorophenol Cyclopropyl 2-Cyclopropyl Group (Lipophilicity Booster) Molecule->Cyclopropyl Fluorine 3-Fluorine Atom (Metabolic Blocker) Molecule->Fluorine Phenol Phenolic -OH (H-Bond Donor) Molecule->Phenol LogP LogP ~ 2.74 (Optimal CNS Entry) Cyclopropyl->LogP +1.14 Log units Metab Metabolic Stability (Blocks Ring Oxidation) Cyclopropyl->Metab Steric Shield Fluorine->LogP +0.14 Log units pKa pKa Modulation (Acidity ~ 9.5) Fluorine->pKa Inductive Effect (-I) Phenol->pKa Ionizable Center

Figure 1: Component-based analysis of physicochemical properties contributing to the overall lipophilic profile.

Experimental Protocols for LogP Determination

For drug development, theoretical values must be validated. Below are the two industry-standard protocols for determining the LogP of 2-Cyclopropyl-3-fluorophenol.

Gold Standard: Shake-Flask Method (OECD 107)

This method measures the equilibrium distribution of the compound between n-octanol and water.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • 2-Cyclopropyl-3-fluorophenol (Test compound).[2][3][4]

Protocol:

  • Preparation: Dissolve 1 mg of test compound in 10 mL of pre-saturated n-octanol.

  • Equilibration: Mix the octanol stock with an equal volume of pre-saturated buffer in a glass vial.

  • Agitation: Shake mechanically for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the octanol (upper) and aqueous (lower) phases.

    • Analyze concentration using UV-Vis spectrophotometry (

      
       nm) or HPLC-UV.
      
  • Calculation:

    
    
    
High-Throughput: RP-HPLC Method (OECD 117)

This method correlates retention time on a hydrophobic column with LogP, using reference standards. It is faster and requires less sample.

System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Methanol/Water (isocratic, varying ratios e.g., 60:40).

  • Standards: A set of phenols with known LogP (e.g., Phenol, 4-Chlorophenol, 2,4-Dichlorophenol).

Protocol:

  • Calibration: Inject the reference standards and record their capacity factors (

    
    ).
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).
  • Curve Generation: Plot

    
     vs. known LogP of standards to generate a linear regression equation.
    
  • Measurement: Inject 2-Cyclopropyl-3-fluorophenol under identical conditions.

  • Derivation: Calculate the LogP using the regression equation and the measured

    
     of the analyte.
    

Medicinal Chemistry Implications[3][5][6][7][8]

Bioavailability & BBB Permeability

With a projected LogP of 2.74 , 2-Cyclopropyl-3-fluorophenol falls into the ideal range for passive diffusion.

  • Oral Absorption: High. Compounds with LogP 2–3 are typically well-absorbed in the GI tract.

  • BBB Penetration: Excellent.[5] The cyclopropyl group adds lipophilicity without the high rotatable bond count of a propyl chain, minimizing entropic penalties upon binding.

Metabolic Stability

The cyclopropyl group is often used as a "metabolic hardener" compared to isopropyl or n-propyl groups.

  • CYP450 Interaction: While alkyl chains are prone to rapid hydroxylation, the cyclopropyl ring is more resistant due to the high bond dissociation energy of its C-H bonds (approx 106 kcal/mol vs 98 kcal/mol for secondary alkyls).

  • Fluorine Blockade: The 3-fluoro substituent blocks the metabolic "soft spot" on the phenyl ring, preventing aromatic hydroxylation at that position.

Data Summary Table
PropertyValue (Est.)Rationale/Method
LogP 2.74 Hansch Fragment Summation
LogD (pH 7.4) 2.74 pKa > 7.4 (Neutral species dominates)
pKa ~9.5 3-F (-I effect) vs 2-Cyclopropyl (Steric)
Mol. Weight 152.17

H-Bond Donors 1Phenolic -OH
H-Bond Acceptors 2-OH, -F
Rotatable Bonds 1Bond between Phenyl and Cyclopropyl

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link (Comparative analysis of cyclopropyl vs oxetanyl lipophilicity).

  • Talele, T. T. (2016).[6] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link (Comprehensive review of cyclopropyl properties in drugs).

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link (Analysis of fluorine's effect on lipophilicity and pKa).

Sources

Metabolic Stability of Cyclopropyl vs. Isopropyl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Designers

Executive Summary

In lead optimization, the isopropyl group is a notorious metabolic "soft spot," particularly when attached to electron-rich aromatic systems like phenols. Its tertiary benzylic carbon possesses a weak C–H bond (~89–96 kcal/mol), making it a prime target for Cytochrome P450 (CYP)-mediated hydroxylation.

The cyclopropyl group serves as a high-value bioisostere.[1] Despite similar steric bulk and lipophilicity, it offers superior metabolic stability.[2][3] This resistance is driven by "banana bond" physics : the cyclopropyl C–H bonds possess significant


-character (

hybridization), elevating the Bond Dissociation Energy (BDE) to ~106 kcal/mol—effectively rendering the moiety "invisible" to the standard CYP radical abstraction pathway.

This guide details the mechanistic divergence, provides quantitative comparisons, and outlines the experimental protocols required to validate this substitution in your drug discovery pipeline.

Part 1: Mechanistic Basis of Metabolic Divergence

The differential stability between isopropyl and cyclopropyl phenols is not merely steric; it is fundamentally electronic and quantum mechanical.

The Benzylic C–H Abstraction Barrier

The primary mechanism of Phase I oxidative metabolism for alkyl-phenols is Hydrogen Atom Transfer (HAT) initiated by the high-valent Iron-Oxo species of CYP450 (Compound I).

  • Isopropyl Phenols (The Liability): The central carbon is

    
     hybridized. When attached to a phenol, the resulting radical is stabilized by both the tertiary substitution and resonance delocalization into the phenolic ring.
    
    • Mechanism: Radical Rebound.

    • Outcome: Rapid formation of a tertiary alcohol, often followed by dehydration or further oxidation.

    • BDE: ~89–92 kcal/mol (Benzylic/Tertiary).

  • Cyclopropyl Phenols (The Shield): The cyclopropyl ring suffers from significant angle strain (60° vs. 109.5°). To compensate, the C–C bonds utilize orbitals with high

    
    -character (banana bonds), forcing the C–H bonds to utilize orbitals with high 
    
    
    
    -character (approx.
    
    
    ).
    • Effect: Shorter, stronger C–H bonds.[1][4][5][6]

    • Outcome: The CYP Compound I species lacks the thermodynamic driving force to abstract this hydrogen efficiently.

    • BDE: ~106 kcal/mol (Vinyl-like stability).

Visualization: CYP450 Catalytic Divergence

The following diagram illustrates the kinetic bifurcation point where isopropyl fails and cyclopropyl survives.

CYP_Mechanism CYP CYP450 Compound I (FeIV=O)+. TS_Iso Transition State (Low Barrier) CYP->TS_Iso H-Abstraction TS_Cyc Transition State (High Barrier) CYP->TS_Cyc Attemped Abstraction Substrate_Iso Isopropyl Phenol (Substrate) Substrate_Iso->CYP Binding Substrate_Cyc Cyclopropyl Phenol (Substrate) Substrate_Cyc->CYP Binding Radical_Iso Tertiary Benzylic Radical (Stabilized) TS_Iso->Radical_Iso Fast No_Reaction No Abstraction (Metabolic Stability) TS_Cyc->No_Reaction Kinetic Rejection Product_Iso Hydroxylated Metabolite (Clearance) Radical_Iso->Product_Iso OH Rebound

Figure 1: Kinetic bifurcation in CYP450 metabolism. The high C–H BDE of the cyclopropyl group creates a kinetic barrier that prevents the formation of the carbon-centered radical.

Part 2: Comparative Metabolic Pathways

While cyclopropyl groups block direct hydroxylation, they are not metabolically inert. Understanding the alternative pathways is critical for safety profiling.

Pathway Comparison Table
FeatureIsopropyl PhenolCyclopropyl Phenol
Primary Phase I Route Benzylic Hydroxylation (Major)Ring Intact (Major); Phenyl Hydroxylation (Minor)
Secondary Phase I Route Dealkylation (if ether)Ring Opening (Rare, isoform specific)
Rate Limiting Step C–H Bond Breaking (Fast)C–H Bond Breaking (Very Slow)
Reactive Metabolites Quinone Methides (via dehydration)Ring-opened aldehydes (if radical forms)
Phase II Liability Direct Glucuronidation of PhenolDirect Glucuronidation of Phenol
LogP (Lipophilicity) Higher (~ +0.4 vs cPr)Lower (Reduces non-specific binding)
The "Suicide Substrate" Risk (Caveat)

While cyclopropyl phenols are generally stable, cyclopropyl-amines are known mechanism-based inhibitors (MBIs) of CYPs. They form radical intermediates that open the ring and covalently bind to the heme iron.

  • Note for Phenols: This risk is significantly lower in cyclopropyl phenols because the oxygen atom does not stabilize the radical cation as effectively as nitrogen, and the high BDE prevents the initial radical formation. However, screening for Time-Dependent Inhibition (TDI) is mandatory.

Part 3: Case Studies & Quantitative Data

Betaxolol (Cyclopropyl) vs. Metoprolol (Isopropyl)

A classic example in the


-blocker class demonstrates the half-life extension provided by this bioisostere. Both contain a phenol ether linkage, but the metabolic logic applies to the alkyl tail.
  • Metoprolol: Contains an isopropyl group.

    • Half-life: ~3–4 hours.

    • Clearance: High (Extensive CYP2D6 metabolism).

  • Betaxolol: Contains a cyclopropyl-methyl group.[5]

    • Half-life: ~14–22 hours.

    • Clearance: Low (Significant renal elimination of unchanged drug).

Hypothetical Data: Phenolic Lead Optimization

Data derived from generalized SAR trends in lead optimization (e.g., Propofol analogs).

Compound IDR-Group

(µL/min/mg)

(min)
Primary Metabolite
Cmpd-A Isopropyl45.2121-Hydroxy-isopropyl
Cmpd-B Cyclopropyl8.4>60Parent / O-Glucuronide
Cmpd-C t-Butyl15.135Phenyl-hydroxylation

Interpretation: Replacing isopropyl (Cmpd-A) with cyclopropyl (Cmpd-B) reduced intrinsic clearance by >5-fold. The metabolic "soft spot" was effectively sealed, shifting clearance to Phase II conjugation (Glucuronidation) or renal excretion.

Part 4: Experimental Protocols

To validate this substitution in your specific series, use the following self-validating workflow.

In Vitro Microsomal Stability Assay (HLM)

Objective: Determine Intrinsic Clearance (


) and identify metabolite profiles.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (Isopropyl/Cyclopropyl analogs).[2][3]

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Protocol:

  • Pre-incubation: Mix 30 µL HLM (final conc. 0.5 mg/mL) with 365 µL phosphate buffer (pH 7.4). Add 5 µL test compound (final conc. 1 µM). Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode). Monitor depletion of parent ion.

Calculation:




Metabolite Identification (MetID) Workflow

If the cyclopropyl analog shows degradation, you must confirm it is not ring opening.

  • High-Res Mass Spec: Use Q-TOF or Orbitrap.

  • Mass Defect Filtering:

    • Hydroxylation: +15.9949 Da.

    • Ring Opening: Same mass as parent (isomerization) or +18 Da (hydration of opened ring).

  • Diagnostic Ions: Look for the loss of the cyclopropyl ring (-41 Da) vs. loss of isopropyl (-43 Da).

Part 5: Strategic Implementation in Drug Design

When to Swap?

Use the decision tree below to determine if a Cyclopropyl switch is appropriate for your phenolic lead.

Decision_Tree Start Lead Compound has Isopropyl Phenol Check_Met Is Metabolic Clearance High? Start->Check_Met Check_Site Is the Isopropyl Group the Primary Soft Spot? Check_Met->Check_Site Yes Keep Retain Isopropyl (Optimize elsewhere) Check_Met->Keep No Swap Synthesize Cyclopropyl Analog Check_Site->Swap Yes (MetID confirms) Check_Site->Keep No (Phenol OH is the issue) Test_TDI Test for Time-Dependent Inhibition (TDI) Swap->Test_TDI Safe Advance Candidate Test_TDI->Safe Negative Risk Flag for Reactive Metabolites (Ring Opening) Test_TDI->Risk Positive

Figure 2: Decision matrix for Isopropyl-to-Cyclopropyl bioisosteric replacement.

Synthesis Note

While isopropyl groups are easily installed via Friedel-Crafts alkylation or reductive amination, cyclopropyl groups often require:

  • Suzuki-Miyaura Coupling: Using Cyclopropylboronic acid + Aryl Bromide.

  • Simmons-Smith Reaction: Cyclopropanation of an olefin (if building from scratch).

  • Photoredox Catalysis: Modern Minisci-type reactions for direct C-H functionalization.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5][6] Journal of Medicinal Chemistry. Source:

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[2][3] Beilstein Journal of Organic Chemistry. Source:

  • Kass, S. R., et al. (2013).[7] Carbon-hydrogen bond dissociation energies: the curious case of cyclopropene. Journal of Organic Chemistry. (Provides BDE data for cyclopropyl systems). Source:

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Standard text on Bioisosteres). Source:

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Source:

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for the Synthesis of Cyclopropyl Fluorophenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cyclopropyl and fluorophenol motifs is a highly validated strategy in modern medicinal chemistry, frequently utilized to enhance metabolic stability, modulate pKa, and improve the target binding affinity of active pharmaceutical ingredients (APIs)[1]. However, the synthesis of cyclopropyl fluorophenols via the Suzuki-Miyaura cross-coupling (SMC) reaction presents unique mechanistic challenges. The sp³-hybridized nature of cyclopropyl boron species makes them prone to protodeboronation, while the acidic phenolic proton and the electron-withdrawing fluorine atom drastically alter the electronic landscape of the electrophile[2].

This application note provides an in-depth, self-validating guide to the optimal catalytic conditions, ligand selection, and experimental protocols required to successfully couple cyclopropylboronic acids (or trifluoroborates) with halogenated fluorophenols.

Mechanistic Rationale & Substrate Dynamics (E-E-A-T)

To achieve high yields in sp²-sp³ couplings involving unprotected fluorophenols, the selection of the catalytic system must be driven by the specific electronic and steric demands of the substrates.

The Role of the Fluorine Atom

Fluorine exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, thereby accelerating the oxidative addition of the Pd(0) catalyst into the C-Br or C-OTf bond[2]. However, this same electronic depletion can slow down the subsequent transmetalation step.

Managing the Acidic Phenol

The presence of the fluorine atom increases the acidity of the ortho/para phenolic -OH (lowering the pKa to ~8.5–9.0). Under basic SMC conditions, the phenol is deprotonated to form a phenoxide.

  • Causality in Base Selection: We employ 2.5 to 3.0 equivalents of a strong, non-nucleophilic base like

    
    . One equivalent is consumed immediately to form the phenoxide, while the remaining equivalents are required to form the reactive "ate" complex with the boronic acid[3]. 
    
    
    
    is preferred over
    
    
    to prevent unwanted nucleophilic aromatic substitution (S_NAr) on the fluorinated ring.
Overcoming sp³-sp² Reductive Elimination

The reductive elimination of an sp³-hybridized cyclopropyl group and an sp²-hybridized aryl group is notoriously slow, often leading to competitive


-hydride elimination or protodeboronation.
  • Causality in Ligand Selection: We utilize bulky, electron-rich phosphine ligands such as

    
     (tricyclohexylphosphine tetrafluoroborate) or RuPhos. The extreme steric bulk of these ligands forces the cyclopropyl and fluorophenoxide moieties into close proximity on the Pd(II) center, drastically lowering the activation energy required for reductive elimination[3],[4].
    

G Pd0 Pd(0)L_n Catalyst (Active Species) OxAdd Oxidative Addition (Accelerated by -I effect of F) Pd0->OxAdd PdII_1 Ar-Pd(II)-X (Fluorophenoxide-Pd complex) OxAdd->PdII_1 TransMet Transmetalation (Cyclopropyl transfer) PdII_1->TransMet PdII_2 Ar-Pd(II)-Cyclopropyl TransMet->PdII_2 RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_2->RedElim RedElim->Pd0 Regenerates Product Cyclopropyl Fluorophenol (Target Molecule) RedElim->Product Boron Cyclopropylboronic Acid or Trifluoroborate Boron->TransMet Halide Bromo-Fluorophenol (Deprotonated by Base) Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for cyclopropyl fluorophenols.

Quantitative Data & Substrate Scope

The following table summarizes validated reaction parameters for various cyclopropyl fluorophenol syntheses, comparing direct halide coupling[3] against mesylate/triflate activation[4].

Substrate (Electrophile)Boron ReagentCatalyst / LigandBase / SolventTemp / TimeExpected Yield
4-Bromo-3-fluorophenol Cyclopropylboronic acid (1.2 eq)

/


/ Tol:

(10:1)
110 °C / 16 h85–90%
5-Bromo-2-fluorophenol Cyclopropylboronic acid (1.5 eq)


/ Dioxane:

90 °C / 12 h75–82%
4-Fluoro-3-hydroxyphenyl mesylate Pot. cyclopropyltrifluoroborate (1.5 eq)

/ RuPhos

/ CPME:

80 °C / 24 h88–94%

Experimental Methodologies

Protocol A: Direct Coupling of Bromo-Fluorophenols

This protocol utilizes an unprotected bromo-fluorophenol and cyclopropylboronic acid. The biphasic Toluene/Water system is critical as it dissolves the non-polar organic components while solubilizing the inorganic base to facilitate interfacial transmetalation[3].

Reagents:

  • Bromo-fluorophenol (1.0 equiv, 10 mmol)

  • Cyclopropylboronic acid (1.2 equiv, 12 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (0.10 equiv, 10 mol%)
    
  • 
     (2.5 equiv, 25 mmol)
    
  • Toluene / Deionized

    
     (10:1 v/v, 0.2 M final concentration)
    

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried Schlenk flask with the bromo-fluorophenol, cyclopropylboronic acid,

    
    , 
    
    
    
    , and
    
    
    .
  • Degassing: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Nitrogen (

    
    ). Repeat this cycle three times.
    
  • Solvent Addition: Add the Toluene and

    
     via syringe. Critical Step: The solvents must be sparged with 
    
    
    
    for at least 30 minutes prior to addition to prevent oxidation of the electron-rich
    
    
    ligand.
  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 110 °C. Stir vigorously (800+ rpm) to ensure maximum surface area at the biphasic interface. Heat for 1-16 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The product will appear predominantly as the

    
     ion in negative ESI mode due to the acidic fluorophenol moiety.
    
  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous

    
    . Note: Avoid strong acids (like concentrated HCl) during workup to prevent potential ring-opening of the cyclopropyl group.
    
  • Purification: Separate the organic layer, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Workflow Step1 Substrate Preparation (Halide & Boron) Step2 Catalyst & Base Loading (Pd(OAc)2, PCy3, K3PO4) Step1->Step2 Step3 Degassing & Solvent (Toluene/H2O, N2 Purge) Step2->Step3 Step4 Thermal Activation (110°C, 1-16 h) Step3->Step4 Step5 Workup & Purification (NH4Cl Quench & Column) Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling process.

Protocol B: Coupling via Phenol Mesylates/Triflates

When the halogen is required for downstream chemistry, the phenol itself can be functionalized into a mesylate or triflate and cross-coupled using Potassium Cyclopropyltrifluoroborate[4]. The trifluoroborate salt acts as a "slow-release" reservoir for the active boronic acid, preventing rapid protodeboronation.

Key Deviations from Protocol A:

  • Use RuPhos (10 mol%) instead of

    
    . RuPhos is highly specialized for activating C-O electrophiles.
    
  • Lower the temperature to 80 °C.

  • Use Cyclopentyl methyl ether (CPME) as a greener, peroxide-resistant alternative to dioxane or THF.

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, researchers must treat the reaction as a self-validating system. Observe the physical and analytical outputs to diagnose failures:

  • Failure Mode 1: Complete consumption of Boronic Acid, but Starting Halide remains.

    • Diagnosis: Protodeboronation of the cyclopropylboronic acid has outpaced transmetalation.

    • Validation/Fix: Spike the reaction with an additional 0.5 equiv of boronic acid. If conversion resumes, protodeboronation is the culprit. In future runs, switch to Protocol B (using Potassium Cyclopropyltrifluoroborate) or lower the reaction temperature to 90 °C.

  • Failure Mode 2: Rapid formation of "Pd Black" (Catalyst Precipitation).

    • Diagnosis: The

      
       ligand has been oxidized, leaving the Pd(0) center uncoordinated and prone to aggregation.
      
    • Validation/Fix: This indicates a failure in the degassing protocol. Ensure solvents are thoroughly sparged and the Schlenk line vacuum achieves < 0.1 mbar during the pump/purge cycles.

  • Failure Mode 3: Low Yield with Intact Starting Materials.

    • Diagnosis: The base is insufficient to deprotonate the fluorophenol and activate the boron species.

    • Validation/Fix: Verify the pKa of your specific fluorophenol isomer. If highly acidic, increase

      
       loading to 3.0–3.5 equivalents.
      

References

  • WDR5-MYC inhibitors (General Procedure M for Suzuki Coupling—Cyclopropylboronic Acid). Justia Patents. Available at: [Link][3]

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate . National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. Available at:[Link][2]

Sources

Precision Cyclopropanation of Fluorinated Styrenes: Reagent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of fluorine into cyclopropyl scaffolds creates rigid, metabolically stable bioisosteres critical for modern drug discovery. However, the cyclopropanation of fluorinated styrenes presents a distinct electronic challenge. The presence of fluorine—whether on the aromatic ring or the vinyl group—significantly lowers the energy of the alkene's HOMO, rendering it less nucleophilic toward electrophilic carbenoids. This guide delineates the optimal reagent classes (Rh(II) vs. Zn) for these deactivated systems, providing self-validating protocols to overcome electronic mismatching and ensure high yields.

Part 1: Strategic Reagent Selection

The "Fluorine Effect" on Reactivity

Standard cyclopropanation reagents (e.g., Simmons-Smith, Rh-carbenoids) are electrophilic. They rely on the alkene acting as a nucleophile.

  • Ring-Fluorinated Styrenes (e.g., 4-fluorostyrene): Mild deactivation. Standard reagents work but require optimization (higher temperature/catalyst loading).

  • Vinyl-Fluorinated Styrenes (e.g.,

    
    -fluorostyrene):  Severe deactivation and steric perturbation. Requires highly active catalysts (Rh(II) perfluorobutyrates) or specific directing groups.
    
  • Perfluorinated Styrenes (e.g., pentafluorostyrene): Behaves like an electron-deficient Michael acceptor. Often requires nucleophilic cyclopropanation (e.g., sulfur ylides) or aggressive Simmons-Smith modifications.

Decision Matrix: Reagent vs. Substrate

Figure 1: Decision tree for selecting the optimal cyclopropanation reagent based on the electronic nature of the fluorinated styrene substrate.

Part 2: Detailed Experimental Protocols

Protocol A: Rh(II)-Catalyzed Enantioselective Cyclopropanation

Best for:


-fluorostyrenes and Ring-fluorinated styrenes where enantiocontrol is critical.
Mechanism:  Decomposition of a diazo compound by Rh(II) to form a metal-carbene, followed by concerted addition to the alkene.
Materials
  • Substrate:

    
    -Fluorostyrene (1.0 equiv).
    
  • Reagent: Ethyl diazoacetate (EDA) (1.2–1.5 equiv). Commercially available as solution in toluene.

  • Catalyst:

    
     (Bis(rhodium( 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    -tetramethyl-1,3-benzenedipropionic acid)) (0.1–0.5 mol%). Note: This catalyst is preferred over
    
    
    for its high turnover number and stability.
  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Dichloromethane (DCM).
Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (0.001 equiv) and the fluorinated styrene (1.0 equiv) in anhydrous PhCF
    
    
    
    (0.5 M concentration relative to styrene).
  • Controlled Addition: Dissolve Ethyl diazoacetate (1.2 equiv) in PhCF

    
    . Load this solution into a syringe pump.
    
  • Reaction: Cool the reaction mixture to 0 °C (to maximize enantioselectivity). Add the diazo solution slowly over 4–6 hours.

    • Why? Slow addition keeps the steady-state concentration of diazo low, preventing carbene dimerization (a major side reaction).

  • Monitoring: Monitor via

    
     NMR. The shift of the vinylic fluorine (typically -80 to -120 ppm) will disappear, replaced by the cyclopropyl fluorine signal (typically -180 to -220 ppm).
    
  • Workup: Once consumption is >95%, concentrate the solvent under reduced pressure.

  • Purification: Purify via silica gel flash chromatography. Note: Fluorinated cyclopropanes are often volatile; avoid high-vacuum drying for extended periods.

Validation Criteria:

  • Yield: Expect 70–90%.

  • Selectivity: Diastereomeric Ratio (dr) > 20:1 (trans/cis).

Protocol B: Modified Simmons-Smith (Furukawa Reagent)

Best for: Electron-deficient styrenes (e.g., 4-trifluoromethylstyrene, pentafluorostyrene) where metal catalysis fails. Mechanism: Formation of a zinc-carbenoid (


) which acts as a "butterfly-type" transition state transfer agent.
Materials
  • Substrate: 4-(Trifluoromethyl)styrene.

  • Reagent: Diethylzinc (

    
    ) (1.0 M in hexanes).[1] PYROPHORIC. 
    
  • Carbene Source: Diiodomethane (

    
    ) or Chloroiodomethane (
    
    
    
    ).
  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv relative to Zn).

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagent Formation (0 °C): Add DCM and

    
     (2.0 equiv). Slowly add TFA (2.0 equiv) dropwise.
    
    • Why? The resulting species,

      
      , is a more electrophilic carbenoid precursor than 
      
      
      
      alone, crucial for reacting with electron-poor fluorostyrenes [1].
  • Carbenoid Generation: Add

    
     (2.0 equiv) dropwise. Stir for 20 minutes at 0 °C.
    
  • Substrate Addition: Add the fluorinated styrene (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Warm to Room Temperature (RT). If reaction is sluggish (check TLC/NMR after 2h), heat to reflux (40 °C).

    • Optimization: For pentafluorostyrene, use 3.0–4.0 equiv of the Zn reagent to drive conversion.

  • Quenching (CRITICAL SAFETY): Cool to 0 °C. Quench slowly with saturated aqueous

    
    . Vigorous gas evolution (ethane) will occur.
    
  • Workup: Extract with DCM, wash with

    
    , brine, and dry over 
    
    
    
    .

Part 3: Data Analysis & Troubleshooting

Comparative Performance Table
Substrate TypeRecommended MethodCatalyst/ReagentTypical YieldKey Challenge
4-Fluorostyrene Rh-Catalysis

85-95%Enantioselectivity control

-Fluorostyrene
Rh-Catalysis

60-80%Steric hindrance at vinyl position
4-CF

-Styrene
Simmons-Smith (Mod.)

/ TFA
75-85%Low nucleophilicity of alkene
Pentafluorostyrene Simmons-Smith (Aggressive)Excess

50-70%High electronic deactivation
Troubleshooting Guide

Problem: Low Conversion (<50%).

  • Cause: The fluorinated alkene is too electron-deficient.

  • Solution: Switch from Protocol A (Rh) to Protocol B (Zn). If using Protocol B, increase reagent equivalents to 4.0 or switch solvent to DCE and reflux.

Problem: Carbene Dimerization (Formation of fumarate/maleate byproducts).

  • Cause: Diazo addition rate is too fast relative to the reaction with the sluggish fluorinated alkene.

  • Solution: Increase the addition time of the diazo compound (e.g., from 4h to 8h) or increase the concentration of the styrene substrate.

References

  • Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: Pons, A., et al. (2015). "Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes." Organic Letters. [Link][2][3]

  • Simmons-Smith Modifications: Charette, A. B., et al. (2001). "Molten Zinc-Mediated Simmons-Smith Cyclopropanation." Journal of the American Chemical Society. [Link]

  • Flow Chemistry for Safety: Lathrop, S. P., et al. (2023). "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation." Advanced Synthesis & Catalysis. [Link][4]

  • Review of Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]

Sources

Application Note: Advanced Protocols for the O-Alkylation of 2-Cyclopropyl-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Insights

The synthesis of aryl ethers from highly substituted phenols is a critical transformation in the development of pharmaceuticals and agrochemicals. 2-Cyclopropyl-3-fluorophenol is a highly valuable, yet complex building block characterized by competing steric and electronic effects.

Understanding the causality behind its reactivity is essential for designing high-yielding etherification protocols:

  • Electronic Effects (Acidity vs. Nucleophilicity): The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the phenol compared to an unsubstituted analog, facilitating rapid deprotonation by mild bases such as K₂CO₃[1]. However, this electron withdrawal also slightly attenuates the nucleophilicity of the resulting phenoxide anion.

  • Steric Effects & Regioselectivity: Phenoxide anions are ambident nucleophiles capable of undergoing both O-alkylation and C-alkylation[2]. The 2-cyclopropyl group introduces significant steric bulk adjacent to the hydroxyl group. While this hindrance could theoretically slow down O-alkylation, it provides a crucial advantage: it acts as a physical barrier that effectively blocks electrophilic attack at the ortho-carbon (C2 position), thereby suppressing unwanted C-alkylation[3].

  • Solvent Causality: The choice of solvent dictates the reaction pathway. Protic solvents (e.g., ethanol, water) form hydrogen bonds with the phenoxide oxygen, shielding it and promoting C-alkylation[2]. Conversely, polar aprotic solvents (e.g., DMF, DMSO) leave the oxygen "naked" and highly reactive, driving the reaction almost exclusively toward O-alkylation[2].

MechanisticDivergence Phenol 2-Cyclopropyl-3-fluorophenol (Sterically Hindered) Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Base (K2CO3) Deprotonation O_Alkylation O-Alkylation (Major) Favored in Aprotic Solvents (DMF/DMSO) Phenoxide->O_Alkylation R-X (SN2) Unshielded Oxygen C_Alkylation C-Alkylation (Minor/Trace) Blocked by 2-Cyclopropyl Favored in Protic Solvents Phenoxide->C_Alkylation Steric Clash at C2 Position

Mechanistic divergence of phenoxide alkylation highlighting steric and solvent effects.

Optimization of Reaction Conditions

To establish a self-validating and robust system, various conditions were evaluated. The data below demonstrates that polar aprotic solvents combined with alkali metal carbonates provide the optimal environment for exclusive O-alkylation.

Table 1: Reaction Optimization for the Alkylation of 2-Cyclopropyl-3-fluorophenol

EntryBase (Equiv)SolventTemp (°C)Time (h)O-Alkylation Yield (%)C-Alkylation Yield (%)
1K₂CO₃ (2.0)DMF60492 < 1
2Cs₂CO₃ (1.5)MeCN80395 ND
3NaOH (2.0)EtOH/H₂O80124515
4NaH (1.2)THF25688< 1

Note: Entry 3 highlights the detrimental effect of protic solvents, which shield the phenoxide oxygen, leading to reduced overall yields and increased C-alkylation byproducts[2].

Experimental Methodologies

Protocol A: Standard Williamson Ether Synthesis (For Primary Alkyl Halides)

This protocol utilizes the classic Williamson ether synthesis, which remains the most reliable method for coupling electronically deactivated phenols with primary alkyl halides[1].

Self-Validating System: This workflow incorporates a specific 1M NaOH wash during the workup. Because the product ether is neutral and the starting material is an acidic phenol, the NaOH wash selectively deprotonates and extracts any unreacted starting material into the aqueous layer. If the organic layer yields pure product without column chromatography, the system has successfully self-validated its conversion and purification logic.

Step-by-Step Procedure:

  • Setup: To a flame-dried, argon-purged 50 mL round-bottom flask, add 2-cyclopropyl-3-fluorophenol (1.0 mmol, 1.0 equiv) and finely ground anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Activation: Add anhydrous DMF (5.0 mL, 0.2 M). Stir the suspension at room temperature for 30 minutes. In-process observation: A slight color change indicates the successful formation of the phenoxide anion.

  • Alkylation: Dropwise, add the primary alkyl halide (e.g., benzyl bromide or ethyl iodide) (1.2 mmol, 1.2 equiv).

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • IPC (In-Process Control): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the phenol starting material is fully consumed.

  • Workup & Purification:

    • Cool the mixture to room temperature and quench with distilled water (15 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Critical Purification Step: Wash the combined organic layers with 1M NaOH (2 x 10 mL) to remove any trace unreacted phenol.

    • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the analytically pure O-alkylated product.

Protocol B: Sonication-Assisted Mitsunobu Reaction (For Hindered Alcohols)

When coupling 2-cyclopropyl-3-fluorophenol with sterically hindered secondary or neopentyl alcohols, the standard Williamson approach fails due to competing elimination reactions of the electrophile. The Mitsunobu reaction is the preferred alternative; however, the dual steric hindrance from both the ortho-cyclopropyl group and the bulky alcohol can make the reaction prohibitively slow. Utilizing high concentrations combined with ultrasonic irradiation (sonication) provides localized high energy (cavitation) that overcomes these steric barriers, vastly increasing the reaction rate[4].

Step-by-Step Procedure:

  • Setup: In a thick-walled glass vial, combine 2-cyclopropyl-3-fluorophenol (1.0 mmol, 1.0 equiv), the hindered alcohol (1.2 mmol, 1.2 equiv), and Triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv).

  • Solvent: Add anhydrous THF to achieve a high concentration (1.0 M, 1.0 mL).

  • Activation: Place the vial in an ultrasonic bath (maintained at 0 °C with ice). While sonicating, add Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice and continue sonication at room temperature for 2 to 4 hours.

  • Workup (TPPO Removal): Concentrate the reaction mixture in vacuo. To self-validate the removal of the notorious triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:4). The TPPO will precipitate as a white solid. Filter through a Celite pad.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target ether.

References

1.[3] Alkylation of phenol: a mechanistic view. PubMed - NIH. URL: 2.[2] Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. URL: 3.[1] Application Note: A Robust Protocol for the Etherification of 3-Bromo-5-difluoromethoxy-2-fluorophenol. Benchchem. URL: 4.[4] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications. URL:

Sources

Application Note: Advanced Handling Protocols for Air-Sensitive Fluorinated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated phenol derivatives—ranging from pentafluorophenol (PFP) esters to fluorinated aryl boronic acids and phenolate salts—are cornerstones of modern medicinal chemistry, particularly in


 reactions and peptide coupling. However, the introduction of fluorine atoms drastically alters the physicochemical landscape of the phenol ring, introducing unique challenges: extreme acidity (

shifts), enhanced oxygen solubility in fluorinated media, and the potential for hydrofluoric acid (HF) generation upon hydrolysis. This guide provides a rigorous, field-proven methodology for handling these compounds, moving beyond standard Schlenk techniques to address fluorine-specific behaviors.

Part 1: The Chemical Rationale (Why Standard Protocols Fail)

To handle these compounds effectively, one must understand the three specific mechanisms by which they degrade or fail in standard workflows.

The Acidity Shift & Hygroscopicity

Fluorine is the most electronegative element. When substituted onto a phenol ring, it pulls electron density away from the hydroxyl group, stabilizing the phenoxide anion but making the proton highly acidic.

  • Phenol

    
    :  ~10.0
    
  • Pentafluorophenol (PFP)

    
    :  ~5.5
    Implication:  PFP and its derivatives are strong enough acids to protonate weak bases or absorb atmospheric moisture aggressively to solvate the stable anion. Standard "dry" solvents may still contain enough water to hydrolyze sensitive phenolate salts back to the phenol.
    
The "Oxygen Sponge" Effect

Fluorinated solvents and heavily fluorinated organic oils obey Henry’s Law differently than hydrocarbons. They have an exceptionally high capacity for dissolved gases, particularly oxygen (


).[1]
Implication:  A standard "sparge" (bubbling inert gas) that works for Toluene is often insufficient for fluorinated reaction mixtures. Residual 

leads to oxidative dimerization of electron-rich fluorophenols (e.g., fluorinated hydroquinones).
Glass Etching (The HF Risk)

Upon hydrolysis or thermal decomposition, fluorinated phenols can release fluoride ions. In acidic media, this forms HF, which etches borosilicate glass. Implication: Long-term storage of fluorinated phenol derivatives in standard glass vials can lead to sample contamination (silicates) and containment failure.

Part 2: Decision Framework for Reagent Selection

Before initiating synthesis, use this decision tree to select the appropriate base and vessel material.

BaseSelection Start Analyze Substrate CheckPka Check pKa of Fluorophenol Start->CheckPka HighAcid High Acidity (pKa < 6) e.g., Pentafluorophenol CheckPka->HighAcid Electron Deficient ModAcid Moderate Acidity (pKa 6-9) e.g., 4-Fluorophenol CheckPka->ModAcid Electron Rich Base1 Use Weak Base (NEt3, DIPEA, K2CO3) HighAcid->Base1 Avoids side reactions Base2 Use Strong Base (NaH, LiHMDS, t-BuOK) ModAcid->Base2 Ensures deprotonation GlassCheck Storage Duration? Base1->GlassCheck Base2->GlassCheck ShortTerm < 24 Hours Borosilicate Glass OK GlassCheck->ShortTerm LongTerm > 24 Hours or Heated PFA/PTFE Vessel Required GlassCheck->LongTerm

Figure 1: Decision matrix for base selection and containment material based on substrate acidity and storage needs.

Part 3: Experimental Protocols

Protocol A: Fluorine-Specific Solvent Degassing

Use this for preparing solvents for oxidative-sensitive fluorophenols (e.g., aminofluorophenols).

Rationale: Due to high


 solubility in fluorinated domains, standard sparging is insufficient.
  • Apparatus: Schlenk flask with a high-vacuum valve (Young's tap), connected to a dual-manifold line (

    
     mbar).
    
  • Freeze: Immerse the flask containing the solvent in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open to vacuum for 10–15 minutes. Note: Fluorinated solvents may sublime; ensure the cold trap is efficient.

  • Thaw: Close vacuum. Thaw in a warm water bath. Do not use a heat gun (risk of thermal decomposition).

  • Repeat: Perform the Freeze-Pump-Thaw cycle 4 times (vs. the standard 3 for hydrocarbons).

  • Backfill: Backfill with Argon (heavier than

    
    , provides a better blanket).
    
Protocol B: Synthesis of Lithium Pentafluorophenolate (Li-PFP)

Target: Creating a nucleophilic salt for


 reactions without hydrolytic decomposition.

Reagents:

  • Pentafluorophenol (Sublimed grade)

  • 
    -Butyllithium (
    
    
    
    -BuLi) or LiHMDS
  • Solvent: Anhydrous THF (Degassed via Protocol A)

Step-by-Step:

  • Drying: Flame-dry a 2-neck round bottom flask under high vacuum. Cool under Argon flow.

  • Solvation: Add PFP (1.0 equiv) and dissolve in THF. Cool to -78°C (Dry ice/Acetone).

    • Critical: PFP is acidic; adding base at RT causes an exotherm that can degrade the reagent or cause run-away lithiation at other sites.

  • Deprotonation: Add

    
    -BuLi (1.05 equiv) dropwise over 20 minutes.
    
    • Observation: The solution often turns from clear to pale yellow. Deep red/brown indicates oxidation (failure).

  • Warming: Allow to warm to 0°C over 1 hour.

  • Usage: Cannulate immediately into the electrophile solution. Do not store the lithiated salt; it is extremely hygroscopic and will pull moisture through standard septa.

Part 4: Quality Control via NMR

Quantitative


 NMR (qNMR) is the only reliable method to assess purity, as HPLC UV traces are often misleading due to low extinction coefficients of some fluorinated species.

qNMR Parameters:

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or 1,3,5-Bis(trifluoromethyl)benzene. Avoid TFA (volatile).
  • Relaxation Delay (

    
    ):  Fluorine nuclei have long longitudinal relaxation times (
    
    
    
    ).
    • Standard Protocol:

      
       seconds.
      
    • Reasoning: Using the standard 1-second delay results in integration errors up to 20% because the nuclei do not fully relax between pulses.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    to prevent hydrogen bonding shifts.
Data Summary: Common Shifts
Compound ClassApprox.[2][3][4][5][6][7][8][9] Shift (

ppm)
MultiplicityNotes
Ortho-F (PFP) -162 to -165MultipletMost deshielded due to OH proximity
Meta-F (PFP) -160 to -163Multiplet
Para-F (PFP) -150 to -155TripletDiagnostic for para-substitution
Ar-F (Monofluoro) -110 to -120MultipletHighly sensitive to ring electronics

Part 5: Troubleshooting & Safety

The "White Smoke" Phenomenon

If you open a vial of fluorinated phenol derivative and see wisps of white smoke:

  • Cause: Hydrolysis releasing HF, which reacts with atmospheric moisture.

  • Action: Immediately seal the vial with Parafilm and move to a fume hood. Do not use for sensitive chemistry. Treat the area with Calcium Gluconate gel if skin contact is suspected.

Glassware Etching
  • Symptom: NMR tubes or flasks appear "cloudy" or "frosted" after washing.

  • Cause: Fluoride ions etching the silica matrix.

  • Prevention: Use PFA (Perfluoroalkoxy) liners for reaction vessels. For NMR, use PTFE liners or disposable economical tubes if high precision isn't required.

References

  • Evans, D. A. (2005). Evans pKa Table. Harvard University. [Link]

    • Context: Authoritative source for pKa values of phenol vs.
  • Context: foundational techniques for Schlenk line manipul
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]

    • Context: Source for relaxation parameters and chemical shift d
  • Battino, R., et al. (1983). The Solubility of Oxygen and Ozone in Liquids. Journal of Physical and Chemical Reference Data. [Link]

    • Context: Scientific basis for the high solubility of oxygen in fluorinated solvents (Henry's Law d

Sources

Introduction: The Strategic Importance of 2-Cyclopropyl-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the scalable manufacturing of 2-Cyclopropyl-3-fluorophenol, a key intermediate in modern pharmaceutical development. This document provides a validated, multi-step synthetic route, complete with detailed protocols, process optimization insights, and safety guidelines tailored for researchers and drug development professionals.

In contemporary medicinal chemistry, the incorporation of specific structural motifs is a key strategy for optimizing the pharmacological profile of drug candidates. The cyclopropyl group is frequently introduced to enhance metabolic stability, improve potency, and modulate conformation. Similarly, the strategic placement of a fluorine atom can significantly alter a molecule's lipophilicity, binding affinity, and metabolic fate, often leading to improved pharmacokinetic properties.[1]

2-Cyclopropyl-3-fluorophenol is a valuable building block that combines both of these advantageous motifs. Its synthesis on an industrial scale, however, requires a robust, safe, and economically viable process. This application note details a scalable synthetic pathway proceeding through a Grignard reagent and a boronic acid intermediate, a route chosen for its reliability and adaptability to large-scale production.

Overall Synthetic Strategy

The manufacturing process is designed as a four-step sequence, optimized for scalability and control. The pathway begins with the synthesis of a key aryl bromide intermediate, followed by its conversion to an organometallic reagent, subsequent borylation, and a final oxidation to yield the target phenol.

G A Step 1: Synthesis of 2-Bromo-1-cyclopropyl-3-fluorobenzene B Step 2: Grignard Reagent Formation A->B Mg, THF C Step 3: Borylation to Boronic Acid Ester B->C B(OiPr)₃ D Step 4: Oxidation to 2-Cyclopropyl-3-fluorophenol C->D H₂O₂, NaOH

Caption: High-level workflow for the synthesis of 2-Cyclopropyl-3-fluorophenol.

Step 1: Synthesis of Key Intermediate: 2-Bromo-1-cyclopropyl-3-fluorobenzene

The synthesis begins with a suitable precursor to establish the core aromatic structure. While multiple routes to this intermediate exist, a common strategy involves the modification of a commercially available fluorinated aromatic compound. For the purpose of this protocol, we will assume the availability of this key intermediate, as its synthesis can vary based on raw material access.

Step 2: Grignard Reagent Formation

The formation of an organomagnesium halide (Grignard reagent) is a cornerstone of industrial carbon-carbon bond formation. This step converts the relatively inert aryl bromide into a potent carbon nucleophile.

Protocol 2.1: Synthesis of (2-Cyclopropyl-3-fluorophenyl)magnesium Bromide

Materials:

Reagent Molar Eq. Notes
2-Bromo-1-cyclopropyl-3-fluorobenzene 1.0 Starting material
Magnesium (Mg) Turnings 1.2 Excess ensures full conversion
Anhydrous Tetrahydrofuran (THF) ~5-10 vol Solvent, must be <50 ppm water

| Iodine (I₂) or 1,2-Dibromoethane | Catalytic | Initiator |

Procedure:

  • Apparatus Setup: Assemble a multi-neck, jacketed reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is rigorously dried.

  • Magnesium Activation: Charge the reactor with magnesium turnings (1.2 eq.). Under a strong inert gas flow, briefly heat the turnings with a heat gun and then cool to room temperature. This removes surface oxides.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's brown color or the evolution of gas indicates activation.[2]

  • Reagent Addition: Dissolve 2-bromo-1-cyclopropyl-3-fluorobenzene (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the activated magnesium.

  • Controlling the Exotherm: A noticeable exotherm confirms the reaction has initiated. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux (~60-65 °C in THF), using the reactor jacket for cooling as needed.

  • Reaction Completion: After the addition is complete, maintain the reaction at a gentle reflux for an additional 1-2 hours to ensure all the magnesium is consumed. The resulting dark brown-to-grey solution is the Grignard reagent and should be used directly in the next step.

G cluster_0 Initiation Phase cluster_1 Propagation Ar-Br Aryl Bromide Mg_surface Activated Mg Surface Ar-Br->Mg_surface adsorbs Radical_Intermediate Radical_Intermediate Mg_surface->Radical_Intermediate SET Initiator I₂ or DBE Initiator->Mg_surface activates Ar-MgBr Grignard Reagent (Ar-MgBr) Radical_Intermediate->Ar-MgBr forms

Caption: Conceptual diagram of Grignard reagent formation.

Scientific Rationale:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by protic sources like water. The use of anhydrous solvents and flame-dried glassware is critical for achieving high yields.

  • Initiation: The magnesium surface is typically coated with a passivating layer of magnesium oxide. Initiators like iodine or 1,2-dibromoethane chemically etch the surface, exposing fresh magnesium to begin the reaction.[2]

  • Temperature Control: The reaction is highly exothermic. A controlled addition rate is essential on a large scale to prevent dangerous thermal runaways.

Step 3: Borylation to Boronic Acid Ester

This step traps the nucleophilic Grignard reagent with an electrophilic boron source, forming a boronic ester. This intermediate is then hydrolyzed to the corresponding boronic acid.

Protocol 3.1: Synthesis of 2-Cyclopropyl-3-fluorophenylboronic Acid

Materials:

Reagent Molar Eq. Notes
(2-Cyclopropyl-3-fluorophenyl)magnesium Bromide 1.0 From Step 2
Triisopropyl Borate [B(O-iPr)₃] 1.2 Boron source
Anhydrous Tetrahydrofuran (THF) --- Solvent

| Sulfuric Acid (H₂SO₄), 2M | As needed | For hydrolysis/workup |

Procedure:

  • Cooling: Cool the Grignard solution prepared in Step 2 to -10 °C to 0 °C in the reactor.

  • Borate Addition: Add a solution of triisopropyl borate (1.2 eq.) in anhydrous THF dropwise to the cold Grignard solution, maintaining the internal temperature below 5 °C.

  • Warming: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Hydrolysis (Quench): Cool the reaction mixture to 0-10 °C. Slowly and carefully add 2M sulfuric acid to quench the reaction and hydrolyze the boronic ester. The pH of the aqueous layer should be adjusted to ~1-2.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with a suitable solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is 2-Cyclopropyl-3-fluorophenylboronic acid, which can be purified or used directly in the next step.

Scientific Rationale:

  • Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate in large-scale operations due to its higher boiling point and lower flammability. The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom.[3]

  • Low Temperature Addition: Maintaining a low temperature during the addition of the borate minimizes side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed boronate ester.[3]

Step 4: Oxidation to 2-Cyclopropyl-3-fluorophenol

The final step is the conversion of the C-B bond to a C-O bond. This oxidative hydroxylation is a reliable and high-yielding transformation.[4]

Protocol 4.1: Synthesis of 2-Cyclopropyl-3-fluorophenol

Materials:

Reagent Molar Eq. Notes
2-Cyclopropyl-3-fluorophenylboronic Acid 1.0 From Step 3
Sodium Hydroxide (NaOH), 3M ~3.0 Base
Hydrogen Peroxide (H₂O₂), 30% w/w 1.5 Oxidant
Sodium Thiosulfate (Na₂S₂O₃) As needed For quench

| Ethyl Acetate / Toluene | --- | Extraction solvent |

Procedure:

  • Dissolution: In a reactor, dissolve the crude 2-cyclopropyl-3-fluorophenylboronic acid (1.0 eq.) in a suitable solvent like toluene or THF.

  • Base Addition: Add 3M aqueous sodium hydroxide (~3.0 eq.) and stir vigorously.

  • Oxidation: Cool the mixture to 10-20 °C. Add 30% hydrogen peroxide (1.5 eq.) dropwise, carefully controlling the addition to keep the temperature below 30 °C. The reaction is exothermic.

  • Completion: After the addition, stir the reaction at room temperature for 1-2 hours until TLC or HPLC analysis shows complete consumption of the boronic acid.

  • Quench: Cool the reaction to <20 °C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any remaining hydrogen peroxide.

  • Workup and Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Scientific Rationale:

  • Mechanism: The oxidation mechanism typically involves the formation of a hydroperoxide-boronate complex, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom. Subsequent hydrolysis yields the phenol.[4]

  • Safety: The addition of hydrogen peroxide is exothermic and can lead to pressure buildup if not controlled. A slow addition rate and efficient cooling are paramount for safety. Quenching with a reducing agent like sodium thiosulfate neutralizes the excess oxidant.

Purification of Final Product

Achieving high purity is critical for pharmaceutical intermediates. The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

G Start Crude Product Is_Solid Is it a solid? Start->Is_Solid Is_Thermally_Stable Is it thermally stable and volatile? Is_Solid->Is_Thermally_Stable No (Oil/Wax) Recrystallize Recrystallization Is_Solid->Recrystallize Yes Distill Vacuum Distillation Is_Thermally_Stable->Distill Yes Chromatography Column Chromatography Is_Thermally_Stable->Chromatography No Final Pure Product (>99%) Recrystallize->Final Distill->Final Chromatography->Final

Caption: Decision tree for selecting a scalable purification method.

Protocol 5.1: Purification by Vacuum Distillation

If the crude 2-Cyclopropyl-3-fluorophenol is a liquid and thermally stable, vacuum distillation is an excellent method for large-scale purification.

  • Setup: Assemble a distillation apparatus suitable for vacuum operation, including a short-path distillation head and appropriately sized collection flasks.

  • Distillation: Charge the distillation flask with the crude product. Apply vacuum and slowly heat the flask.

  • Fraction Collection: Collect fractions based on boiling point at the operating pressure. The main fraction containing the pure product should be collected in a pre-weighed flask.

  • Analysis: Analyze all fractions by GC or HPLC to confirm purity. Combine fractions that meet the specification (>99% purity).

Typical Purity Data:

Analysis Method Specification Typical Result
HPLC Purity ≥ 99.0% 99.5%
Residual Solvents (GC) < 0.1% Conforms

| Water Content (KF) | < 0.2% | 0.05% |

Process Safety and Hazard Analysis

  • Grignard Reagents: Highly flammable and water-reactive. All operations must be conducted under a strict inert atmosphere. Appropriate fire-extinguishing media (Class D, e.g., Met-L-X®) must be available.

  • Hydrogen Peroxide (30%): Strong oxidizer. Contact with organic materials can cause fire. It is also corrosive. Use appropriate PPE, including chemical-resistant gloves and safety goggles.[5]

  • Solvents (THF, Ethyl Acetate): Flammable liquids. Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge.[6]

  • Personal Protective Equipment (PPE): Throughout the process, personnel should wear flame-retardant lab coats, safety glasses with side shields, and chemical-resistant gloves.

References

  • US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.

  • WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents.

  • An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8 - ResearchGate.

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org.

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA - Synlett.

  • A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA - Organic Chemistry Portal.

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC.

  • Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air Oxidation - ACS Publications.

  • Application Notes and Protocols: Synthesis of Boronic Acids Using Trioctyl Borate - Benchchem.

  • WO/2013/016185 SYNTHESIS OF BORONIC ESTERS AND BORONIC ACIDS USING GRIGNARD REAGENTS - WIPO Patentscope.

  • 3-Fluorophenol Safety Data Sheet - Fisher Scientific.

  • Safety Data Sheet - MilliporeSigma.

  • Safety data sheet - CPAChem.

  • Purification Workflow from Different Perspectives Part 2 High-Throughput Purification - Agilent.

  • Technical Support Center: Purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone - Benchchem.

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry - MDPI.

  • Grignard Reagents - Sigma-Aldrich.

  • A Snippet of Grignard Reagent's History - Resonance.

  • Development of Practical and Scalable Synthetic Route for 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid - ResearchGate.

  • Application Notes and Protocols: Grignard Reaction of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem.

  • US3080324A - Grignard reagents - Google Patents.

  • Scale-Up Synthesis of Cyclopropanethiol for Industrial Applications: Application Notes and Protocols - Benchchem.

  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate - Asian Journal of Chemistry.

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Cyclopropyl-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize sterically hindered cyclopropyl arenes. The synthesis of 2-Cyclopropyl-3-fluorophenol is notoriously difficult due to the severe steric crowding at the ortho position and the inherent instability of cyclopropyl organometallic reagents.

This guide moves beyond basic recipes. Here, we deconstruct the causality behind each experimental choice, providing a self-validating framework to ensure your cross-coupling reactions succeed on the first attempt.

Mechanistic Strategy & Workflow

Direct cross-coupling of unprotected 2-bromo-3-fluorophenol is highly inefficient. The acidic phenolic proton (pKa ~8.5) quenches basic organometallic intermediates and forms insoluble palladium-phenoxide complexes, stalling the catalytic cycle. Therefore, a three-step workflow—Protection, Cross-Coupling, and Deprotection—is mandatory for high yields.

Workflow SM 2-Bromo-3-fluorophenol Protect Phenol Protection (MOM-Cl, DIPEA) SM->Protect Int1 MOM-Protected Arene Protect->Int1 Coupling Suzuki-Miyaura Coupling (Pd(OAc)2, SPhos) Int1->Coupling Int2 Protected Product Coupling->Int2 Deprotect Acidic Deprotection (HCl / MeOH) Int2->Deprotect Product 2-Cyclopropyl-3-fluorophenol Deprotect->Product

Fig 1: Standard three-step synthetic workflow for 2-Cyclopropyl-3-fluorophenol.

Standardized Experimental Protocol: Suzuki-Miyaura Route

The following protocol leverages a Suzuki-Miyaura cross-coupling utilizing a highly active palladium/SPhos catalyst system[1]. This specific ligand architecture is chosen because its extreme steric bulk forces the cyclopropyl and aryl groups into close proximity on the palladium center, vastly accelerating reductive elimination and outcompeting unwanted β-hydride elimination or ring-opening pathways.

Objective: Coupling of 2-bromo-1-(methoxymethoxy)-3-fluorobenzene with cyclopropylboronic acid.

Reagents:

  • MOM-protected Aryl Bromide (1.0 eq)

  • Cyclopropylboronic acid (2.0 eq)

  • Pd(OAc)₂ (0.05 eq)

  • SPhos (0.10 eq)

  • K₃PO₄ (3.0 eq)

  • Toluene / H₂O (10:1 ratio, 0.1 M)

Step-by-Step Methodology:

  • System Assembly & Degassing: In a Schlenk flask, combine the aryl bromide, cyclopropylboronic acid, and K₃PO₄. Add the Toluene/H₂O solvent mixture. Degas the suspension via three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos to their inactive phosphine oxides.

    • Self-Validation: The total cessation of gas bubbling during the final thaw cycle confirms the complete removal of dissolved oxygen.

  • Catalyst Activation: Backfill the flask with Argon. Quickly add Pd(OAc)₂ and SPhos against a positive flow of Argon.

    • Causality: Pd(OAc)₂ is reduced in situ by the phosphine to form the active L₂Pd(0) catalytic species.

    • Self-Validation: Upon heating to 40 °C, the suspension will transition from colorless/grey to a distinct pale yellow/orange, visually confirming the generation of the active palladium complex.

  • Cross-Coupling: Heat the reaction mixture to 90 °C for 12–16 hours under vigorous stirring.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active starting material spot (lower Rf) completely disappears, replaced by a new, higher Rf spot corresponding to the less polar cyclopropyl product.

  • Workup & Purification: Cool to room temperature. Quench with water, extract with EtOAc (3x), and wash the combined organics with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to isolate the MOM-protected intermediate.

Quantitative Data: Catalyst & Condition Benchmarking

To underscore the importance of catalyst selection, the table below summarizes the expected outcomes when applying different cross-coupling conditions to sterically hindered cyclopropyl-aryl systems[1][2][3].

Coupling MethodologyCatalyst / Ligand SystemBase / AdditiveSolvent SystemTemp (°C)Typical YieldMechanistic Outcome / Notes
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃DME / H₂O90< 30%Sluggish transmetalation; high rates of protodeboronation.
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O9075 - 85% Optimal. Fast reductive elimination prevents ring-opening.
Kumada Pd(OAc)₂ / P(t-Bu)₃ZnBr₂ (0.5 eq)THF6580 - 90%High yield, but requires strict anhydrous conditions[2].
Negishi Pd₂(dba)₃ / RuPhosNoneTHF / Toluene8070 - 80%Excellent for sensitive groups; highly sensitive to moisture.

Troubleshooting FAQs

Q: Why is my cross-coupling yield so low, with mostly recovered starting material? A: The ortho-substitution (the fluorine atom and the protected phenol) creates a severe steric shield around the carbon-bromine bond, impeding the initial oxidative addition step. Actionable Fix: If you are using standard catalysts like Pd(PPh₃)₄, switch immediately to a dialkylbiaryl phosphine ligand like SPhos or RuPhos. These ligands are specifically engineered to facilitate the coupling of hindered aryl halides .

Q: I am observing significant amounts of unreacted aryl halide, but the cyclopropylboronic acid is completely consumed. What is happening? A: You are experiencing protodeboronation . Cyclopropylboronic acid is highly susceptible to hydrolytic cleavage of the carbon-boron bond in the presence of water and base at elevated temperatures, effectively destroying your nucleophile before transmetalation can occur. Actionable Fix: Increase the loading of cyclopropylboronic acid to 2.0 equivalents. Alternatively, switch to a potassium cyclopropyltrifluoroborate salt (c-PrBF₃K), which provides a slow-release mechanism for the active boron species, drastically minimizing degradation .

Q: I am observing ring-opened byproducts (e.g., propyl or allyl-substituted arenes) instead of the desired cyclopropyl product. A: This is a classic kinetic failure. It occurs when the rate of β-hydride elimination (or direct ring-opening of the strained cyclopropyl group) exceeds the rate of reductive elimination from the Pd(II) intermediate. Actionable Fix: The key is to accelerate reductive elimination. Ensure you are using a sufficiently bulky ligand (like SPhos) which geometrically forces the aryl and cyclopropyl groups together, speeding up the product-forming step so it outcompetes the ring-opening side reactions.

Troubleshooting Issue Low Product Yield Check Is Starting Material Recovered? Issue->Check Yes Yes Check->Yes No No (Complex Mixture) Check->No Cause1 Sluggish Transmetalation or Protodeboronation Yes->Cause1 Cause2 Ring-Opening or Phenol Interference No->Cause2 Fix1 Use SPhos Ligand & Excess c-PrB(OH)2 Cause1->Fix1 Fix2 Verify MOM Protection & Degas Solvents Cause2->Fix2

Fig 2: Logical troubleshooting decision tree for low cross-coupling yields.

References

  • Title: Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: MDPI Molecules (2023) URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives Source: Organic Chemistry Portal / Journal of Organic Chemistry (2010) URL: [Link]

Sources

Technical Support Center: A Researcher's Guide to Isolating 2-Cyclopropyl-3-fluorophenol from Regioisomeric Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging task of separating 2-cyclopropyl-3-fluorophenol from its regioisomers. The synthesis of this and similar substituted phenols can often lead to a mixture of isomers, making a robust purification strategy essential for obtaining the desired compound with high purity.[1] This document is designed to provide you with the scientific principles and practical steps to overcome common separation hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My regioisomers are co-eluting or showing poor separation on a standard C18 reverse-phase HPLC column. What are my next steps?

Answer: Co-elution of regioisomers on a standard C18 column is a common challenge due to their similar hydrophobic profiles. To improve separation, you need to exploit the subtle differences in their electronic and steric properties. Here’s a systematic approach to method development:

1. Enhance Selectivity with Alternative Stationary Phases: Standard C18 columns primarily separate based on hydrophobicity. Regioisomers often have very similar logP values, making this challenging. Consider columns that offer different separation mechanisms:

  • Pentafluorophenyl (PFP) Columns: These columns are highly recommended for separating positional isomers of aromatic compounds.[2] They provide a unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. The electron-rich cyclopropyl group and the electron-withdrawing fluorine atom on your isomers will interact differently with the electron-deficient PFP stationary phase.

  • Phenyl-Hexyl Columns: These columns offer alternative pi-pi interactions compared to C18 and can improve the separation of aromatic compounds.

  • Chiral Columns: In some instances, even for achiral molecules, chiral stationary phases can provide the necessary selectivity to separate stubborn regioisomers.[3]

2. Optimize Mobile Phase Composition:

  • Solvent Choice: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter the selectivity.

  • Additives: The addition of small amounts of additives like trifluoroacetic acid (TFA) or formic acid is standard for phenols to suppress the ionization of the hydroxyl group and achieve sharp peaks. Varying the concentration of the acid (e.g., 0.05% vs. 0.1%) can sometimes fine-tune the separation.

3. Adjust Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Running the column at different temperatures (e.g., 25°C, 40°C, 60°C) can sometimes improve resolution.

Question 2: I am struggling to purify more than a few milligrams of 2-cyclopropyl-3-fluorophenol using preparative HPLC. Are there more scalable techniques?

Answer: While preparative HPLC is an excellent tool for high-purity, small-scale separations, it can be time-consuming and expensive for larger quantities. For gram-scale and beyond, crystallization and flash chromatography are more practical approaches.

1. Fractional Crystallization: This classical technique is highly effective for separating isomers with different melting points and solubilities.[4] The key is to find a solvent system where the desired isomer has significantly lower solubility than the others at a given temperature.

  • Protocol for Developing a Crystallization Method:

    • Solvent Screening: In small vials, test the solubility of your isomeric mixture in a range of solvents at room temperature and at elevated temperatures. Good candidates are solvents in which the compound is sparingly soluble at room temperature but highly soluble when heated. Consider solvents like hexanes, toluene, ethyl acetate, isopropanol, and mixtures thereof.

    • Slow Cooling: Dissolve the mixture in a minimal amount of a suitable hot solvent to create a saturated solution. Allow it to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling is crucial for forming pure crystals.[5]

    • Analysis: Isolate the resulting crystals by filtration and analyze their purity by HPLC or GC. Also, analyze the composition of the mother liquor to understand how the separation is proceeding.

    • Recrystallization: If the initial purity is not satisfactory, a second recrystallization of the obtained crystals can significantly improve it.[6]

2. Preparative Flash Chromatography: Flash chromatography is a faster and more economical alternative to preparative HPLC for larger scales. The principles of method development are similar to HPLC.

  • Stationary Phase Selection: Standard silica gel is the first choice. However, if separation is challenging, consider using chemically modified silica, such as aminopropyl- or diol-functionalized silica, which can offer different selectivities.

  • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. The ideal system should provide a good separation between the spots of the isomers, with the desired product having an Rf value between 0.2 and 0.4. A common mobile phase for phenols is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate.

Question 3: I have a solid mixture of isomers. How can I best proceed with purification?

Answer: A solid mixture is an excellent starting point for purification by crystallization. As mentioned in the previous answer, fractional crystallization is a powerful technique. The fact that your target compound, 2-cyclopropyl-3-fluorophenol, is reported to be a liquid, while at least one of its isomers, 2-cyclopropyl-6-fluorophenol, is a solid, is a significant advantage.[7] This difference in physical state suggests that their crystal lattice energies are quite different, which can be exploited.

You could attempt a melt crystallization or fractional freezing, where the mixture is heated until molten and then slowly cooled. The isomer with the higher melting point should crystallize first, enriching the remaining liquid phase with the other isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomers I need to separate from 2-cyclopropyl-3-fluorophenol?

The synthesis of 2-cyclopropyl-3-fluorophenol, depending on the specific synthetic route, can lead to several positional isomers. The most common isomers would involve different arrangements of the cyclopropyl, fluoro, and hydroxyl groups on the benzene ring. Some possibilities include:

  • 2-cyclopropyl-4-fluorophenol

  • 2-cyclopropyl-5-fluorophenol

  • 2-cyclopropyl-6-fluorophenol

  • 4-cyclopropyl-2-fluorophenol

  • 4-cyclopropyl-3-fluorophenol

Q2: How do the positions of the cyclopropyl and fluoro groups affect the physical properties of the isomers relevant to separation?

The positions of the substituents have a predictable effect on the physicochemical properties of the isomers, which can be exploited for separation:

PropertyInfluence of Substituent PositionRelevance to Separation
Polarity & Dipole Moment The overall dipole moment will depend on the vector sum of the individual bond dipoles. Isomers with substituents that are para to each other may have lower net dipole moments than ortho or meta isomers. The highly polar C-F bond is a major contributor.[8]Affects solubility in polar vs. non-polar solvents and retention in both normal-phase and reverse-phase chromatography.
Acidity (pKa) The acidity of the phenolic proton is increased by electron-withdrawing groups (like fluorine) and can be slightly decreased or increased by alkyl groups (like cyclopropyl) depending on their position. The effect is most pronounced when the group is ortho or para to the hydroxyl group.[1][9]Differences in pKa can be exploited in liquid-liquid extraction by carefully controlling the pH of the aqueous phase. An isomer that is more acidic will be deprotonated at a lower pH and can be extracted into an aqueous base.
Boiling Point Boiling points of phenols are influenced by molecular weight, van der Waals forces, and hydrogen bonding.[5] Isomers capable of intramolecular hydrogen bonding (e.g., with the fluorine at the 2-position) may have a lower boiling point than isomers that only form intermolecular hydrogen bonds.[10]Significant differences in boiling points could allow for separation by fractional distillation under reduced pressure.
Melting Point The melting point is influenced by the efficiency of crystal packing. More symmetrical isomers often have higher melting points.[10]A large difference in melting points is ideal for purification by fractional crystallization or melt crystallization.

Q3: What is the most effective method for confirming the purity and identity of the isolated 2-cyclopropyl-3-fluorophenol?

A combination of techniques is essential for unambiguous identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial. 1H NMR will confirm the presence of the cyclopropyl group and the substitution pattern on the aromatic ring through characteristic chemical shifts and coupling constants. 19F NMR is highly sensitive and will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): An optimized HPLC method, preferably with a photodiode array (PDA) detector, is the gold standard for determining purity. The PDA detector will also provide the UV spectrum of your compound.

Q4: Can I use liquid-liquid extraction to separate the isomers?

Yes, liquid-liquid extraction based on acidity can be a viable, scalable purification step, especially for removing isomers with significantly different pKa values.[11]

  • Experimental Protocol:

    • Dissolve the mixture of isomers in an organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic solution with a series of aqueous buffers of increasing pH. Start with a mildly basic solution (e.g., saturated sodium bicarbonate) and progress to a more basic solution (e.g., dilute sodium carbonate or sodium hydroxide).

    • The most acidic isomers will be extracted into the aqueous phase at a lower pH.

    • Separate the aqueous layers, re-acidify them to protonate the phenolate, and then back-extract the purified isomer into an organic solvent.

    • Analyze the composition of each fraction by TLC, GC, or HPLC to determine the effectiveness of the separation.

Visualizing the Separation Strategy

A logical workflow is key to efficiently developing a separation method.

Caption: Workflow for separating 2-cyclopropyl-3-fluorophenol.

Troubleshooting Decision Tree

When encountering a specific problem, a decision tree can guide your actions.

TroubleshootingTree cluster_hplc HPLC Issues cluster_scaleup Scale-Up Issues Start Poor Separation of Isomers? CoElution Co-elution on C18 Start->CoElution LowYieldPrep Low Throughput on Preparative HPLC Start->LowYieldPrep ChangeColumn Switch to PFP or Phenyl-Hexyl Column CoElution->ChangeColumn Primary Action OptimizeMobilePhase Change Organic Solvent (MeOH <-> ACN) CoElution->OptimizeMobilePhase ChangeTemp Vary Column Temperature CoElution->ChangeTemp Success Separation Achieved ChangeColumn->Success TryFlash Develop Flash Chromatography Method LowYieldPrep->TryFlash For speed/cost TryCrystallization Develop Crystallization Method LowYieldPrep->TryCrystallization For high purity/large scale TryCrystallization->Success

Caption: Troubleshooting decision tree for isomer separation.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Fluorinated Phenols.
  • Chemistry LibreTexts. (2020, October 20). 8.15: The Effect of Substituents on pKa. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]

  • Unacademy. (n.d.). NEET UG: Chemistry- Physical and chemical properties of phenols. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of phenol isomer.
  • Agilent. (n.d.). Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Sterically Hindered Fluorophenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Advanced Technical Support Center for researchers and drug development professionals working with sterically hindered fluorophenols (e.g., 2,6-di-tert-butyl-4-fluorophenol). These substrates present a unique dual-challenge in synthetic chemistry:

  • Electronic Deactivation: The high electronegativity of the fluorine atom withdraws electron density via the inductive effect, significantly reducing the nucleophilicity of the phenolic oxygen[1].

  • Steric Blockade: Bulky ortho-substituents physically obstruct the trajectory of incoming electrophiles or transition metal catalysts, stalling both classical SN2 substitutions and catalytic cross-couplings.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers, ensuring high-yield functionalizations.

Diagnostic Logic & Reaction Workflows

Use the diagnostic flowchart below to identify the root cause of your reaction failure and select the appropriate chemical intervention.

Diagnostic workflow for troubleshooting hindered fluorophenol reactivity.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Issue 1: Williamson Ether Synthesis (O-Alkylation) Failure

Q: Why does my O-alkylation yield <10% when using standard


 in acetone? 

Causality: The inductive pull of the fluorine atom lowers the pKa of the phenol, making it easy to deprotonate but rendering the resulting phenoxide a poor nucleophile[1]. Furthermore, standard bases like


 in moderately polar solvents (acetone) form tight ion pairs with the phenoxide. When combined with bulky ortho-groups, the tight ion pair physically cannot reach the electrophilic carbon of your alkyl halide.

Solution: You must generate a "naked," highly reactive phenoxide anion. Switch to Cesium Carbonate (


)  in a polar aprotic solvent like N,N-dimethylformamide (DMF) [2]. The large ionic radius of the cesium cation creates a loose ion pair, exposing the oxygen for nucleophilic attack. Alternatively, for highly recalcitrant substrates, utilizing tetraethylammonium fluoride can dramatically promote alkylation, as the fluoride ion acts as a powerful hydrogen-bond acceptor to disrupt intramolecular H-bonding and enhance reactivity[3]. If running biphasic reactions, incorporating a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended to accelerate anion transfer into the organic phase[4].
Issue 2: Palladium-Catalyzed C-N Cross-Coupling Stagnation

Q: My Buchwald-Hartwig amination using


 and 

is stalling at the starting material. How do I force the coupling?

Causality: Sterically hindered fluorophenol derivatives (e.g., converted to aryl tosylates or triflates) severely disrupt the catalytic cycle. Standard phosphine ligands (


) are neither electron-rich enough to drive the initial oxidative addition into the deactivated C-O/C-X bond, nor bulky enough to force the final reductive elimination step[5].

Solution: Upgrade your catalyst system to utilize sterically demanding, highly electron-donating ligands. N-Heterocyclic Carbenes (NHCs) , such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), are superior to phosphines due to their strong


-donating properties, which accelerate oxidative addition, while their bulky wingtips promote reductive elimination[6]. Alternatively, dialkylbiaryl phosphine ligands like BrettPhos  paired with a strong base (e.g., NaOtBu) have been proven to efficiently couple sterically hindered substrates[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: High-Yield O-Alkylation via Cesium Effect
  • Deprotonation: In an oven-dried flask under inert atmosphere (Ar/N2), dissolve 1.0 eq of the hindered fluorophenol in anhydrous DMF (0.2 M). Add 1.5 eq of finely powdered, anhydrous

    
    .
    
    • Validation Checkpoint: Stir at room temperature for 30 minutes. The solution should transition from colorless to a distinct yellow/orange hue, confirming the generation of the phenoxide anion.

  • Electrophile Addition: Add 1.2 eq of the alkyl halide (preferably an iodide or triflate for hindered systems) dropwise. Heat the reaction to 80–90 °C.

    • Validation Checkpoint: The formation of a fine white precipitate (cesium halide salts) indicates successful nucleophilic substitution.

  • Reaction Monitoring & Workup: After 4-6 hours, monitor via TLC (Hexane/EtOAc).

    • Validation Checkpoint: The highly polar phenolic starting material (which stains strongly with

      
       or UV) should be completely consumed, replaced by a less polar, UV-active ether spot. Quench with water to remove DMF and extract with EtOAc.
      
Protocol B: Pd-NHC Catalyzed Buchwald-Hartwig Amination
  • Catalyst Pre-activation: In a glovebox, combine 2 mol%

    
    , 4 mol% IPr·HCl (NHC ligand precursor), and 1.5 eq of KOtBu in anhydrous 1,4-dioxane.
    
    • Validation Checkpoint: Stir for 15 minutes at room temperature. A color shift from dark purple/red (

      
      ) to a pale yellow/brown indicates the successful formation of the active Pd(0)-NHC complex[6].
      
  • Coupling: Add 1.0 eq of the hindered fluorophenol triflate and 1.2 eq of the amine. Seal the vessel and heat to 100 °C for 12 hours.

    • Validation Checkpoint: Take a 10

      
       aliquot, dilute in MeCN, and run LC-MS. The chromatogram must show the disappearance of the triflate mass and the emergence of the product 
      
      
      
      peak.

Quantitative Data & Condition Optimization

The table below summarizes the expected yield shifts when applying the troubleshooting principles to sterically hindered fluorophenols.

Reaction TypeLegacy Reagents / ConditionsPrimary Mechanistic ChallengeOptimized SolutionExpected Yield Shift
O-Alkylation

, Acetone, 60°C
Tight ion pairing, steric clash

, DMF, 90°C
<10%

85-95%
O-Alkylation NaOH,

/DCM
Biphasic mass transfer limitsAdd TBAB (Phase-Transfer)15%

75-80%
C-N Coupling

,

, Toluene
Slow oxidative addition

, IPr NHC, KOtBu
Trace

80-90%
C-N Coupling

, BINAP, Dioxane
Slow reductive elimination

, BrettPhos, NaOtBu
20%

85-95%

Comprehensive References

  • Benchchem - Nucleophilic Displacement Reactions involving Fluorophenols.

  • The Royal Society of Chemistry - Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.

  • Canadian Journal of Chemistry - Fluoride ion promoted synthesis of alkyl phenyl ethers.

  • Wikipedia - Buchwald–Hartwig amination.

  • Sigma-Aldrich - Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.

  • ACS Omega - Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds.

  • Diva-Portal - Synthesis and Evaluation of HS-336-OH and an Azide-Linked Analog as Fluorescent Probes.

Sources

Technical Support Center: Minimizing Defluorination in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers, scientists, and drug development professionals, the presence of fluorine in target molecules is often critical for modulating pharmacokinetics, lipophilicity, and metabolic stability. However, transition-metal-catalyzed cross-coupling of fluorinated substrates frequently suffers from unwanted defluorination side reactions.

This guide provides an in-depth, mechanistic troubleshooting framework to help you preserve C–F bonds during complex cross-coupling workflows.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why am I observing defluorination during the Suzuki-Miyaura coupling of my fluorinated aryl/heteroaryl halide? A1: Defluorination in aryl systems typically arises from two competing pathways. First, strong bases (e.g., NaOH, KOH) can induce direct nucleophilic aromatic substitution (


) on electron-deficient rings like fluoropyridines, displacing the fluorine atom [1]. Second, transition metals—especially electron-rich Pd(0) or Ni(0) species—can undergo undesired oxidative addition into the C–F bond [4]. The C–F bond in polyfluoroarenes is highly polarized; if the intended C–X (X = Cl, Br, I) oxidative addition or subsequent transmetalation is too slow, the catalyst will activate the C–F bond instead, leading to hydrodefluorination or defluorinative cross-coupling.

Q2: How do I optimize my catalyst and ligand to favor C–X coupling over C–F activation? A2: The key is to accelerate the desired catalytic cycle so it kinetically outcompetes C–F activation. Employing bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines like RuPhos, or tri(o-tolyl)phosphine) facilitates rapid oxidative addition into the C–Cl/Br bond and accelerates reductive elimination [1]. By lowering the activation energy for the desired pathway, the catalyst spends less time in intermediate states that are prone to side reactions.

Q3: My substrate is an unactivated alkyl fluoride. How do I prevent


-fluoride elimination? 
A3:  Alkyl fluorides are notoriously challenging. Following transmetalation or oxidative addition, the resulting alkyl-metal intermediate is highly susceptible to 

-fluoride elimination—a process mechanistically analogous to

-hydride elimination [3]. To suppress this, you must use specific catalyst architectures. Mechanistically distinct palladium and nickel catalysis, often utilizing bidentate nitrogen ligands or tailored phosphines, can enforce a rigid geometry that disfavors the syn-coplanar transition state required for

-elimination, thereby promoting the desired C–C bond formation [2].

Q4: What role does the base play, and how should I adjust it? A4: Strong bases promote defluorination. Switching to milder bases (e.g.,


, 

, or

) is a highly effective first-line troubleshooting step [1]. In some advanced methodologies, base-free cross-coupling via electrophilic substitution transmetalation (EST) is employed to completely eliminate base-induced protodeboronation and defluorination [4].

Part 2: Visualizing the Pathways

To effectively troubleshoot, you must understand the mechanistic divergence at the catalytic level.

Pathway A Pd(0) Catalyst + Ar-F(X) B Oxidative Addition into C-X A->B Bulky Ligands (e.g., RuPhos) C Oxidative Addition into C-F A->C High Temp, Strong Base D Transmetalation & Reductive Elim. B->D E Hydrodefluorination Pathway C->E F Desired Product (F Retained) D->F G Defluorinated Side Product E->G

Mechanistic divergence in Pd-catalyzed cross-coupling of fluorinated electrophiles.

LogicTree Start Issue: Defluorination Observed Q1 Substrate Type? Start->Q1 Alkyl Alkyl Fluoride Q1->Alkyl Aryl Aryl/Heteroaryl Fluoride Q1->Aryl AlkylFix Action: Suppress β-F elimination. Use bidentate N-ligands. Alkyl->AlkylFix Q2 Check the Base Aryl->Q2 BaseFix Action: Switch from NaOH/KOH to milder K3PO4 or Na2CO3. Q2->BaseFix If using strong base Q3 Check the Ligand Q2->Q3 If base is mild LigandFix Action: Use bulky, electron-rich phosphines (e.g., tri(o-tolyl)phosphine). Q3->LigandFix

Troubleshooting logic tree for mitigating defluorination side reactions.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and chemoselectivity, based on benchmark optimizations for fluoropyridine cross-couplings [1].

Table 1: Effect of Reaction Parameters on Chemoselectivity (Fluoropyridine Coupling)

Catalyst / LigandBaseTemperatureCross-Coupling Yield (%)Defluorination Yield (%)Mechanistic Rationale


(aq)
100 °C35%55%Strong base promotes

; high temp favors C–F activation.


100 °C60%25%Milder base reduces

, but ligand is not bulky enough to outcompete C–F insertion.

/


80 °C72%15%Lower temperature suppresses background hydrodefluorination.

/ RuPhos

80 °C94% <2% Bulky, electron-rich ligand accelerates C–X oxidative addition and reductive elimination.
Ni(cod)2 / Bidentate N-Ligand

60 °C89% <5% Rigid geometry suppresses

-fluoride elimination in alkyl substrates.

Part 4: Standard Operating Protocols

Protocol: Optimized Suzuki-Miyaura Coupling of 2-Fluoropyridines

This self-validating protocol is designed to minimize defluorination by utilizing mild bases, strict anaerobic conditions, and kinetic control [1].

Materials Required:

  • 5-bromo-2-fluoropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Anhydrous

    
     (1.3 equiv) - Crucial: Do not substitute with NaOH/KOH.
    
  • 
     (1.5 mol%) and RuPhos (3.0 mol%)
    
  • 1,4-Dioxane /

    
     (10:1 v/v)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluoropyridine, arylboronic acid, and

    
    .
    
  • Catalyst Addition: Add

    
     and RuPhos. The use of RuPhos is critical to accelerate transmetalation and reductive elimination, kinetically outcompeting C–F activation.
    
  • Degassing (Self-Validation Step): Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Note: Oxygen contamination can oxidize the phosphine ligand, slowing the catalytic cycle and increasing the residence time of intermediates prone to defluorination.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed water via syringe. The small amount of water is beneficial for activating the boronic acid without acting as a strong nucleophile.

  • Kinetic Control: Heat the reaction mixture to 80 °C. Do not exceed 80 °C initially. Monitor the reaction progress by GC-MS or LC-MS every 2 hours.

  • Quenching & Workup: Upon complete consumption of the starting halide (typically 4-6 hours), cool the reaction to room temperature. Quench with water and extract with ethyl acetate.

  • Analysis: Use

    
     NMR on the crude mixture to validate the retention of the fluorine atom (look for the characteristic shift of the intact fluoropyridine ring).
    

References

  • "Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides." National Institutes of Health (NIH) / PMC.[Link]

  • "Palladium-Catalyzed Defluorinative Coupling of 1-Aryl-2,2-Difluoroalkenes and Boronic Acids for the Stereoselective Synthesis of Monofluorostilbenes." National Institutes of Health (NIH) / PMC.[Link]

  • "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." MDPI.[Link]

Technical Support Center: Troubleshooting Oxidation in Electron-Rich Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the notorious instability of electron-rich phenols. This guide moves beyond basic instructions, focusing on the causality of chemical degradation and establishing self-validating experimental protocols to ensure absolute scientific integrity in your workflows.

FAQ 1: The Mechanism of Oxidation

Q: Why do my electron-rich phenols (e.g., methoxyphenols, catechols, aminophenols) rapidly turn dark and degrade during synthesis or storage?

A: The causality lies in the electronic structure of the aromatic ring. Electron-donating groups (EDGs) significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the phenol highly susceptible to single-electron transfer (SET) oxidation by molecular oxygen (O2) or trace transition metals.

The initial oxidation abstracts an electron and a proton to form a resonance-stabilized phenoxy radical. Because this radical is highly reactive, it rapidly undergoes either a second oxidation to form a highly electrophilic o- or p-quinone (which appears as a dark yellow/red color), or radical-radical coupling to form insoluble, tarry polymeric dimers. This double oxidation to quinones is a well-documented and fundamental pathway in the degradation of electron-rich phenolic systems (1)[1].

OxidationMechanism Phenol Electron-Rich Phenol (High HOMO Energy) Radical Phenoxy Radical (Highly Reactive) Phenol->Radical -e-, -H+ O2 O2 / Trace Metals (Electron Abstraction) O2->Radical Quinone o/p-Quinone (Colored Degradant) Radical->Quinone -e-, -H+ Dimer Polymeric Dimers (Tarry Byproducts) Radical->Dimer Radical Coupling

Mechanistic pathway of electron-rich phenol oxidation to quinones and polymeric dimers.

FAQ 2: Solvent Degassing and Oxygen Exclusion

Q: Sparging my solvents with nitrogen isn't preventing oxidation. What is the definitive method to remove oxygen, and how do I know it worked?

A: Sparging (bubbling gas) only displaces a fraction of dissolved oxygen and is insufficient for highly sensitive electron-rich phenols. The gold standard is the Freeze-Pump-Thaw (FPT) method. This technique leverages the physical principle that gas solubility in a solid is virtually zero. By freezing the solvent and applying a high vacuum, you evacuate the headspace. Upon thawing, the trapped dissolved gases are forced out of the liquid phase (2)[2].

Self-Validating System: The FPT protocol is inherently self-validating. You know the solvent is completely degassed when, during the thaw cycle, zero gas bubbles evolve from the liquid. If you see bubbles, oxygen and nitrogen are still dissolved, and the cycle must be repeated.

Step-by-Step Methodology: Freeze-Pump-Thaw (FPT) Protocol

Follow this rigorous protocol to ensure absolute oxygen exclusion (3)[3]:

  • Preparation: Fill a heavy-walled Schlenk flask no more than 50% full with your solvent. Overfilling risks shattering the flask during expansion. Seal the stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen (LN2) bath until the solvent is completely solid. Causality: Freezing the solvent lowers its vapor pressure to near zero, preventing it from boiling away when exposed to a dynamic vacuum.

  • Pump: Open the stopcock to a dynamic high-vacuum Schlenk line for 10–15 minutes to evacuate the headspace of all ambient air.

  • Seal & Thaw: Close the stopcock to isolate the flask from the vacuum. Transfer the flask to a tepid water bath. Do not disturb the liquid. As it melts, you will observe vigorous bubbling—this is the dissolved O2 and N2 escaping into the headspace.

  • Validate & Repeat: Refreeze the solvent and repeat steps 3 and 4. You must perform a minimum of 3 cycles. The protocol is validated only when no bubbles are visible during the final thaw step.

  • Backfill: Once fully degassed and thawed, backfill the flask with ultra-pure Argon or Nitrogen gas.

FPTWorkflow Start Seal Solvent in Schlenk Flask Freeze Freeze in Liq. N2 (Solidify Solvent) Start->Freeze Pump Dynamic Vacuum (10-15 min) Freeze->Pump Thaw Thaw in Water Bath (Release O2 Gas) Pump->Thaw Check Gas Bubbles Evolving? Thaw->Check Check->Freeze Yes (Repeat) Done Backfill with N2/Ar (Ready to Use) Check->Done No (Validated)

Self-validating logic workflow for the Freeze-Pump-Thaw (FPT) degassing protocol.

FAQ 3: Strategic Protecting Group Selection

Q: My downstream chemistry requires basic conditions and mild heating, which accelerates oxidation even in degassed solvents. How should I mask the phenol?

A: When rigorous exclusion of oxygen is impossible or insufficient, you must temporarily remove the electron density from the phenolic oxygen by installing a protecting group. The choice of protecting group dictates the stability of your intermediate. Silyl ethers (TBS, TIPS, TBDPS) and acetals (MOM) are the most robust choices for electron-rich phenols (4)[4].

Causality in Selection: Silyl ethers rely on immense steric bulk to physically shield the oxygen atom from oxidants and nucleophiles. If your workflow involves strong Lewis acids, avoid MOM and TBS; opt for the sterically massive TBDPS group. If you need orthogonal deprotection (leaving other functional groups intact), silyl ethers are ideal because they can be uniquely cleaved by fluoride ions (e.g., TBAF). This is driven by the exceptionally strong Si-F bond (bond dissociation energy ~582 kJ/mol), which acts as a self-contained, highly specific thermodynamic sink for deprotection.

Quantitative Comparison of Phenol Protecting Groups

Data synthesized from standard protecting group stability metrics (5)[5].

Protecting GroupReagentRelative Acid StabilityRelative Base StabilityDeprotection Method
TBS (tert-Butyldimethylsilyl)TBS-Cl, Imidazole20,00020,000TBAF (Fluoride), ~20 min half-life
TIPS (Triisopropylsilyl)TIPS-Cl, Imidazole700,000100,000TBAF (Fluoride), ~15 min half-life
TBDPS (tert-Butyldiphenylsilyl)TBDPS-Cl, Imidazole5,000,000>100,000TBAF (Fluoride), ~50 min half-life
MOM (Methoxymethyl acetal)MOM-Cl, DIPEA1 (Highly Labile)Highly StableStrong Acid (HCl or TFA)

FAQ 4: Antioxidants in Biological Assays

Q: Can I use chemical additives to protect the phenol during aqueous biological assays where protecting groups and FPT aren't viable?

A: Yes. In aqueous biological assays, FPT cannot be used continuously, and protecting groups will likely abolish the biological activity of your target molecule by masking critical hydrogen-bond donors. In these cases, you must introduce a sacrificial antioxidant.

Adding BHT (Butylated hydroxytoluene) or Ascorbic Acid (Vitamin C) creates a kinetic sink for oxidants. BHT is a sterically hindered phenol; it reacts with oxygen radicals much faster than your target substrate. The resulting BHT radical is trapped by its bulky tert-butyl groups, preventing the cascading polymerization that ruins assays. Ascorbic acid acts as a direct reducing agent, immediately reducing any transiently formed phenoxy radicals or quinones back to the parent phenol, thereby maintaining the structural integrity of your stock solution.

References

  • Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX)
  • Source: jove.
  • Source: washington.
  • Source: tcichemicals.
  • Source: uchicago.

Sources

Technical Support Center: Troubleshooting & Optimizing Cyclopropyl Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with cyclopropyl Suzuki-Miyaura and Negishi couplings. The cyclopropyl group is deceptively challenging: the high s-character of its C–C bonds makes transmetalation sluggish, while its inherent ring strain (approx. 27.5 kcal/mol) makes it highly susceptible to side reactions.

This guide deconstructs the mechanistic causality behind catalyst deactivation and byproduct formation, providing self-validating protocols to drive your catalyst loading from a wasteful 10 mol% down to a highly efficient <1 mol%.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my cyclopropyl Suzuki coupling require 5–10 mol% Pd, and how can I reduce it to <1 mol%? Causality: The cyclopropyl group is sterically demanding and electronically distinct. Because transmetalation is slow, the resting state of the catalyst becomes the


 complex, which is highly prone to off-cycle deactivation pathways (e.g., aggregation into inactive Pd black). High Pd loading is a brute-force method to compensate for this continuous catalyst death.
Solution: Shift to a highly active precatalyst system. Using Buchwald precatalysts (e.g., RuPhos Pd G3 or SPhos Pd G3) ensures the rapid, quantitative generation of a monomeric, 12-electron 

active species. The bulky, electron-rich biaryl phosphine ligand accelerates both oxidative addition and the sterically hindered transmetalation, allowing you to drop catalyst loadings to as low as 0.5 mol% while maintaining high turnover frequencies, as detailed in [1].

Q2: I am observing significant amounts of allyl-arene byproducts. How do I prevent cyclopropyl ring-opening? Causality: Following transmetalation, the intermediate formed is an


 complex. This intermediate faces a kinetic bifurcation. It can undergo the desired reductive elimination to form the cyclopropyl arene, or it can undergo 

-carbon elimination. The latter is thermodynamically driven by the release of cyclopropane ring strain, forming a

-allyl palladium species that reductively eliminates to yield an allyl-arene byproduct, a phenomenon well-documented in [2]. Solution: You must accelerate reductive elimination so that it outcompetes

-carbon elimination. This is achieved by maximizing the steric bulk of the ligand. Ligands with a large percent buried volume (

), such as RuPhos, physically force the aryl and cyclopropyl groups together around the Pd center, drastically lowering the activation energy for reductive elimination and shutting down the ring-opening pathway.

Q3: My cyclopropylboronic acid degrades before the reaction completes, leading to low yields. How can I stabilize it? Causality: Cyclopropylboronic acids are notoriously prone to protodeboronation, especially under the basic, aqueous conditions typical of Suzuki-Miyaura couplings. The cleavage of the C–B bond outpaces the slow transmetalation step, starving the catalytic cycle of the coupling partner. Solution: Implement a slow-release strategy. By replacing the free boronic acid with a potassium cyclopropyltrifluoroborate salt or a cyclopropyl MIDA boronate, the active boronic acid is released slowly into the reaction mixture. This keeps the steady-state concentration of the unstable boronic acid low, minimizing protodeboronation while maintaining a sufficient concentration for transmetalation. This protocol standard was established by Burke and co-workers in the [3] and further optimized for cyclopropyl systems in [4].

Part 2: Quantitative Optimization Data

The table below summarizes the causality of ligand and boron source selection on catalyst loading requirements and byproduct suppression.

Table 1: Catalyst Loading Optimization & Yield Comparison for Cyclopropyl Couplings

Pd SourceLigandBoron SourceCatalyst LoadingYieldRing-Opened Byproduct
Pd(PPh3)4PPh3cPr-B(OH)210.0 mol%45%>20% (High)
Pd(OAc)2SPhoscPr-B(OH)25.0 mol%72%~10% (Moderate)
SPhos Pd G3SPhoscPr-BF3K1.0 mol%89%<5% (Low)
RuPhos Pd G3RuPhoscPr-MIDA0.5 mol%94%<1% (Trace)

Part 3: Self-Validating Experimental Protocol

Optimized <1 mol% Pd-Catalyzed Cyclopropyl Suzuki-Miyaura Coupling

Causality of Design: Using a G3 precatalyst ensures a mathematically exact 1:1 Pd:Ligand ratio, preventing ligand starvation (which leads to Pd black) or excess ligand inhibition (which blocks the open coordination site needed for transmetalation). The biphasic Toluene/Water system with


 ensures controlled base solubility, facilitating the slow hydrolysis of the trifluoroborate salt.

Step 1: Reaction Assembly Charge an oven-dried 20 mL scintillation vial with Aryl Halide (1.00 mmol, 1.0 equiv), Potassium Cyclopropyltrifluoroborate (1.50 mmol, 1.5 equiv), anhydrous


 (3.00 mmol, 3.0 equiv), and RuPhos Pd G3 (0.005 mmol, 0.5 mol%).
Self-Validation Checkpoint: The G3 precatalyst should be a free-flowing, brightly colored solid (typically pale yellow/tan). If it has turned dark brown or black, it has degraded to Pd(0) nanoparticles and the reaction will fail.

Step 2: Solvent Addition & Degassing Add 4.0 mL of Toluene and 1.0 mL of deionized Water (4:1 v/v ratio). Sparge the biphasic mixture with Argon for 10 minutes. Causality: Oxygen must be excluded not because of the Pd(II) precatalyst, but because the highly active


 intermediate formed in situ is extremely oxophilic and will rapidly form unreactive Pd-peroxo complexes.

Step 3: Catalytic Execution Seal the vial with a PTFE-lined septum cap. Stir vigorously (1000+ rpm) at 90 °C for 6 hours. Causality: Vigorously stirring is critical. The transmetalation of trifluoroborates occurs at the aqueous-organic interface. Poor mass transfer will artificially slow transmetalation, increasing the probability of catalyst deactivation.

Step 4: Analytical Self-Validation Quench an aliquot (50 µL) in EtOAc and analyze via GC-MS or LC-MS. Diagnostic logic:

  • Target Mass [M]: Reaction is successful.

  • Presence of Starting Material: Indicates premature catalyst death or complete protodeboronation of the boron source before conversion could finish.

  • Mass [M] but different retention time: Indicates

    
    -carbon elimination occurred, yielding the allyl-arene isomer. Your ligand is not bulky enough for this specific substrate; ensure you are using RuPhos or 
    
    
    
    .

Step 5: Workup and Isolation Cool to room temperature, dilute with 10 mL EtOAc, and partition the layers. Wash the organic layer with brine, dry over


, and concentrate under reduced pressure. Purify via flash column chromatography.

Part 4: Pathway Visualization

The following diagram illustrates the kinetic bifurcation point in the catalytic cycle where the intermediate either successfully forms the product or succumbs to ring strain relief.

G Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(L)-X Oxidative Addition Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)(L)-cPr Transmetalation OxAdd->TransMet + cPr-[B] - [B]-X RedElim Ar-cPr Desired Cyclopropylarene TransMet->RedElim Reductive Elimination BetaElim Ar-Pd(II)(L)-CH2CH=CH2 β-Carbon Elimination TransMet->BetaElim Ring Strain Relief RedElim->Pd0 - Product RingOpen Ar-CH2CH=CH2 Ring-Opened Byproduct BetaElim->RingOpen Reductive Elimination RingOpen->Pd0 - Byproduct

Catalytic cycle of cyclopropyl coupling showing the bifurcation between desired product and ring-opening.

References

  • Hazra, S., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews (2022). URL: [Link]

  • Wang, Y., et al. "Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers." ACS Catalysis (2018). URL: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society (2009). URL: [Link]

  • Suta, K., et al. "Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization." Molecules (2023). URL: [Link]

Resolving emulsions during workup of fluorinated phenols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FP-EMUL-001

Subject: Resolving Persistent Emulsions/Rag Layers with Fluorinated Phenols Status: Open Assigned Specialist: Senior Application Scientist

Core Directive: The "Fluorine Effect"

Before attempting to break the emulsion, you must understand why it formed. Fluorinated phenols (e.g., pentafluorophenol) are not merely "heavy phenols"; they represent a fundamental shift in physical organic chemistry that traps many researchers.

The Mechanism of Failure

Two distinct physical properties of fluorine drive this issue:

  • The pKa Trap (Chemical Stabilization):

    • Standard Phenol pKa: ~10.0[1]

    • Pentafluorophenol pKa: ~5.5[2]

    • The Error: Researchers often perform a standard "bicarbonate wash" (pH ~8.5) to remove acidic impurities. While this leaves standard phenol protonated (neutral/organic soluble), it completely deprotonates pentafluorophenol (pKa 5.5 < pH 8.5).

    • The Result: You generate a high concentration of fluorinated phenoxide , which acts as a powerful surfactant (anionic detergent). This lowers the interfacial tension between your organic solvent and water, creating a thermodynamically stable emulsion.

  • The Density Inversion (Physical Stabilization):

    • Fluorine atoms are dense. Pentafluorophenol has a density of ~1.76 g/mL .

    • If you are extracting with Dichloromethane (DCM, d=1.33 g/mL) and washing with Brine (d=1.2 g/mL), the presence of the heavy fluorinated phenol can increase the organic phase density until it perfectly matches the aqueous phase.

    • The Result: Zero gravity differential means zero phase separation. The phases hang suspended as a "rag layer."

Troubleshooting Modules (Q&A Format)

Module A: The "Milk" Scenario (Chemical Fix)

User Question: "I washed my reaction mixture with saturated NaHCO₃, and the entire separatory funnel turned into a milky white suspension. It hasn't separated in 30 minutes."

Diagnosis: You have inadvertently synthesized a fluorinated soap. The pH of your aqueous layer is too high, ionizing the phenol.

Protocol: The Acidic Reset Do NOT add more brine. Brine cannot overcome the surfactant power of a fluorinated phenoxide at the wrong pH.

  • Check pH: Verify the aqueous phase pH. It is likely >7.

  • Acidify: Carefully add 1M HCl (or 1M H₂SO₄) dropwise to the emulsion while gently swirling.

  • Target: Aim for pH 2–3 .

    • Mechanism:[3][4][5] This protonates the phenoxide (Ph-O⁻ → Ph-OH). The neutral phenol loses its surfactant properties and returns to the organic phase.

  • Observation: The milky suspension should clarify rapidly as the surfactant is destroyed.

Critical Warning: If your product is acid-sensitive, use a phosphate buffer (pH 6.0) instead of strong acid.[6] This is just below the pKa of many fluorinated phenols, pushing the equilibrium enough to favor the neutral form without destroying sensitive functional groups.

Module B: The "Invisible Interface" (Density Fix)

User Question: "I acidified the mixture, but I still have a massive rag layer in the middle. I'm using DCM and water. I can't tell where the interface is."

Diagnosis: Isopycnic State (Equal Densities). The heavy fluorinated compounds have raised the density of your organic layer to match the aqueous layer.

Protocol: Density Shifting You must force a density gap of at least 0.05 g/mL between phases.

  • Option 1: Make the Organic Layer Lighter (The "Float" Method)

    • Add Diethyl Ether or Ethyl Acetate to the separatory funnel.

    • Why: These solvents (d < 0.9 g/mL) will lower the overall density of the organic phase, forcing it to float above the water.

  • Option 2: Make the Aqueous Layer Heavier (The "Sink" Method)

    • Add solid NaCl (Salt) directly to the funnel and dissolve.

    • Why: Saturated brine has a density of ~1.2 g/mL. This may force the aqueous layer to the bottom if the organic layer is not too heavy.

Data Support: Density Matching Table

Solvent / ComponentDensity (g/mL)Phase Behavior Risk
Pentafluorophenol 1.76 High (Sinks in almost everything)
Water1.00N/A
Saturated Brine~1.20Medium
Dichloromethane (DCM)1.33High (Easily matched by brine + product)
Chloroform1.49High
Ethyl Acetate0.90Low (Good for rescue)
Diethyl Ether0.71Very Low (Best for rescue)
Module C: The "Nuclear Option" (Physical Force)

User Question: "I've adjusted pH and density, but there is still a stubborn 2cm layer of bubbles/gunk between the phases."

Diagnosis: Particulate Stabilization (Pickering Emulsion). Micro-precipitates (often fluorinated salts or impurities) are physically pinning the droplets together.

Protocol: Filtration & Centrifugation

  • The Celite Filtration (Preferred):

    • Pack a sintered glass funnel with a 1-inch pad of Celite 545 (diatomaceous earth).

    • Gently vacuum filter the entire emulsion through the pad.

    • Mechanism:[3][4][5] The Celite breaks the surface tension of the micro-droplets and physically traps the particulate stabilizers. The filtrate usually separates instantly in the receiving flask.

  • The Centrifuge (Small Scale):

    • If the volume is <50mL, transfer to centrifuge tubes.

    • Spin at 3000 RPM for 5 minutes .

    • Mechanism:[3][4][5] G-force overcomes the Brownian motion keeping the emulsion stable.

Visual Troubleshooting Workflow

The following logic tree outlines the decision-making process for resolving fluorinated phenol emulsions.

Emulsion_Troubleshooter Start Emulsion Detected Check_pH Step 1: Check Aqueous pH Start->Check_pH Is_Basic Is pH > 6? Check_pH->Is_Basic Acidify Action: Acidify to pH 2-3 (Protonate Phenol) Is_Basic->Acidify Yes Check_Density Step 2: Check Density (Isopycnic State?) Is_Basic->Check_Density No Acidify->Check_Density Rag_Layer Is there a Rag Layer? Check_Density->Rag_Layer Modify_Density Action: Add Et2O (Lighten Org) OR Add NaCl (Heavier Aq) Rag_Layer->Modify_Density Yes Particulates Step 3: Physical Stabilization Rag_Layer->Particulates No Modify_Density->Particulates Filter Action: Filter through Celite OR Centrifuge Particulates->Filter Success Phase Separation Achieved Filter->Success

Caption: Logical workflow for diagnosing and resolving emulsions based on chemical (pKa) and physical (density) root causes.

Frequently Asked Questions (FAQ)

Q: Can I use a phase separator cartridge (hydrophobic frit)? A: Use with caution. Fluorinated solvents often have high surface tension properties that can "trick" standard PTFE phase separators, causing the aqueous phase to break through or the organic phase to block. For fluorinated phenols, gravity separation (after fixing pH) is more reliable.

Q: Why does my fluorinated phenol smell like standard phenol? A: It shouldn't strongly. While they share a structural motif, pentafluorophenol has a distinct, sharper, and less "sweet" odor. If it smells exactly like phenol, check your starting material purity; you may have incomplete fluorination or defluorination byproducts.

Q: Safety Note? A: Extreme Caution Required. Pentafluorophenol is rapidly absorbed through the skin and is more toxic than standard phenol due to metabolic interference. Always wear double nitrile gloves and work in a fume hood.

References

  • pKa Values of Fluorinated Phenols

    • Source: Jones, K., & DeAmicis, C. (2009).[2] "Pentafluorophenol."[2][][8][9] Encyclopedia of Reagents for Organic Synthesis. (Confirming pKa ~5.5 vs Phenol ~10).

    • URL:

  • Emulsion Breaking Techniques

    • Source: University of Rochester, Department of Chemistry. "How To: Manage an Emulsion.
    • URL:

  • Physical Properties of Fluorinated Compounds

    • Source: PubChem Database. "Pentafluorophenol - Compound Summary.
    • URL:[2]

Sources

Stability of 2-Cyclopropyl-3-fluorophenol under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 2-Cyclopropyl-3-fluorophenol under basic conditions. This content is structured for direct application in research and development workflows.

Topic: Stability & Reactivity Profile in Basic Media

Part 1: Executive Summary (The "Bottom Line")

Is 2-Cyclopropyl-3-fluorophenol stable in basic conditions? Yes, but with a critical caveat regarding oxidation.

Chemically, the core scaffold (the cyclopropyl-fluorobenzene ring) is highly resistant to hydrolysis or fragmentation in standard basic solutions (e.g., NaOH, K₂CO₃, Et₃N). You will not observe nucleophilic displacement of the fluorine atom or opening of the cyclopropyl ring under typical workup or reaction conditions (


, 

).

The Primary Risk: Like many electron-rich phenols, the deprotonated form (phenolate anion) is highly susceptible to oxidative degradation by atmospheric oxygen. This results in the formation of quinones and coupled dimers, manifesting as a rapid color change from colorless/pale yellow to dark brown or black.

Part 2: Technical Deep Dive (Mechanism & Causality)

To troubleshoot effectively, you must understand the competing electronic forces at play.

The Fluorine "Trap" (Why Hydrolysis Fails)

Users often fear defluorination (


) in basic media. For 2-Cyclopropyl-3-fluorophenol, this is electronically forbidden under standard conditions.
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) requires an electron-deficient ring to stabilize the Meisenheimer complex.
    
  • Reality: Upon exposure to base, the phenol (

    
    ) instantly deprotonates to the phenoxide anion . This anion is a powerful electron donor (
    
    
    
    effect).
  • Result: The electron density of the benzene ring increases dramatically, repelling incoming nucleophiles (

    
    , 
    
    
    
    ). The fluorine atom at position 3 is effectively "shielded" by the electron-rich nature of the phenoxide.
Cyclopropyl Ring Integrity

The cyclopropane ring is strained (


 kcal/mol), but this strain is released primarily through acid-catalyzed  ring opening (protonation of the ring).
  • In Base: Cyclopropanes are kinetically inert to base unless activated by strong electron-withdrawing groups (e.g., nitro, carbonyl) directly attached to the ring.

  • In this Compound: The cyclopropyl group is attached to an electron-rich phenol. There is no driving force for base-mediated ring opening or elimination.

The Oxidative Pathway (The Real Threat)
  • Causality: The phenoxide anion has a low oxidation potential. In the presence of

    
    , it loses an electron to form a phenoxyl radical .
    
  • Propagation: These radicals couple (dimerize) or react further with oxygen to form para-quinones.

  • Visual Indicator: Darkening of the solution is the diagnostic sign of this pathway, not hydrolysis.

Part 3: Visualization of Reactivity Pathways

The following diagram maps the stability landscape. Note the "Safe Zone" vs. the "Degradation Zone."

StabilityMap Start 2-Cyclopropyl-3-fluorophenol (Neutral) Base Addition of Base (NaOH, K2CO3, etc.) Start->Base Anion Phenoxide Anion (Electron Rich) Base->Anion Rapid Deprotonation (Reversible) Hydrolysis Nucleophilic Attack (SNAr at C-F) Anion->Hydrolysis Electronic Repulsion RingOpen Cyclopropyl Ring Opening Anion->RingOpen Lack of Activation Oxidation Oxidation by Air (O2) Anion->Oxidation Exposure to Air StableSol STABLE SOLUTION (If Anaerobic) Anion->StableSol Inert Atmosphere (N2/Ar) Defluoro Hydrolysis Product (Not Observed) Hydrolysis->Defluoro Forbidden Quinones Quinones/Dimers (Brown Tar) Oxidation->Quinones

Caption: Reactivity flowchart showing that while hydrolysis and ring opening are chemically blocked, oxidative degradation is the primary instability pathway in basic media.

Part 4: Troubleshooting Guide (FAQ)

Q1: My aqueous basic solution turned dark brown within minutes. Did the compound decompose?

  • Diagnosis: Yes, but via oxidation , not hydrolysis. You likely prepared the solution in an open flask without degassing.

  • Solution: The "brown tar" is often a minor impurity by mass (<5%) but highly colored. Acidify the solution back to pH 4-5 immediately. The phenol can often be recovered by extraction, though a silica plug filtration may be needed to remove the colored oligomers.

  • Prevention: Always sparge basic solvents with Argon/Nitrogen for 15 minutes before adding the phenol.

Q2: Can I use strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)?

  • Guidance: Yes. The cyclopropyl ring is stable to these bases. However, ensure the solvent (THF, DMF) is anhydrous.

  • Warning: Do not use alkyl lithiums (e.g., n-BuLi) without caution. While the phenoxide protects the ring, n-BuLi could theoretically attack the fluorine position via a directed lithiation mechanism at low temperatures, though this is rare with the bulky cyclopropyl group adjacent. Stick to non-nucleophilic bases or alkoxides.

Q3: I see a new spot on TLC after leaving the basic solution overnight. Is it the hydrolysis product?

  • Analysis: It is highly unlikely to be the resorcinol derivative (hydrolysis of F).

  • Check: Run a 2D-TLC or LCMS. The new spot is likely a dimer formed via radical coupling.

  • Rule of Thumb: If the mass spectrum shows

    
     (quinone) or 
    
    
    
    (dimer), it is oxidative. If it shows
    
    
    (hydrolysis), verify your temperature; this generally requires forcing conditions (
    
    
    ).

Part 5: Validated Experimental Protocols

Protocol A: Safe Basic Extraction/Workup

Use this when isolating the compound from a reaction mixture.

  • Preparation: Cool the reaction mixture to

    
    .
    
  • Basification: Add saturated aqueous

    
     or 
    
    
    
    .
    • Note: If using NaOH, keep the contact time short (< 30 mins) to minimize oxidative stress.

  • Phase Separation: Wash the aqueous basic layer with a non-polar solvent (e.g., Pentane or Hexane) to remove non-acidic impurities.

    • Why? The phenol is in the water layer as the phenoxide salt.

  • Acidification (Critical Step):

    • Add fresh solvent (EtOAc or DCM) to the aqueous layer before acidifying.

    • Acidify slowly with

      
       or 
      
      
      
      while stirring.
    • Reasoning: As the pH drops, the phenol regenerates and immediately partitions into the organic solvent, protecting it from precipitating as an oil and oxidizing.

  • Drying: Dry organic layer over

    
     and concentrate.
    
Protocol B: Storage of Stock Solutions
  • Solvent: DMSO or Methanol.

  • Condition: Do not store in basic buffer for long periods. Store as the neutral phenol.

  • Temperature:

    
    .
    

Part 6: Stability Data Matrix

ConditionStability RatingObserved IssuesRecommendation
NaOH (1M, aq), 25°C High (Anaerobic)Low (Aerobic)Rapid browning in air.Degas solvents; keep under

.
K₂CO₃ / DMF, 80°C High Minimal.Excellent for alkylation reactions.
NaH / THF, 0°C High None.Standard conditions for nucleophilic generation.
LiOH / MeOH, Reflux Moderate Potential transesterification if esters present; Phenol itself is stable.Monitor by TLC.
n-BuLi, -78°C Caution Potential lithiation at C-4.Use exactly 1 eq. of base or protect OH first.

References

  • BenchChem. Stability of fluorocyclopropane moiety under acidic vs basic conditions. (Accessed 2026).[1] A comprehensive guide on the chemical inertness of the fluorocyclopropane motif.

  • LibreTexts Chemistry. Oxidation of Phenols: Quinones. (2024).[2][3] Detailed mechanism of electron-rich phenol oxidation in basic media.

  • Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025).[4][5][6] Theoretical analysis of cyclopropyl ring stability and electronic effects.

  • Save My Exams. Reactions of Phenol - A Level Chemistry Revision Notes. (2024).[2][3] Fundamental reactivity profiles of phenols with bases and diazonium salts.

Sources

Validation & Comparative

1H and 19F NMR Spectroscopy of 2-Cyclopropyl-3-fluorophenol: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the development of advanced therapeutics—particularly sodium channel inhibitors for pain management—fluorinated cyclopropylphenols serve as critical molecular building blocks . Among these, 2-cyclopropyl-3-fluorophenol is highly sought after. However, during synthesis and scale-up, researchers frequently face the analytical challenge of distinguishing this specific compound from its regioisomers, such as 2-cyclopropyl-4-fluorophenol .

This guide provides an objective, data-driven comparison of the


H and 

F Nuclear Magnetic Resonance (NMR) spectral signatures of these isomers. By understanding the underlying electronic effects and employing a self-validating experimental protocol, analytical chemists can definitively elucidate these structures and ensure the integrity of their synthetic pipelines.

The Mechanistic Basis of NMR Signatures

The chemical shifts and spin-spin coupling constants (


) in fluorinated phenols are dictated by a delicate push-pull of electronic and steric effects:
  • The Phenolic -OH: Exerts a strong electron-donating resonance effect (+M), significantly shielding the ortho and para protons. When analyzed in strongly hydrogen-bonding solvents like DMSO-

    
    , the chemical exchange of the -OH proton is halted, rendering it a sharp, diagnostic singlet near 9.0–9.5 ppm.
    
  • The Fluorine Atom (

    
    F):  Fluorine is highly electronegative, exerting a strong inductive withdrawing effect (-I) that deshields adjacent nuclei. However, it also donates electron density via resonance (+M). Crucially, 
    
    
    
    F (spin ½) couples strongly with adjacent protons. An ortho F-H coupling (
    
    
    ) is typically 8–10 Hz, while a meta F-H coupling (
    
    
    ) is weaker, around 5–6 Hz.
  • The Cyclopropyl Ring: The unique diamagnetic anisotropy and ring strain of the cyclopropyl group force its methylene (

    
    ) protons significantly upfield (0.6–1.0 ppm), creating a highly distinct multiplet signature that confirms the presence of the ring, while its steric bulk restricts the rotation of adjacent groups.
    
Literature Discrepancy & Expert Insight

Recent patent literature reporting the


H NMR of 2-cyclopropyl-3-fluorophenol lists only 8 protons, integrating the aromatic region as two 1H signals (7.34 ppm and 6.60 ppm) . However, the molecular formula (

) dictates 9 protons. As an application scientist, it is critical to recognize that the

-H proton (ortho to the -OH) is likely overlapping with the

-H signal near 6.60 ppm. Relying blindly on automated peak picking without theoretical validation can lead to structural misassignment.

Comparative Spectral Analysis

The table below contrasts the expected and literature-reported NMR data for 2-cyclopropyl-3-fluorophenol against its primary structural alternative, 2-cyclopropyl-4-fluorophenol.

Structural Feature / Nucleus2-Cyclopropyl-3-fluorophenol (Lit. & Corrected)2-Cyclopropyl-4-fluorophenol (Alternative Isomer)Diagnostic Causality & Significance
Phenolic -OH (

H)
9.43 ppm (s, 1H)~9.20 ppm (s, 1H)F at C3 inductively deshields the C2-cyclopropyl and C1-OH more strongly than F at C4.
Aromatic

-H (

H)
6.60 ppm (t,

= 9.6 Hz, 1H)
N/A (Substituted by F)Critical Identifier: The pseudo-triplet at 6.60 ppm arises from identical ortho couplings to both the C3-Fluorine (

) and the C5-Proton (

).
Aromatic

-H (

H)
7.34 ppm (dd,

= 8.9, 6.0 Hz, 1H)
~6.70 ppm (td, 1H)In the 3-fluoro isomer, C5-H is meta to F (

~6.0 Hz) and ortho to C4-H (

~8.9 Hz).
Aromatic

-H (

H)
~6.5 - 6.7 ppm (Overlapping)~6.80 ppm (dd, 1H)Ortho to the strongly shielding -OH group in both isomers.
Cyclopropyl CH (

H)
1.78 - 1.71 ppm (m, 1H)~2.00 ppm (m, 1H)The C3-fluorine sterically and electronically compresses the adjacent C2-cyclopropyl group.
Cyclopropyl

(

H)
0.92 (dq, 2H), 0.76 (m, 2H)0.85 (m, 2H), 0.65 (m, 2H)High-field multiplets confirm the intact cyclopropyl ring in both compounds.
Fluorine (

F)
~ -115 to -120 ppm~ -125 to -130 ppmC3-F is adjacent to the sterically bulky cyclopropyl group, altering its local magnetic shielding compared to the less hindered C4-F.

Structural Elucidation Workflow

To systematically differentiate these isomers, follow the logical decision tree outlined below.

NMR_Workflow Start Unknown Fluorinated Phenol Isomer (Target: 2-Cyclopropyl-3-fluorophenol) Acq Acquire 1H & 19F NMR Spectra (DMSO-d6, 400+ MHz) Start->Acq AnalyzeAr Analyze Aromatic 1H Region (6.5 - 7.5 ppm) Acq->AnalyzeAr AnalyzeF Analyze 19F 1H-Coupled Spectrum (Multiplicity & J-values) Acq->AnalyzeF Iso3 Confirmed: 2-Cyclopropyl-3-fluorophenol (Ortho F-H coupling, J ~ 9.6 Hz) AnalyzeAr->Iso3 Pseudo-triplet present Iso4 Alternative: 2-Cyclopropyl-4-fluorophenol (Meta F-H coupling, J ~ 6.0 Hz) AnalyzeAr->Iso4 Complex dd/td only AnalyzeF->Iso3 AnalyzeF->Iso4

Workflow for distinguishing 2-cyclopropyl-3-fluorophenol from its regioisomers using NMR.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and trustworthiness, the following methodology establishes a self-validating system for acquiring high-resolution


H and 

F NMR spectra.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: DMSO-

    
     is chosen specifically to lock the phenolic -OH via hydrogen bonding, preventing proton exchange with trace water and allowing the -OH signal to resolve as a distinct, quantifiable singlet.
    
  • Validation Check: The solution must be optically clear. Any particulates will cause localized magnetic susceptibility gradients, broadening the spectral lines and masking fine

    
     couplings.
    

Step 2: Probe Tuning and Matching

  • Action: Insert the sample and tune the probe to the exact Larmor frequencies of

    
    H (~400 MHz) and 
    
    
    
    F (~376 MHz).
  • Causality: Fluorine and proton frequencies are very close. Failing to independently tune the

    
    F channel results in severe sensitivity loss and inaccurate integration.
    
  • Validation Check: The wobble curve must show a deep, centered minimum exactly at the target frequency for both nuclei.

Step 3: Shimming and Locking

  • Action: Lock onto the

    
    H signal of DMSO-
    
    
    
    and perform gradient shimming on the Z-axis (Z1 through Z5).
  • Causality: Precise shimming ensures a homogeneous magnetic field, which is mandatory for resolving the complex pseudo-triplet (

    
     = 9.6 Hz) of the 
    
    
    
    -H proton.
  • Validation Check: The lock level must remain stable with a maximum amplitude, and the residual DMSO-

    
     pentet (2.50 ppm) should have a line width at half height (FWHM) of < 1.0 Hz.
    

Step 4:


H NMR Acquisition 
  • Action: Acquire 16 scans using a standard 30° pulse program. Set the relaxation delay (

    
    ) to 2.0 seconds.
    
  • Causality: A 2.0s delay ensures complete longitudinal relaxation (

    
    ) for the aromatic protons, ensuring accurate relative integration between the cyclopropyl region and the aromatic region.
    
  • Validation Check: The Free Induction Decay (FID) must decay completely into the noise floor before the end of the acquisition time to prevent truncation artifacts (sinc wiggles) at the base of the peaks.

Step 5:


F NMR Acquisition (Coupled and Decoupled) 
  • Action: Acquire two

    
    F spectra: one with inverse-gated 
    
    
    
    H decoupling, and one fully
    
    
    H-coupled.
  • Causality: The decoupled spectrum provides a single, sharp peak for exact chemical shift determination without Nuclear Overhauser Effect (NOE) bias. The coupled spectrum reveals the exact

    
     splitting pattern, directly verifying whether the nearest proton is ortho (large 
    
    
    
    ) or meta (small
    
    
    ).

References

  • Title: Heteroaryl compounds for the treatment of pain (WO2025090465A1)
  • Title: Sulfonamide derivatives (US20100197655A1)

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Cyclopropyl-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as a molecule's unique fingerprint. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Cyclopropyl-3-fluorophenol, a compound of interest in medicinal chemistry due to its unique combination of a strained cyclopropyl ring, a reactive phenol group, and an electron-withdrawing fluorine atom.

To provide a comprehensive understanding, we will compare its predicted fragmentation with the experimentally determined fragmentation of 3-Fluorophenol. This comparative approach will illuminate the influence of the cyclopropyl substituent on the fragmentation pathways of the fluorophenol core.

The Rationale Behind the Fragments: Predicting the 2-Cyclopropyl-3-fluorophenol Spectrum

The fragmentation of 2-Cyclopropyl-3-fluorophenol under EI-MS is anticipated to be a complex interplay of charge stabilization and the inherent reactivity of its functional groups. The initial event is the removal of an electron to form the molecular ion ([M]•+). The fragmentation pathways are then dictated by the stability of the resulting fragment ions and neutral losses.

A proposed fragmentation pathway for 2-Cyclopropyl-3-fluorophenol is presented below, highlighting the key bond cleavages and rearrangements.

Fragmentation_of_2_Cyclopropyl_3_fluorophenol M 2-Cyclopropyl-3-fluorophenol [M]•+ m/z = 152 M1 [M - H]•+ m/z = 151 M->M1 - H• M2 [M - CH3]•+ m/z = 137 M->M2 - CH3• (from cyclopropyl) M3 [M - C2H4]•+ m/z = 124 M->M3 - C2H4 (rearrangement) M4 [M - CO]•+ m/z = 124 M->M4 - CO M5 [M - C3H5]•+ m/z = 111 M->M5 - C3H5• M6 [M - HF]•+ m/z = 132 M->M6 - HF M7 [M - CHO]•+ m/z = 123 M4->M7 - H•

Caption: Proposed fragmentation pathway of 2-Cyclopropyl-3-fluorophenol.

A Tale of Two Spectrums: Comparative Analysis

To contextualize the predicted fragmentation of 2-Cyclopropyl-3-fluorophenol, we will compare it with the known fragmentation pattern of 3-Fluorophenol, obtained from the NIST Mass Spectrometry Data Center[1][2][3].

m/z Proposed Fragment Ion (2-Cyclopropyl-3-fluorophenol) Predicted Relative Abundance Observed Fragment Ion (3-Fluorophenol)[1][2][4] Observed Relative Abundance[4]
152[M]•+Moderate--
151[M - H]•+Low--
137[M - CH3]•+Moderate--
124[M - C2H4]•+ / [M - CO]•+High--
112--[M]•+99.99
111[M - C3H5]•+Moderate--
84--[M - CO]•+66.64
83--[M - CHO]•+71.83
64--[C5H4]•+35.91
56--[C4H4O]•+45.61

Discussion of Comparative Data:

The most striking difference is the molecular ion peak. For 3-Fluorophenol, the molecular ion at m/z 112 is the base peak, indicating the stability of the aromatic ring. In contrast, for 2-Cyclopropyl-3-fluorophenol, the molecular ion at m/z 152 is expected to be less abundant due to the presence of the labile cyclopropyl group, which provides multiple avenues for facile fragmentation.

The fragmentation of 3-Fluorophenol is characterized by the loss of carbon monoxide (CO) to give a peak at m/z 84, and the loss of a formyl radical (CHO) to yield a fragment at m/z 83.[4] These are common fragmentation pathways for phenolic compounds.

For 2-Cyclopropyl-3-fluorophenol, we predict several unique fragmentation pathways initiated by the cyclopropyl ring. A prominent fragmentation is the loss of an ethylene molecule (C2H4) via rearrangement, leading to a stable ion at m/z 124. This is a characteristic fragmentation of cyclopropyl-substituted aromatic compounds. Another key fragmentation is the loss of a methyl radical (CH3•) from the cyclopropyl ring, resulting in an ion at m/z 137. The loss of the entire cyclopropyl radical (C3H5•) would produce a fragment at m/z 111, corresponding to the 3-fluorophenol radical cation.

Experimental Protocol: Acquiring the Data

To experimentally verify the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of phenolic compounds can be employed.

GC_MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve sample in a volatile solvent (e.g., Dichloromethane) Standard Prepare internal standard (optional) Injection Inject sample into GC Standard->Injection Separation Separation on a capillary column (e.g., TG-5SilMS) Injection->Separation Carrier Gas (He) Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analyzer (e.g., Quadrupole) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify Fragments and Propose Pathways Spectrum->Interpretation

Caption: A typical workflow for GC-MS analysis of phenolic compounds.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of 2-Cyclopropyl-3-fluorophenol in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., TG-5SilMS), is suitable for separating phenolic compounds.[5]

    • Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: The acquired mass spectrum is then analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern can be compared with spectral libraries (like the NIST library) and used to propose fragmentation pathways.[3][6][7][8][9]

Conclusion

The predicted mass spectrum of 2-Cyclopropyl-3-fluorophenol offers a fascinating case study in how different structural motifs influence fragmentation. The presence of the cyclopropyl group introduces unique and diagnostic fragmentation pathways that are absent in its simpler analog, 3-Fluorophenol. This comparative analysis not only aids in the confident identification of 2-Cyclopropyl-3-fluorophenol but also deepens our understanding of fragmentation mechanisms in complex organic molecules. The provided experimental protocol offers a robust starting point for researchers seeking to obtain and interpret the mass spectrum of this and similar compounds, ultimately contributing to the advancement of chemical analysis in drug development and beyond.

References

  • PubChem. (n.d.). 3-Fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Diablo Analytical, Inc. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • GC Image, LLC. (n.d.). NIST/EPA/NIH Mass Spectral Library and Search Software. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • Toxin and Toxin Target Database (T3DB). (n.d.). Mass Spectrum (Electron Ionization) (T3D1778). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentane, 2-cyclopropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. Retrieved from [Link]

  • Mass Spectrometry Solutions. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Diablo Analytical, Inc. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Scoring. Retrieved from [Link]

  • GC Image, LLC. (n.d.). NIST05 Mass Spectral Library. Retrieved from [Link]

Sources

A Comparative Guide to the Crystallographic Landscape of Cyclopropyl Phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher in medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail—it is a critical determinant of function. The cyclopropyl moiety, a small, strained ring, is a powerful tool in drug design, often conferring enhanced metabolic stability, potency, and desirable conformational rigidity. When appended to a phenol, a common pharmacophore and versatile chemical building block, the resulting cyclopropyl phenol derivatives present a fascinating area of study. This guide provides an in-depth comparison of the crystallographic features of these derivatives, grounded in experimental data, to elucidate the subtle yet significant structural variations that can impact their macroscopic properties and biological activity.

This guide moves beyond a simple recitation of data. It is designed to provide a field-proven perspective on why these structural nuances matter and how to reliably obtain and interpret high-quality crystallographic data for this important class of molecules.

The Structural Significance of the Cyclopropyl Phenol Scaffold

The introduction of a cyclopropyl group onto a phenol ring does more than simply increase its molecular weight. The unique electronic properties of the three-membered ring, often described as having partial sp2 character, can influence the acidity of the phenolic hydroxyl group and modulate the electron density of the aromatic system. From a conformational standpoint, the cyclopropyl group acts as a rigid, sterically demanding substituent, influencing the orientation of neighboring functional groups and governing the molecule's overall shape. This conformational restriction is paramount in drug development, where a specific molecular geometry is often required for optimal binding to a biological target.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the three-dimensional structure of these molecules.[1][2] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as revealing the intricate network of intermolecular interactions that dictate how the molecules pack in the solid state. This packing, in turn, influences critical material properties such as solubility, dissolution rate, and stability—all key considerations in pharmaceutical development.

Comparative Crystallographic Analysis

To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of two representative cyclopropyl-containing aromatic molecules: 4-cyclopropylacetanilide (1) , a close derivative of 4-cyclopropylphenol, and 2,4-dibromo-6-(cyclopropyliminomethyl)phenol (2) , a more complex derivative.

The crystallographic data for these compounds were sourced from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[3]

Key Crystallographic Parameters

The following table summarizes the key crystallographic parameters for our two case studies. These parameters provide a snapshot of the crystal system and the unit cell, which is the fundamental repeating unit of the crystal lattice.

Parameter4-Cyclopropylacetanilide (1)2,4-Dibromo-6-(cyclopropyliminomethyl)phenol (2)
Formula C₁₁H₁₃NOC₁₀H₉Br₂NO
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 9.725(2)-
b (Å) 10.934(3)-
c (Å) 9.636(2)-
α (°) 9090
β (°) 106.13(1)90
γ (°) 9090
Volume (ų) 984.21-
Z 4-
Data Source [3]

Note: Complete unit cell parameters for compound 2 are available through the CCDC under refcode KIKLIA.

The difference in crystal system and space group immediately indicates that the two molecules adopt fundamentally different packing arrangements in the solid state. This is a direct consequence of their different substitution patterns and the resulting intermolecular interactions.

Conformational Analysis: The Cyclopropyl-Aryl Orientation

A key structural feature of interest is the dihedral angle between the plane of the cyclopropyl ring and the plane of the phenyl ring. This angle dictates the overall shape of the molecule and can have a significant impact on its ability to interact with a target protein.

In 4-cyclopropylacetanilide (1) , the cyclopropyl ring is not coplanar with the phenyl ring. The crystal structure determination at both room temperature and -100°C revealed a specific, preferred orientation of the phenyl ring with respect to the cyclopropane moiety. This "bisected" conformation, where one C-C bond of the cyclopropyl ring is eclipsed with the C-C bond to the phenyl ring, is a common low-energy conformation for phenylcyclopropanes.

For 2,4-dibromo-6-(cyclopropyliminomethyl)phenol (2) , the presence of bulky bromine atoms and the iminomethyl linker introduces additional steric and electronic factors that influence the cyclopropyl group's orientation. The crystal structure reveals a complex interplay of these factors, resulting in a unique three-dimensional arrangement.

Intermolecular Interactions and Crystal Packing

The nature of the intermolecular interactions is critical in understanding the solid-state properties of a compound. The phenolic hydroxyl group is a potent hydrogen bond donor, and the nitrogen and oxygen atoms in these molecules can act as hydrogen bond acceptors.

In the crystal structure of 4-cyclopropylacetanilide (1) , the acetanilide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), leading to the formation of hydrogen-bonded chains or networks that drive the crystal packing.

For 2,4-dibromo-6-(cyclopropyliminomethyl)phenol (2) , the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a dominant feature. Additionally, the bromine atoms can participate in halogen bonding, a type of non-covalent interaction that has gained significant attention in crystal engineering. These varied interactions lead to a distinct and complex packing motif.

Experimental Protocols: A Guide to Obtaining High-Quality Crystallographic Data

The quality of a crystal structure is entirely dependent on the quality of the single crystals from which the diffraction data is collected. The following protocols are designed to be self-validating, with checkpoints to ensure the integrity of the experimental process.

Crystallization of Cyclopropyl Phenol Derivatives

The primary challenge in SCXRD is often the growth of suitable, high-quality single crystals.[3] This is frequently the bottleneck in the process.[3] Classical methods for the crystallization of small organic molecules remain highly effective.[3]

Objective: To grow single crystals of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality (well-defined faces, no visible defects) for SCXRD analysis.

Causality behind Experimental Choices: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. If the compound is too soluble, it will be difficult to induce crystallization; if it is not soluble enough, it will be challenging to prepare a saturated solution. The rate of crystallization is also a key parameter; slow cooling or slow evaporation generally yields higher quality crystals.

Step-by-Step Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of a small amount of the cyclopropyl phenol derivative in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane).

  • Preparation of a Saturated Solution: Dissolve the compound in a chosen solvent (or solvent mixture) with gentle heating to achieve a clear, saturated, or near-saturated solution.

  • Filtration: Filter the warm solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The vial should be placed in a vibration-free environment.

  • Monitoring and Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size have formed, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Self-Validation: The quality of the crystals can be initially assessed under a microscope. High-quality crystals will have sharp edges, smooth faces, and will extinguish light evenly when viewed under cross-polarized light.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

SCXRD is a powerful technique that provides detailed information about the atomic and molecular structure of a crystalline material.[1]

Objective: To obtain a complete and high-resolution set of X-ray diffraction data and to refine a structural model that accurately describes the electron density of the crystal.

Workflow Diagram:

scxrd_workflow cluster_experiment Experimental Phase cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal Select & Mount Crystal diffractometer Mount on Diffractometer crystal->diffractometer data_collection Data Collection (X-ray Exposure & Rotation) diffractometer->data_collection integration Integration (Spot Intensities) data_collection->integration scaling Scaling & Merging integration->scaling structure_solution Structure Solution (Phase Problem) scaling->structure_solution refinement Refinement (Least-Squares Fitting) structure_solution->refinement validation Validation (R-factors, CIF check) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling in a stream of cold nitrogen gas to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected on a detector.[1]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the individual diffraction spots. This process involves indexing the diffraction pattern, integrating the spot intensities, and applying various corrections.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using a variety of metrics, including the R-factor (a measure of the agreement between the calculated and observed structure factors) and by checking the geometric parameters for reasonableness. The final structure is typically reported in a standard Crystallographic Information File (CIF) format.

Self-Validation and Trustworthiness: The trustworthiness of a crystal structure is assessed through several key indicators that are generated during the refinement process. The R-factor (or R1) should typically be below 0.05 for high-quality small-molecule structures. The goodness-of-fit (GOF) should be close to 1. A checkCIF report, often generated prior to publication or deposition, provides a comprehensive validation of the crystallographic data and model, flagging any potential issues.

Conclusion and Future Outlook

The crystallographic analysis of cyclopropyl phenol derivatives reveals a rich and complex structural landscape. The conformation of the cyclopropyl group and the nature of the intermolecular interactions are highly sensitive to the substitution pattern on the phenol ring. This guide has provided a framework for comparing these structures and has detailed the experimental protocols necessary to obtain high-quality, reliable data.

For researchers in drug development and materials science, a thorough understanding of the solid-state structure of these compounds is indispensable. The insights gained from single-crystal X-ray diffraction can guide the design of new molecules with tailored properties, ultimately accelerating the discovery and development of new therapeutics and functional materials. As synthetic methodologies for creating diverse cyclopropyl phenol derivatives continue to expand, systematic crystallographic studies will be crucial in mapping their structure-property relationships and unlocking their full potential.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Desiraju, G. R., et al. (2015). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 3), 367–376. [Link]

  • Staples, R. J. (2010). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), m768–m775. [Link]

  • Dehno Khalaji, A., Fejfarova, K., & Dusek, M. (2013). Crystal Structure of Schiff base Compound 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol. Journal of Crystallography and Mineralogy, 22(4), 103-109. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 28, 2026, from [Link]

  • Stam, C. H. (1972). Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(9), 2715-2720. [Link]

  • Read, R. J. (2016). A beginner's guide to X-ray data processing. The Biochemist, 38(3), 8-12. [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved February 28, 2026, from [Link]

  • International Union of Crystallography. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 28, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). The fragments of the crystal structures of... Retrieved February 28, 2026, from [Link]

  • Lucideon. (n.d.). Rietveld Refinement X-Ray Diffraction (XRD) Technique. Retrieved February 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved February 28, 2026, from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. [Link]

Sources

Regioisomeric Profiling: 2-Cyclopropyl-3-fluorophenol vs. 2-Fluoro-3-cyclopropylphenol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated cyclopropylphenols into small-molecule scaffolds is a proven tactic in modern medicinal chemistry. By modulating lipophilicity, metabolic stability, and conformational geometry, these building blocks are critical in the development of highly selective therapeutics, such as voltage-gated sodium channel (Nav1.8) inhibitors for pain management [1]. This guide provides an objective, data-driven comparison of two critical regioisomers: 2-Cyclopropyl-3-fluorophenol and 2-Fluoro-3-cyclopropylphenol , detailing their physicochemical differences, synthetic behavior, and biological application.

Physicochemical & Structural Profiling

The relative positioning of the hydroxyl, fluoro, and cyclopropyl groups dictates the molecule's steric environment and electronic distribution. These subtle regioisomeric shifts profoundly impact the compound's reactivity during nucleophilic aromatic substitution (SNAr) and its subsequent target binding affinity.

Property2-Cyclopropyl-3-fluorophenol [4]2-Fluoro-3-cyclopropylphenol [2][3]
CAS Number 2379918-62-22290421-25-7
Ortho (C2) Substituent Cyclopropyl (Bulky, lipophilic)Fluoro (Small, strongly electron-withdrawing)
Meta (C3) Substituent Fluoro (Electron-withdrawing)Cyclopropyl (Bulky, lipophilic)
Estimated Phenol pKa ~9.5 (Moderate inductive effect)~8.7 (Strong ortho-inductive effect)
Steric Hindrance at -OH High: The adjacent cyclopropyl group restricts ether bond rotation.Low to Moderate: The small fluorine atom allows greater rotational freedom.
Synthetic Reactivity Requires higher activation energy for coupling due to steric clash.Faster coupling kinetics; phenoxide is less nucleophilic but highly accessible.
Primary SAR Application Pre-organizing bioactive conformations via restricted bond rotation.Exploiting orthogonal multipolar interactions or intramolecular H-bonding.

Synthetic Workflow & Experimental Methodology

When integrating these phenols into a larger heteroaryl core (e.g., a pyrimidine or pyridine scaffold), the choice of regioisomer dictates the required experimental conditions.

Workflow A Regioisomer Selection (Steric vs Electronic Needs) B SNAr Etherification (K2CO3, DMF, 80°C) A->B C Dual-Validation Tracking (LC-MS & TLC) B->C D Nav1.8 Patch-Clamp (Electrophysiology) C->D

Workflow for the synthesis and biological validation of fluorinated cyclopropylphenol derivatives.

Self-Validating Etherification Protocol (SNAr)

To ensure high-fidelity coupling, particularly for the sterically hindered 2-cyclopropyl-3-fluorophenol, the following protocol establishes a self-validating system where reaction progress is continuously verified against degradation pathways.

Step 1: Reagent Preparation & Deprotonation

  • Action: Dissolve the selected phenol (1.0 eq) and the heteroaryl chloride electrophile (0.95 eq) in anhydrous DMF (0.2 M). Add finely milled K₂CO₃ (2.5 eq).

  • Causality: K₂CO₃ is specifically chosen over stronger bases (like NaH) to prevent the degradation of sensitive functional groups on the electrophile. DMF provides a polar aprotic environment that leaves the phenoxide ion unsolvated and highly nucleophilic.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Causality: For 2-fluoro-3-cyclopropylphenol , 60°C is often sufficient due to the lack of steric hindrance. However, 2-cyclopropyl-3-fluorophenol requires 80°C to overcome the steric barrier imposed by the ortho-cyclopropyl group during the transition state.

Step 3: Dual-Validation Tracking

  • Action: Extract 10 µL aliquots every 2 hours. Quench in 1 mL of 1:1 MeCN:H₂O and analyze via LC-MS and TLC (UV 254 nm).

  • Causality (Self-Validation): The reaction is self-validating because the emergence of the product mass

    
     must strictly correlate with the stoichiometric depletion of the starting phenol. If the phenol depletes without corresponding product formation, it indicates oxidative degradation, prompting an immediate switch to degassed solvents.
    

Step 4: Workup and Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) followed by brine. Dry over MgSO₄ and concentrate.

  • Causality: Aqueous LiCl is vastly superior to water for removing DMF from the organic phase, preventing solvent carryover that could interfere with downstream biological assays.

Biological Performance: Nav1.8 Inhibition

Both regioisomers are frequently utilized in the optimization of Nav1.8 inhibitors, which are critical targets for non-opioid pain therapeutics [1]. The structural differences between the two compounds directly influence their Structure-Activity Relationship (SAR).

Pathway Stimulus Noxious Stimulus (Peripheral Nerve) Nav18 Nav1.8 Activation (Na+ Influx) Stimulus->Nav18 ActionPot Action Potential Propagation Nav18->ActionPot Pain Pain Sensation (CNS) ActionPot->Pain Inhibitor Phenol-Derived Nav1.8 Inhibitor Inhibitor->Nav18 Allosteric Block

Mechanism of Nav1.8 channel inhibition by fluorinated phenolic derivatives in pain signaling.

SAR Implications in Patch-Clamp Assays
  • Conformational Locking (2-Cyclopropyl-3-fluorophenol): The severe steric bulk of the ortho-cyclopropyl group forces the newly formed biaryl-ether bond out of coplanarity. This "conformational locking" reduces the entropic penalty of binding to the Nav1.8 voltage-sensing domain. If the target binding pocket requires a twisted geometry, this regioisomer will exhibit a significantly lower IC₅₀ (higher potency) compared to flatter analogs.

  • Electronic Tuning & H-Bonding (2-Fluoro-3-cyclopropylphenol): The ortho-fluorine acts as a weak hydrogen bond acceptor and strongly withdraws electron density from the ether oxygen. This can be highly advantageous if the binding pocket features a hydrogen bond donor (e.g., a tyrosine or serine residue) near the ether linkage. Furthermore, shifting the bulky cyclopropyl group to the meta position allows it to project deeper into adjacent lipophilic sub-pockets without hindering the core scaffold's alignment.

Conclusion & Selection Guide

The choice between 2-Cyclopropyl-3-fluorophenol and 2-Fluoro-3-cyclopropylphenol should be driven by the specific spatial requirements of your target protein and the synthetic limitations of your core scaffold.

  • Select 2-Cyclopropyl-3-fluorophenol when your SAR data suggests that restricting the rotational freedom of the ether linkage enhances target residence time and selectivity. Be prepared to utilize harsher coupling conditions (higher heat, longer times) to overcome steric hindrance.

  • Select 2-Fluoro-3-cyclopropylphenol when you require rapid, high-yielding synthetic throughput, or when structural biology indicates the need for an ortho-electronegative atom to participate in multipolar interactions within the binding site.

References

  • Vertex Pharmaceuticals Incorporated. Heteroaryl compounds for the treatment of pain (WO2025090465A1).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91141739, 3-Cyclopropyl-2-fluorophenol. PubChem.[Link]

A Comparative Guide to the Acidity of Fluorinated and Non-Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the acidity, as quantified by pKa values, between fluorinated and non-fluorinated phenols. We will explore the fundamental chemical principles governing this difference, present quantitative data, and detail an experimental protocol for pKa determination.

The Fundamentals of Phenol Acidity

Phenol is weakly acidic due to the resonance stabilization of its conjugate base, the phenoxide ion.[1][2] When the hydroxyl proton dissociates, the resulting negative charge on the oxygen atom can be delocalized across the aromatic ring, which stabilizes the anion and facilitates proton loss.[2] The acidity of a phenol is quantified by its pKa value; a lower pKa corresponds to a stronger acid.

The acidity of phenol can be significantly influenced by the presence of substituents on the benzene ring.[1][3] Electron-withdrawing groups generally increase acidity by further stabilizing the phenoxide ion, while electron-donating groups decrease acidity.[1][2][3]

The Impact of Fluorine Substitution

Fluorine, being the most electronegative element, exerts a powerful influence on the acidity of phenol through two primary electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly pulls electron density away from the aromatic ring through the sigma bonds.[4][5] This electron-withdrawing inductive effect helps to disperse the negative charge of the phenoxide ion, thereby stabilizing it and increasing the acidity of the phenol.[6]

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated to the aromatic pi-system, which is a resonance effect.[4] This effect pushes electron density towards the ring, which would destabilize the phenoxide ion and decrease acidity.

In the case of halogens like fluorine, the inductive effect is generally considered to be dominant over the resonance effect in influencing the acidity of phenols.[4][5]

The position of the fluorine substituent on the benzene ring also plays a crucial role. The inductive effect is distance-dependent, diminishing as the distance from the hydroxyl group increases.[5][7] Consequently, a fluorine atom in the ortho position exerts the strongest acid-strengthening effect, followed by the meta and then the para positions.[7][8][9]

Quantitative Comparison: pKa Data

The following table summarizes the experimental pKa values for phenol and several of its fluorinated derivatives, illustrating the impact of fluorine substitution on acidity.

CompoundpKa Value
Phenol10.0[8][10]
2-Fluorophenol (ortho)8.7[4][8][9][10]
3-Fluorophenol (meta)9.3[4][8][9][10]
4-Fluorophenol (para)9.9[4][8][10]
Pentafluorophenol5.5[11]

As the data clearly shows, the addition of fluorine atoms generally increases the acidity of phenol (i.e., lowers the pKa). The highly fluorinated pentafluorophenol is a significantly stronger acid than phenol itself.[11]

Electronic Effects on Phenoxide Ion Stability

The stability of the phenoxide conjugate base is the primary determinant of phenol acidity. Fluorine's strong inductive effect withdraws electron density from the ring, which in turn stabilizes the negative charge on the phenoxide oxygen.

Caption: Influence of fluorine's electronic effects on phenol acidity.

Experimental Protocol: Spectrophotometric pKa Determination

One common and reliable method for determining the pKa of phenols is through UV-Vis spectrophotometric titration.[12] This technique relies on the fact that the phenol and its conjugate phenoxide ion have distinct absorption spectra.

Principle

By measuring the absorbance of a phenol solution at various pH values, the ratio of the protonated form (PhOH) to the deprotonated form (PhO⁻) can be determined. The Henderson-Hasselbalch equation can then be used to calculate the pKa.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the phenol to be analyzed in a suitable solvent (e.g., a water-acetonitrile mixture).[12]

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.

    • Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine the spectra of the fully protonated and deprotonated forms, respectively.

  • Spectra Acquisition:

    • Record the UV-Vis spectrum of the phenol in the acidic solution to obtain the spectrum of the pure PhOH form.

    • Record the UV-Vis spectrum of the phenol in the basic solution to obtain the spectrum of the pure PhO⁻ form.

    • Identify the wavelength of maximum absorbance (λ_max) for both the acidic and basic forms.

  • Titration and Measurement:

    • Prepare a series of solutions by adding a constant amount of the phenol stock solution to each of the buffer solutions.

    • Measure the absorbance of each buffered solution at the λ_max of the phenoxide ion.

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance versus the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the pKa can be calculated for each buffered solution using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A_max - A) / (A - A_min)) Where:

      • A is the absorbance of the phenol in a given buffer.

      • A_max is the absorbance of the fully deprotonated (basic) form.

      • A_min is the absorbance of the fully protonated (acidic) form.

Experimental Workflow Diagram

Caption: Workflow for spectrophotometric pKa determination.

Implications in Drug Development

The ability to modulate the pKa of a phenolic moiety through fluorination is a valuable tool in drug design. The pKa of a drug molecule influences its:

  • Solubility: The ionization state of a drug, which is dependent on the pH and its pKa, significantly affects its aqueous solubility.

  • Membrane Permeability: The ability of a drug to cross biological membranes is often favored for the neutral, un-ionized form.

  • Target Binding: The charge state of a drug can be critical for its interaction with the target protein, influencing binding affinity and selectivity.

By strategically incorporating fluorine atoms, medicinal chemists can fine-tune the pKa of a phenolic drug candidate to optimize its pharmacokinetic and pharmacodynamic properties.

Conclusion

Fluorination has a pronounced acid-strengthening effect on phenols, a phenomenon primarily driven by the strong electron-withdrawing inductive effect of fluorine. This effect stabilizes the conjugate phenoxide base, leading to a lower pKa value. The degree of this effect is dependent on the number and position of the fluorine substituents. Understanding and quantifying this relationship is crucial for applications ranging from physical organic chemistry to rational drug design.

References

  • Quora. (2017, May 25). Why is o-flurophenol is more acidic than p-flurophenol?
  • Wikipedia. (n.d.). Pentafluorophenol.
  • S
  • Nama, S. (2024, November 4).
  • Physics Wallah. (n.d.). Factors Affecting Acidity of Phenols.
  • AAT Bioquest. (2023, February 14).
  • Badeliya, S. N. (n.d.).
  • Cimpoiu, C., et al. (2005, December 7).
  • ChemicalBook. (n.d.). Pentafluorophenol CAS#: 771-61-9.
  • Li, H., et al. (2006, January 12). Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. PubMed.
  • Klicic, J. J., et al. (2002, May 8).
  • PubChem. (n.d.). Phenol.
  • University of California, Davis. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds...
  • Chemistry Steps. (2025, July 14). How Resonance Affects Acidity and Basicity.
  • Stack Exchange. (n.d.). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?
  • Quora. (n.d.). Why is o-flurophenol is more acidic than p-flurophenol? - Organic Chemistry World.
  • University of Wisconsin-Madison. (2017, February 15).
  • J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • PubChem. (n.d.). Pentafluorophenol.
  • Yeast Metabolome D
  • Taylor & Francis Online. (2010, July 23).
  • ChemicalBook. (n.d.). Pentafluorophenol | 771-61-9.
  • Quest Journals. (2023, October 4).
  • Journal of Organic Chemistry. (n.d.). This is the pre-review version of the paper published in Journal of Organic Chemistry, 74, 914-916.
  • ResearchGate. (2023, November 6).
  • PubMed. (2009, January 16). Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens.
  • University of Tartu. (2025, August 28).
  • ACS Publications. (n.d.). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR.
  • Guidechem. (n.d.). Pentafluorophenol 771-61-9 wiki.
  • ResearchGate. (2025, September 21). Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR.
  • U.S. Environmental Protection Agency. (n.d.). Method 420.
  • ACS, Organic Division. (2022, April 7).
  • ACS. (n.d.).
  • Biswas, T. (2023, April 21). MCQ-58: On acidity of of fluorophenols. YouTube.
  • GitHub. (2025, November 13).

Sources

A Senior Application Scientist's Guide: Comparative Bioavailability of Cyclopropyl vs. Ethyl Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the optimization of a drug candidate's pharmacokinetic profile is a critical hurdle. Among the many strategies employed, the choice of small alkyl substituents can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its bioavailability. This guide provides an in-depth technical comparison of two commonly utilized moieties: the cyclopropyl group and the ethyl group, with a focus on their influence on bioavailability.

Introduction: The Strategic Importance of Alkyl Scaffolds in Modulating Bioavailability

The oral bioavailability of a drug, defined as the fraction of an administered dose that reaches systemic circulation unchanged, is a key determinant of its therapeutic efficacy and dosing regimen[1]. Poor bioavailability can lead to high and variable dosing, increased patient-to-patient variability, and a greater risk of adverse effects. Medicinal chemists often turn to the modification of alkyl groups to fine-tune a drug's physicochemical properties, such as lipophilicity and metabolic stability, which are major drivers of bioavailability[2].

The ethyl group, a simple and flexible alkyl chain, has been a staple in drug design. In contrast, the cyclopropyl group, a three-membered carbocycle, has gained significant traction as a strategic tool to enhance drug-like properties[3][4]. This guide will dissect the underlying physicochemical and metabolic differences between these two groups and provide experimental frameworks for their comparative evaluation.

Physicochemical Properties Influencing Bioavailability: A Head-to-Head Comparison

The journey of an orally administered drug to the systemic circulation is a complex process governed by its ability to dissolve in the gastrointestinal tract, permeate across the intestinal membrane, and survive first-pass metabolism in the liver. The inherent properties of the cyclopropyl and ethyl groups can significantly influence these events.

PropertyCyclopropyl GroupEthyl GroupImpact on Bioavailability
Lipophilicity (LogP) Generally lower than ethylGenerally higher than cyclopropylLower lipophilicity can improve aqueous solubility, aiding dissolution. However, a certain degree of lipophilicity is required for membrane permeation. The optimal LogP is compound-specific.
Metabolic Stability Generally higherMore susceptible to oxidationHigher metabolic stability reduces first-pass metabolism, increasing the fraction of the drug that reaches systemic circulation.
Conformational Rigidity Rigid, planar structureFlexible, free rotationRigidity can pre-organize the molecule for optimal binding to its target, but may also impact interactions with metabolic enzymes and transporters.
Electronic Properties Electron-withdrawing (due to sp2 character of C-C bonds)Electron-donatingCan influence the pKa of nearby functional groups, affecting solubility and interactions with biological targets.

Causality Behind Physicochemical Differences:

The enhanced metabolic stability of the cyclopropyl group is a key differentiator. This stems from the high C-H bond dissociation energy of the cyclopropyl ring, which makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism[5]. The strained ring system of cyclopropane results in shorter and stronger C-H bonds compared to those in a linear alkyl chain like an ethyl group[3].

Metabolic Fate: Navigating the Pathways of Biotransformation

The metabolic pathways of cyclopropyl and ethyl derivatives are distinct and play a crucial role in determining their bioavailability.

Metabolism of Ethyl Groups

Ethyl groups are commonly metabolized through oxidation by CYP enzymes, primarily at the terminal methyl group or the adjacent methylene group. This can lead to the formation of alcohols, aldehydes, and carboxylic acids, which are generally more polar and readily excreted. This metabolic vulnerability can significantly reduce the oral bioavailability of ethyl-containing compounds due to extensive first-pass metabolism.

Caption: Generalized metabolic pathway of an ethyl group.

Metabolism of Cyclopropyl Groups

As previously mentioned, the cyclopropyl group is generally more resistant to CYP-mediated oxidation[5]. However, it is not metabolically inert. While direct oxidation of the cyclopropyl ring is less common, it can occur, sometimes leading to ring-opened metabolites[5]. More frequently, metabolism occurs at other sites on the molecule. In some cases, particularly when attached to an amine, the cyclopropyl group can be involved in bioactivation pathways, forming reactive intermediates[5]. Despite this, the overall effect of a cyclopropyl group is often a significant increase in metabolic stability compared to a corresponding linear alkyl group.

A study on fentanyl analogs, for instance, revealed that cyclopropyl fentanyl was primarily metabolized via N-dealkylation, with no oxidation observed on the cyclopropyl ring itself[6].

Caption: Generalized metabolic pathways of a cyclopropyl group.

Experimental Data: A Case Study in Drug Discovery

While direct head-to-head comparisons of ethyl versus cyclopropyl analogs with comprehensive bioavailability data are not abundant in the literature, we can draw valuable insights from structure-activity relationship (SAR) studies where alkyl groups are systematically varied.

A notable example comes from the development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[1]. In this study, medicinal chemists strategically replaced a methyl group (a smaller analog of an ethyl group) with a cyclopropyl group to block a site of oxidative metabolism and improve the pharmacokinetic profile.

CompoundKey Structural FeatureDog Half-life (t1/2)
Compound 1 Methyl group-
Compound 4 Cyclopropyl group3.8 h
Compound 6 Fused Cyclopropyl ring9.0 h

Data synthesized from a study on IDO1 inhibitors[1].

The replacement of the metabolically labile methyl group with a more robust cyclopropyl group in Compound 4, and further rigidification with a fused cyclopropyl ring in Compound 6, led to a significant increase in the half-life in dogs[1]. A longer half-life is often indicative of lower clearance and, consequently, can contribute to higher overall drug exposure and bioavailability.

Experimental Protocols for Comparative Bioavailability Assessment

To rigorously compare the bioavailability of a novel cyclopropyl derivative against its ethyl analog, a tiered experimental approach is recommended.

In Vitro Metabolic Stability Assessment

This initial screen provides a rapid and cost-effective way to assess the intrinsic metabolic stability of the compounds.

Protocol: Liver Microsomal Stability Assay

  • Preparation of Incubation Mixtures:

    • In a 96-well plate, add liver microsomes (from human and relevant preclinical species, e.g., rat, dog) to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

    • Add the test compounds (cyclopropyl and ethyl analogs) at a final concentration of 1 µM.

  • Initiation of Reaction:

    • Pre-warm the plate to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

in_vitro_workflow A Prepare Incubation Mixtures (Microsomes + Compound) B Pre-warm to 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Quench at Time Points D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Calculate t1/2 and CLint G->H

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study

Following promising in vitro data, an in vivo study is essential to determine the oral bioavailability and other key pharmacokinetic parameters.

Protocol: Oral Bioavailability Study in Rats

  • Animal Dosing:

    • Use male Sprague-Dawley rats (n=3-5 per group).

    • Administer the cyclopropyl and ethyl analogs orally (e.g., via gavage) at a suitable dose (e.g., 10 mg/kg) formulated in an appropriate vehicle.

    • For determination of absolute bioavailability, a separate group of rats should receive the compounds intravenously (e.g., 1 mg/kg).

  • Blood Sampling:

    • Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of the parent drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t1/2)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

in_vivo_workflow A Dose Rats Orally (Cyclopropyl vs. Ethyl Analog) B Serial Blood Sampling A->B C Plasma Preparation B->C D LC-MS/MS Analysis C->D E Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) D->E F Calculate Oral Bioavailability (F%) E->F

Caption: Workflow for in vivo oral bioavailability study.

Conclusion: A Strategic Choice for Enhanced Drug Properties

The decision to incorporate a cyclopropyl or an ethyl group into a drug candidate is a strategic one that should be guided by a thorough understanding of their differential effects on a molecule's physicochemical and metabolic properties.

The available evidence strongly suggests that the cyclopropyl group often serves as a superior choice for enhancing metabolic stability and, consequently, improving oral bioavailability when compared to a simple alkyl chain like an ethyl group. This is primarily due to the inherent resistance of the cyclopropyl ring to oxidative metabolism.

However, it is crucial to recognize that the overall impact on bioavailability is context-dependent and will be influenced by the properties of the parent scaffold. Therefore, the comparative experimental evaluation outlined in this guide is an indispensable step in the rational design of drug candidates with optimal pharmacokinetic profiles. By leveraging the principles and protocols discussed herein, researchers can make more informed decisions in the pursuit of developing safe and effective medicines.

References

  • Metabolism of cyclopropyl groups. Hypha Discovery. (2021). [Link]

  • Alkyl Substituent Modifications. Pharmacology Mentor. (2023). [Link]

  • Hopkins, B. et al. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Med. Chem. Lett. 10, 1038-1044 (2019). [Link]

  • Bioavailability and Bioequivalence in Drug Development. (2014). [Link]

  • How Alkyls Influence Medicinal Chemistry Developments?. PatSnap. (2023). [Link]

  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem. 59, 8712–8756 (2016). [Link]

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. U.S. Food and Drug Administration. (2003). [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020). [Link]

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. MDPI. (2023). [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. (2023). [Link]

  • Vikingsson, S. et al. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Arch. Toxicol. 93, 95–106 (2019). [Link]

Sources

A Senior Application Scientist's Guide to Validating Regioisomer Identity Using NOESY NMR Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Among the many challenges that confront the modern medicinal chemist, the correct assignment of regioisomers stands as a critical checkpoint. Regioisomers, with their identical molecular formulas but different spatial arrangements of functional groups, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, a robust and reliable method for their differentiation is not merely an academic exercise but a cornerstone of safe and effective drug design.

This guide provides an in-depth exploration of Nuclear Overhauser Effect Spectroscopy (NOESY) as a powerful tool for the definitive assignment of regioisomeric identity. We will delve into the theoretical underpinnings of the NOE, present detailed experimental protocols, and offer a comparative analysis with other common NMR techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced NMR methodologies for unequivocal structural elucidation.

The Challenge of Regioisomerism

Regioisomers often possess very similar chemical environments, leading to one-dimensional (1D) ¹H and ¹³C NMR spectra that can be remarkably alike, and in some cases, nearly indistinguishable. While techniques that rely on through-bond correlations, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for mapping the covalent framework of a molecule, they may not always provide the definitive evidence needed to differentiate between regioisomers. This is because both isomers share the same fundamental connectivity, with the key difference lying in the spatial proximity of specific groups. It is precisely this through-space relationship that the NOESY experiment is designed to probe.[1][2]

The Nuclear Overhauser Effect (NOE): A "Through-Space" Phenomenon

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, a consequence of dipole-dipole interactions.[3] This effect is exquisitely sensitive to the distance between nuclei, with the intensity of the NOE being inversely proportional to the sixth power of the internuclear distance (1/r⁶).[4] In practical terms, this means that an observable NOE is typically limited to protons that are within approximately 5 Å of each other.[1][5] This distance dependence is the foundation of the NOESY experiment's ability to map out the spatial arrangement of atoms within a molecule.

The 2D NOESY experiment generates a correlation map where cross-peaks indicate which protons are in close spatial proximity, irrespective of whether they are connected through chemical bonds. This provides a powerful tool for distinguishing between regioisomers, as the pattern of NOE cross-peaks will be unique to each isomer's specific three-dimensional structure.

A Representative Case Study: Differentiating Substituted Aromatic Regioisomers

To illustrate the power of NOESY in this context, let us consider a hypothetical yet realistic scenario: the differentiation of two regioisomers of a disubstituted aromatic compound, which we will refer to as Isomer A (1,2-disubstituted) and Isomer B (1,3-disubstituted) .

Isomer A (1,2-disubstituted)Isomer B (1,3-disubstituted)

In Isomer A , the methyl group (CH₃) and the methoxy group (OCH₃) are ortho to each other. This proximity should lead to a detectable NOE between the protons of the methyl group and the protons of the methoxy group. Conversely, in Isomer B , these two groups are meta to each other and are significantly farther apart. Therefore, we would not expect to see a significant NOE between them.

The following table summarizes the expected key NOESY correlations that would allow for the unambiguous differentiation of these two isomers.

Table 1: Predicted Key NOESY Correlations for the Differentiation of Isomer A and Isomer B

Proton PairExpected NOE in Isomer AExpected NOE in Isomer BRationale
CH₃ ↔ OCH₃Strong AbsentIn Isomer A, the methyl and methoxy groups are in close spatial proximity (ortho-substitution). In Isomer B, they are too far apart (meta-substitution) for a detectable NOE.
CH₃ ↔ H-3Medium AbsentIn Isomer A, the methyl protons are close to the aromatic proton at position 3. In Isomer B, the equivalent proton is further away.
OCH₃ ↔ H-6Medium AbsentIn Isomer A, the methoxy protons are close to the aromatic proton at position 6. In Isomer B, the equivalent proton is further away.

This clear difference in the NOESY cross-peak pattern provides a definitive and self-validating system for assigning the correct regioisomeric structure.

Experimental Protocols: A Step-by-Step Guide

Acquiring high-quality NMR data is crucial for the successful application of these techniques. The following are detailed, step-by-step methodologies for the key experiments discussed.

Sample Preparation: The Foundation of a Good Spectrum

A well-prepared sample is a prerequisite for any successful NMR experiment, and this is especially true for the detection of weak NOE signals.

  • Concentration: For small molecules (MW < 500 Da), a concentration of 10-50 mM in a suitable deuterated solvent is generally recommended.[6]

  • Solvent: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is common, but be mindful of potential acidity. Other solvents like DMSO-d₆, acetone-d₆, or benzene-d₆ can be used.

  • Purity: Ensure the sample is as pure as possible to avoid interfering signals. Particulate matter should be removed by filtering the sample into a high-quality NMR tube.[7]

  • Degassing: For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times, thereby quenching the NOE. This can be achieved through several freeze-pump-thaw cycles.

2D NOESY Experiment

The 2D NOESY experiment is the workhorse for determining through-space correlations.

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (10-50 mM, Filtered) Acquire_1H Acquire 1D ¹H Spectrum (Determine sw, o1p) Prep->Acquire_1H Setup_NOESY Setup 2D NOESY (noesygpph) Acquire_1H->Setup_NOESY Set_Params Set Key Parameters (d8, d1, ns, ni) Setup_NOESY->Set_Params Acquire_2D Acquire 2D Data Set_Params->Acquire_2D Process_2D 2D Fourier Transform & Phasing Acquire_2D->Process_2D Analyze Analyze Cross-Peaks Process_2D->Analyze Assign Assign Regioisomer Analyze->Assign Comparative_Techniques cluster_cosy COSY cluster_hmbc HMBC cluster_noesy NOESY COSY_info Reveals ¹H-¹H through-bond couplings (2-3 bonds) COSY_use Identifies spin systems COSY_info->COSY_use HMBC_info Shows long-range ¹H-¹³C correlations (2-4 bonds) HMBC_use Connects spin systems across quaternary carbons and heteroatoms HMBC_info->HMBC_use NOESY_info Detects ¹H-¹H through-space proximity (< 5 Å) NOESY_use Defines 3D structure and differentiates regioisomers NOESY_info->NOESY_use

Figure 2: Logical relationships of key 2D NMR experiments for structural elucidation.

COSY Protocol (Bruker Example):

  • Load Pulse Program: cosygpmfph (gradient-selected, magnitude-mode).

  • Parameters: ns (4-8), ni (256-512), d1 (1-2 s).

  • Processing: 2D Fourier transform.

2. 2D HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by two to four bonds. [4][8]This is particularly useful for connecting different spin systems across quaternary carbons or heteroatoms.

HMBC Protocol (Bruker Example):

  • Load Pulse Program: hmbcgplpndqf (gradient-selected).

  • Parameters: ns (8-16), ni (256-512), d1 (1-2 s). A key parameter is the long-range coupling constant for which the experiment is optimized (typically 8-10 Hz).

  • Processing: 2D Fourier transform.

Comparative Analysis: Choosing the Right Tool for the Job

While NOESY is the primary focus of this guide for regioisomer differentiation, a comprehensive understanding of its strengths and weaknesses in comparison to other techniques is essential for designing an efficient and effective analytical strategy.

Table 2: Comparison of NMR Techniques for Regioisomer Validation

TechniqueInformation ProvidedStrengthsLimitations
2D NOESY Through-space ¹H-¹H correlations (< 5 Å)Directly probes spatial proximity , making it ideal for differentiating regioisomers where through-bond connectivity is identical. [2]NOE signals can be weak, requiring higher sample concentrations or longer experiment times. [7]Can be complicated by chemical exchange or spin diffusion in larger molecules.
1D NOESY Through-space ¹H-¹H correlations from a selectively irradiated protonHigher sensitivity for specific correlations of interest. Much faster to acquire than a 2D NOESY if only a few key interactions need to be confirmed. [9][10]Only provides information about correlations to the irradiated proton. Can suffer from selectivity issues if the peak of interest is close to other resonances. [11]
2D COSY Through-bond ¹H-¹H correlations (2-3 bonds)Excellent for establishing the connectivity of proton spin systems and confirming the overall carbon skeleton. [12]Does not provide through-space information and therefore often cannot, on its own, differentiate between regioisomers. [2]
2D HMBC Through-bond ¹H-¹³C correlations (2-4 bonds)Crucial for connecting disparate spin systems and confirming the overall molecular framework. [12]Like COSY, it is based on through-bond couplings and may not provide the definitive evidence to distinguish regioisomers.

Conclusion: A Self-Validating System for Structural Integrity

The validation of regioisomeric identity is a critical step in the drug development pipeline, with significant implications for a compound's efficacy and safety. While a suite of analytical techniques should always be employed for comprehensive characterization, NOESY NMR stands out as a uniquely powerful method for this specific challenge. Its ability to directly probe through-space proton proximities provides a level of structural insight that through-bond correlation experiments cannot.

By understanding the theoretical basis of the NOE, employing meticulous sample preparation, and optimizing key experimental parameters such as the mixing time, researchers can harness the full potential of the NOESY experiment. When integrated with the complementary data from COSY and HMBC, a self-validating and unambiguous assignment of regioisomeric identity can be achieved, ensuring the structural integrity of novel chemical entities.

References

  • 1D NOESY made easy | NMR Facility - Chemistry Department - The University of Chicago. (2021, March 10). Retrieved from [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. (n.d.). Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). (2010, September). IU NMR Facility. Retrieved from [Link]

  • NOE Experiments on the Bruker. (n.d.). UMYMFOR. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved from [Link]

  • NOESY. (n.d.). Stanford University NMR Facility. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

  • What Mixing Time Should I Use for My 2D-NOESY Measurements? (2007, November 13). The NMR Blog. Retrieved from [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018, August 8). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Nuclear Overhauser Effect Spectroscopy. (n.d.). Intermediate Organic Chemistry. Retrieved from [Link]

  • Optimization of the famous “mixing time” = d8 in NOESY experiments. (n.d.). Retrieved from [Link]

  • 2D NOESY, ROESY and TOCSY setup note. (2023, June 8). Georgia Tech NMR Center. Retrieved from [Link]

  • 22: Nuclear Overhauser Effect (NOE). (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]

  • Nuclear Overhauser effect. (n.d.). In Wikipedia. Retrieved from [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. Retrieved from [Link]

  • 5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • 1D NOESY. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • NOE Difference Spectroscopy. (2013, May 31). UMass Nuclear Magnetic Resonance (NMR) Labs. Retrieved from [Link]

  • Automated assignment of NOESY NMR spectra using a knowledge based method (KNOWNOE). (n.d.). ResearchGate. Retrieved from [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • NOESY spectra of regioisomers 6 a and 6 b. (n.d.). ResearchGate. Retrieved from [Link]

  • Non-uniform sampling for NOESY? A case study on spiramycin. (2021, January 8). ResearchGate. Retrieved from [Link]

  • How to interpret a NOESY NMR spectrum. (2012, August 5). YouTube. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclopropyl-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with innovation comes the profound responsibility of ensuring the safety of the researchers who make it possible. This guide provides an in-depth, procedural framework for the safe handling of 2-Cyclopropyl-3-fluorophenol, a substituted phenol derivative.

While specific toxicological data for this exact molecule may be limited, its structure—a phenol core with cyclopropyl and fluorine substitutions—demands a conservative and informed approach to safety. The phenolic group is well-known for its potential to cause severe chemical burns and systemic toxicity upon absorption, while the fluorine substituent adds considerations for reactivity and potential for hazardous decomposition products.[1][2] This document synthesizes established protocols for handling phenols, halogenated compounds, and general laboratory chemicals to build a self-validating system of safety for your team.

Hazard Assessment: Understanding the Risk Profile

A robust safety plan begins with a thorough understanding of the potential hazards. Based on the known risks of structurally similar compounds like 3-Fluorophenol and other substituted phenols, we can anticipate the hazard profile of 2-Cyclopropyl-3-fluorophenol.[3][4]

Table 1: Anticipated GHS Hazard Classification for 2-Cyclopropyl-3-fluorophenol

Hazard ClassCategoryAnticipated Hazard Statement
Acute Toxicity, OralCategory 3/4H301/H302: Toxic or Harmful if swallowed[3][4][5][6]
Acute Toxicity, DermalCategory 3/4H311/H312: Toxic or Harmful in contact with skin[3][5][6]
Acute Toxicity, InhalationCategory 3/4H331/H332: Toxic or Harmful if inhaled[3][5][6]
Skin Corrosion/IrritationCategory 1/2H314/H315: Causes severe skin burns and eye damage or causes skin irritation[4][5][7]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]

The primary danger of phenols is twofold: they are corrosive and can cause severe, potentially painless burns due to an anesthetic effect, and they are readily absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[1][2]

Core Directive: The Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a checklist; it is a dynamic risk assessment. The following recommendations constitute the minimum required protection. Operations with a higher risk of exposure (e.g., handling large quantities, heating, or potential for aerosolization) require an escalation of this baseline.

Eye and Face Protection: The Non-Negotiable First Line

Given the high probability of severe and permanent eye damage, eye protection is critical.[1][3]

  • Minimum Requirement: ANSI Z87.1-compliant, indirectly-vented chemical splash goggles must be worn at all times when handling the compound. Standard safety glasses offer insufficient protection against splashes.[7]

  • Splash Hazard Operations: When transferring liquids, working with quantities greater than a few milliliters, or performing any operation with a splash risk, a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield protects the skin on the face and neck.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure for phenols, making glove selection a critical control point.[1] Thin disposable nitrile gloves are not recommended for handling concentrated phenol solutions as they offer very limited resistance.[1][5]

Table 2: Glove Selection Guide for 2-Cyclopropyl-3-fluorophenol

Glove MaterialSuitability for Concentrated/Direct ContactSuitability for Incidental SplashRationale & Causality
Butyl Rubber Excellent Excellent Provides superior resistance to breakthrough from phenols and many organic solvents.[1][2] This is the preferred choice for direct handling.
Viton® Excellent Excellent Offers high resistance to aromatic and halogenated compounds. An excellent alternative to Butyl Rubber.[1]
Neoprene Good (Short-Term) Good Suitable for tasks with moderate exposure potential, offering resistance for 1-4 hours. Thicker utility-grade neoprene gloves (>0.3 mm) are recommended.[1][2][5]
Nitrile Not Recommended Acceptable (Double-Gloved) Standard nitrile gloves offer poor resistance to phenol.[7] For very low-risk, incidental contact, double-gloving with thick (>8 mil) nitrile gloves may be used, but gloves must be changed immediately upon any suspected contact.[2]

Procedural Insight: Always inspect gloves for tears or pinholes before use.[10] When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin, and wash hands thoroughly.[6]

Skin and Body Protection: A Barrier Against Exposure
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.[2]

  • Chemical Apron: For operations involving splash potential or the handling of more than 50 mL of liquid, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][2]

  • Personal Apparel: Long pants and fully enclosed, non-porous shoes are required in any area where this chemical is handled.[2][11] Shorts, skirts, sandals, and perforated shoes are prohibited.[11]

Respiratory Protection: Controlling Inhalation Hazards
  • Primary Engineering Control: All handling of 2-Cyclopropyl-3-fluorophenol that may generate vapors, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2][3][7]

  • Supplemental Respiratory Protection: If engineering controls are not feasible or if there is a risk of aerosol generation (e.g., centrifugation without safety cups), respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is the minimum. If particulates are also present, a combination OV/P100 filter should be used.[8][9] All respirator use must be done under a formal respiratory protection program, including fit-testing and training, as required by OSHA regulations (29 CFR 1910.134).

Operational Protocol: From Benchtop to Disposal

A culture of safety is built on clear, repeatable procedures.

Pre-Handling Checklist
  • Verify the chemical fume hood has a current certification sticker.[12]

  • Locate the nearest safety shower and eyewash station. Confirm the path is unobstructed.

  • Assemble all necessary PPE and inspect it for defects.[10]

  • Prepare a designated waste container for halogenated organic waste.[13]

  • Ensure a spill kit and a container of Polyethylene Glycol 300 or 400 (PEG-300/400) are readily accessible for emergency first aid for skin contact.[1][5]

Step-by-Step Handling Procedure
  • Don the required PPE ensemble before entering the designated handling area.

  • Conduct all manipulations deep within the chemical fume hood sash.[11]

  • When transferring the material, open containers away from your face.[14]

  • Use designated and compatible labware (e.g., glass, polyethylene).[12]

  • Keep containers tightly sealed when not in use.[3]

  • Upon completion, decontaminate the work surface.

  • Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Wash hands thoroughly with soap and water.[14]

Waste Disposal Plan

2-Cyclopropyl-3-fluorophenol is a halogenated organic compound and must be disposed of as hazardous waste.

  • Liquid Waste:

    • Collect all waste solutions containing this compound in a designated, leak-proof, and clearly labeled container.[15]

    • The label must read "Hazardous Waste, Halogenated Organic Solvents" and list all chemical constituents by percentage.[13][16]

    • Keep the waste container sealed when not in use and store it in secondary containment.[15]

  • Solid Waste:

    • All contaminated disposable items (e.g., gloves, pipette tips, absorbent paper) must be collected in a separate, clearly labeled, sealed container or bag for hazardous solid waste.[15][17]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. Under no circumstances should this chemical or its waste be poured down the drain. [15]

Emergency Procedures: Immediate and Corrective Actions

Rapid and correct response to an exposure is critical to minimizing harm.

  • Skin Contact:

    • Immediately remove all contaminated clothing while under a safety shower.[1][5]

    • Wipe the affected area with a gauze pad soaked in Polyethylene Glycol (PEG-300 or PEG-400) for at least 15-30 minutes or until the phenol odor is gone.[1][5] PEG is preferred over water initially as it is more effective at removing phenol from the skin.

    • After PEG treatment, wash the area with copious amounts of water for at least 15 minutes.[5]

    • Seek immediate medical attention. Inform medical personnel of the phenol exposure.[1][18]

  • Eye Contact:

    • Immediately flush eyes with a gentle, continuous stream of water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[1][2][3]

    • Remove contact lenses if present and easy to do so.[5]

    • Seek immediate medical attention. [2][3]

  • Inhalation:

    • Move the affected person to fresh air immediately.[3][5]

    • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the substance).[3]

    • Seek immediate medical attention. [5]

  • Ingestion:

    • Do NOT induce vomiting.[3][6]

    • Rinse the mouth with water.[5]

    • If the person is conscious and able to swallow, give them water or milk to drink.[19]

    • Seek immediate medical attention. [3][5]

Workflow for PPE Selection and Emergency Response

The following diagram illustrates the decision-making process for safely handling 2-Cyclopropyl-3-fluorophenol.

PPE_Workflow PPE Selection & Emergency Workflow for 2-Cyclopropyl-3-fluorophenol cluster_prep Preparation Phase cluster_ops Operational Phase cluster_emergency Emergency Response Start Assess Task: - Quantity - Concentration - Heating/Aerosolization? FumeHood Work in Chemical Fume Hood? Start->FumeHood Yes PPE_Select Select Core PPE: - Splash Goggles - Lab Coat - Correct Gloves (e.g., Butyl) FumeHood->PPE_Select SplashRisk Splash Risk? PPE_Select->SplashRisk AddFaceShield Add Face Shield & Chemical Apron SplashRisk->AddFaceShield Yes PerformTask Perform Task SplashRisk->PerformTask No AddFaceShield->PerformTask Exposure Exposure Occurs? PerformTask->Exposure SkinContact Skin Contact: 1. Remove Clothing 2. Apply PEG-400 3. Water Flush (15+ min) 4. Seek Medical Aid Exposure->SkinContact Skin EyeContact Eye Contact: 1. Eyewash (15+ min) 2. Seek Medical Aid Exposure->EyeContact Eye End Task Complete: - Decontaminate Area - Dispose of Waste Properly - Remove PPE - Wash Hands Exposure->End No SkinContact->End EyeContact->End

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.